Product packaging for Methyl 3-amino-5-methoxybenzoate(Cat. No.:CAS No. 217314-47-1)

Methyl 3-amino-5-methoxybenzoate

Cat. No.: B1354378
CAS No.: 217314-47-1
M. Wt: 181.19 g/mol
InChI Key: OWMZQNZFHGAVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 3-amino-5-methoxybenzoate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B1354378 Methyl 3-amino-5-methoxybenzoate CAS No. 217314-47-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-8-4-6(9(11)13-2)3-7(10)5-8/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMZQNZFHGAVCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474041
Record name Methyl 3-amino-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217314-47-1
Record name Methyl 3-amino-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure Elucidation of Methyl 3-amino-5-methoxybenzoate: A Multi-technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive determination of a molecule's chemical structure is a cornerstone of chemical research and drug development.[1][2] It ensures identity, purity, and provides the foundational data for understanding reactivity, mechanism of action, and safety. This guide presents a comprehensive, logic-driven workflow for the structural elucidation of Methyl 3-amino-5-methoxybenzoate (C₉H₁₁NO₃), a substituted aromatic ester. We will move beyond a simple recitation of data to explore the causal reasoning behind the selection of analytical techniques and the interpretation of the resulting spectra. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we will construct a self-validating confirmation of the molecular structure, providing a robust template for the characterization of novel chemical entities.

The Analytical Challenge: Hypothesis and Strategy

The target molecule, this compound, presents a classic structure elucidation challenge. With a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol , the structure contains multiple functional groups: a primary aromatic amine, a methoxy ether, and a methyl ester, all attached to a benzene ring.[3][4] The substitution pattern on the aromatic ring is non-symmetrical, requiring a detailed analysis to confirm the precise location of each group.

Our strategy is not to rely on a single technique but to build a case through the convergence of evidence from multiple, orthogonal analytical methods.[5][6] This approach minimizes ambiguity and ensures a high degree of confidence in the final assignment.

G cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Structural Framework Mapping Sample Sample MS Mass Spectrometry (MS) Sample->MS Ionization IR Infrared (IR) Spectroscopy Sample->IR IR Beam NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Magnetic Field Formula Molecular Formula & Weight (C₉H₁₁NO₃, 181.19 Da) MS->Formula Determines Integration Data Integration & Cross-Validation Formula->Integration Groups Key Functional Groups (-NH₂, C=O, C-O) IR->Groups Identifies Groups->Integration Connectivity Atom Connectivity & Environment (C-H Framework) NMR->Connectivity Maps out Connectivity->Integration Structure Final Elucidated Structure: This compound Integration->Structure Confirms

Caption: Elucidation workflow for this compound.

Mass Spectrometry: Defining the Molecular Boundaries

The first step in any structure elucidation is to determine the molecular formula and weight.[5] Mass spectrometry provides this information with high precision and offers initial structural clues through fragmentation analysis.[7]

Expert Rationale: Electron Ionization (EI) is chosen as the initial technique due to its ability to generate a clear molecular ion peak and produce rich, reproducible fragmentation patterns that serve as a structural fingerprint.

Expected Data & Interpretation:

  • Molecular Ion (M⁺): The spectrum is expected to show a distinct molecular ion peak at a mass-to-charge ratio (m/z) of 181, corresponding to the molecular weight of C₉H₁₁NO₃. The presence of a single nitrogen atom is consistent with the odd molecular weight, according to the Nitrogen Rule.

  • Key Fragmentation Pathways: Aromatic esters exhibit predictable fragmentation.[8] The primary fragmentations anticipated for this compound are:

    • Loss of the methoxy radical (•OCH₃): A peak at m/z 150 (181 - 31) results from the cleavage of the ester's O-CH₃ bond, forming a stable acylium ion.

    • Loss of the carbomethoxy group (•COOCH₃): A peak at m/z 122 (181 - 59) from the loss of the entire ester functional group.

m/z (Mass-to-Charge Ratio) Proposed Fragment Lost Neutral/Radical Significance
181[C₉H₁₁NO₃]⁺•-Molecular Ion (M⁺)
150[M - •OCH₃]⁺•OCH₃ (31 Da)Confirms methyl ester
122[M - •COOCH₃]⁺•COOCH₃ (59 Da)Loss of ester group

Infrared (IR) Spectroscopy: Identifying the Chemical Bonds

IR spectroscopy is an indispensable tool for rapidly identifying the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds.[9]

Expert Rationale: Attenuated Total Reflectance (ATR) is the preferred sampling technique for a solid sample as it requires minimal sample preparation and provides high-quality, reproducible spectra. The analysis focuses on the diagnostic regions of the spectrum to confirm the presence of the amine, ester, and aromatic functionalities.

Expected Data & Interpretation: The IR spectrum provides a direct visual confirmation of the key functional groups hypothesized from the molecular formula.

  • N-H Stretch (Amine): A primary aromatic amine (R-NH₂) is expected to show two distinct, medium-intensity sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[10][11]

  • C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches typically appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the two -CH₃ groups) will be found just below 3000 cm⁻¹.[12]

  • C=O Stretch (Ester): A very strong, sharp absorption band is anticipated between 1715-1730 cm⁻¹. The position in this range is characteristic of an aromatic ester, where conjugation with the benzene ring slightly lowers the vibrational frequency compared to a saturated ester.[13]

  • C-O Stretches (Ester & Ether): Aromatic esters display two strong C-O stretching bands.[13] We expect to see a C-C-O stretch between 1250-1310 cm⁻¹ and an O-C-C stretch from 1100-1130 cm⁻¹. The methoxy ether C-O stretch will also contribute to absorption in this fingerprint region.

  • N-H Bend (Amine): A medium-intensity band around 1600-1650 cm⁻¹ is characteristic of the N-H scissoring vibration of a primary amine.[11]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
~3450 & ~3350Asymmetric & Symmetric N-H StretchPrimary Aromatic AmineMedium, Sharp (2 bands)
> 3000C-H StretchAromatic RingWeak to Medium
< 3000C-H StretchMethyl (-OCH₃, -COOCH₃)Medium
~1725C=O StretchAromatic EsterStrong, Sharp
~1620N-H BendPrimary AmineMedium
~1280 & ~1115C-O StretchesEster & EtherStrong

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Framework

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[7][14] By analyzing both ¹H and ¹³C NMR spectra, we can map out the complete carbon-hydrogen framework.

Expert Rationale: High-field NMR (e.g., 500 MHz) is employed to achieve maximum signal dispersion, which is crucial for resolving the closely spaced signals of the aromatic protons. A standard deuterated solvent like Chloroform-d (CDCl₃) is used to dissolve the sample.

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (splitting pattern).

Expected Data & Interpretation:

  • Aromatic Protons (3H): We expect three signals in the aromatic region (~6.0-7.5 ppm). Due to the 1,3,5-substitution pattern, each proton is unique. The powerful electron-donating effects of the amino and methoxy groups will shield these protons, shifting them upfield. We can predict their approximate positions and splitting:

    • H-2/H-6: These protons are ortho to the amino and methoxy groups, respectively, and will be significantly shielded. They will likely appear as small doublets or triplets due to coupling with the other aromatic protons.

    • H-4: This proton is situated between the two electron-donating groups and will be the most shielded, appearing furthest upfield.

  • Amino Protons (-NH₂, 2H): A broad singlet is expected, typically between 3.5-4.5 ppm. The chemical shift can be variable and the signal may be broad due to quadrupole broadening and chemical exchange.

  • Methoxy Protons (-OCH₃, 3H): A sharp singlet is expected around 3.8 ppm.

  • Ester Methyl Protons (-COOCH₃, 3H): A sharp singlet is expected around 3.9 ppm, slightly downfield from the ether methoxy due to the deshielding effect of the adjacent carbonyl group.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

Expected Data & Interpretation: Due to the lack of symmetry, all 9 carbon atoms are chemically distinct and should produce 9 separate signals.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear far downfield, typically in the range of 165-170 ppm.

  • Aromatic Carbons (6C): Six signals are expected.

    • C-3 and C-5 (Carbons bonded to -NH₂ and -OCH₃): These carbons will be highly shielded by the attached heteroatoms and appear upfield in the aromatic region (~150-160 ppm).

    • C-1 (Carbon bonded to -COOCH₃): This carbon will also be distinct.

    • C-2, C-4, C-6 (Carbons bonded to H): These carbons will appear in the more typical aromatic region, around 100-110 ppm, shielded by the neighboring electron-donating groups.

  • Methyl Carbons (2C): The two methoxy carbons (-OC H₃ and -COOC H₃) will appear far upfield, typically between 50-60 ppm.

Data Synthesis: Converging on a Single Structure

G cluster_mol This compound cluster_data Spectroscopic Evidence mol MS MS m/z = 181 (M⁺) m/z = 150 (-OCH₃) mol->MS Confirms MW & Ester IR IR (cm⁻¹) ~3400 (N-H) ~1725 (C=O) ~1280 (C-O) mol->IR Confirms Groups H_NMR ¹H NMR (ppm) ~6.2-6.8 (Ar-H) ~3.9 (COOCH₃) ~3.8 (OCH₃) mol->H_NMR Confirms H Env. C_NMR ¹³C NMR (ppm) ~168 (C=O) ~100-160 (Ar-C) ~55 (O-CH₃) mol->C_NMR Confirms C Skel.

Caption: Correlation of the proposed structure with key spectroscopic data.

The process is as follows:

  • MS confirms the molecular formula (C₉H₁₁NO₃) and weight (181), and its fragmentation pattern strongly suggests a methyl benzoate derivative.

  • IR spectroscopy validates the presence of all key functional groups : a primary amine, an aromatic ester, and a methoxy group.

  • ¹H and ¹³C NMR spectroscopy assemble the pieces , confirming the 1,3,5-substitution pattern on the aromatic ring and definitively assigning the chemical environments of every hydrogen and carbon atom. The shielding of the aromatic protons and carbons is consistent with the powerful electron-donating effects of the amino and methoxy groups at the 3 and 5 positions.

Appendices: Experimental Protocols

A. Mass Spectrometry (Electron Ionization)
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane) at approximately 1 mg/mL.

  • Instrumentation: A GC-MS or direct insertion probe on a magnetic sector or quadrupole mass spectrometer is used.

  • Acquisition Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-400

    • Scan Rate: 1 scan/second

  • Data Processing: The resulting spectrum is analyzed for the molecular ion peak and key fragment ions. The background is subtracted to produce a clean spectrum.

B. Infrared Spectroscopy (ATR)
  • Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with a single-reflection diamond or germanium ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16-32 scans are co-added for a high signal-to-noise ratio.

  • Data Processing: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum. The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) is dissolved in ~0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) with a standard broadband probe.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: 0-12 ppm

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Spectral Width: 0-220 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay: 5 seconds

    • Number of Scans: 1024 or more

  • Data Processing: The raw Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS at 0.00 ppm.

References

Introduction: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-amino-5-methoxybenzoate (CAS 217314-47-1)

This compound is a substituted aromatic compound that serves as a high-value building block in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring an aniline, a methyl ester, and a methoxy group, presents three distinct points for chemical modification. This trifunctional nature makes it an attractive starting material for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents.[3] While direct, extensive literature on this specific molecule is nascent, its utility can be inferred from the well-established roles of its structural analogues, such as benzocaine and other aminobenzoate derivatives, in drug discovery.[4][5][6] This guide provides a comprehensive overview of its chemical properties, robust synthetic protocols, analytical characterization, and potential applications for researchers in drug development.

Physicochemical and Computational Properties

A thorough understanding of a molecule's physical and computational properties is fundamental to its application in experimental workflows, from reaction setup to purification and formulation. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 217314-47-1[1][7][8]
Molecular Formula C₉H₁₁NO₃[1][9]
Molecular Weight 181.19 g/mol [1][9]
Boiling Point (Predicted) 335.2 ± 22.0 °C[3]
Topological Polar Surface Area (TPSA) 61.55 Ų[1]
LogP (Predicted) 1.064[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 2[1]
SMILES COC1=CC(=CC(=C1)N)C(=O)OC[1][9]

Synthesis Strategies: From Precursor to Product

Two primary, reliable synthetic pathways can be employed to produce this compound. The choice between them often depends on the availability and cost of the starting materials. Both methods are rooted in fundamental, high-yielding organic transformations.

Strategy 1: Catalytic Reduction of a Nitro Precursor

This is arguably the most common and efficient method for introducing an aromatic amine group. The workflow involves the synthesis of the nitro-substituted precursor, Methyl 3-methoxy-5-nitrobenzoate, followed by its reduction.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A Methyl 3-methoxybenzoate B Methyl 3-methoxy-5-nitrobenzoate A->B HNO₃, H₂SO₄ C Methyl 3-methoxy-5-nitrobenzoate D This compound (Target Compound) C->D H₂, Pd/C or Fe, AcOH

Caption: Synthetic Workflow via Nitro-Group Reduction.

Expert Insights & Causality: The synthesis begins with the nitration of Methyl 3-methoxybenzoate. The methoxy (-OCH₃) and methyl ester (-COOCH₃) groups are directing groups in electrophilic aromatic substitution. The ester is a meta-directing deactivator, while the methoxy group is a strong ortho-, para-directing activator. The substitution pattern is governed by the powerful activating effect of the methoxy group, but steric hindrance at the ortho positions and the deactivating influence of the ester group favor nitration at the C5 position, which is para to the methoxy group and meta to the ester.[10]

The subsequent reduction of the nitro group is a robust and high-yielding transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is exceptionally clean and efficient, often providing a quantitative yield with simple filtration being the only workup required.[11] An alternative, cost-effective method involves using a metal like iron powder in acetic acid, a classic approach for reducing aromatic nitro compounds that is well-suited for large-scale synthesis.[12]

Step-by-Step Protocol (Reduction Step):

  • In a round-bottom flask, dissolve Methyl 3-methoxy-5-nitrobenzoate (1 equivalent) in methanol or ethyl acetate.

  • Carefully add 5-10% Palladium on carbon (Pd/C) catalyst (approx. 0.5-2 mol%).

  • Seal the flask and purge the system with hydrogen gas (H₂), maintaining a hydrogen atmosphere via a balloon or a hydrogenation apparatus.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully vent the hydrogen and purge the system with an inert gas (e.g., Nitrogen or Argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization if necessary.

Strategy 2: Fischer Esterification of the Corresponding Carboxylic Acid

This strategy involves the direct esterification of 3-Amino-5-methoxybenzoic acid, which is commercially available. This is a straightforward and reliable method, particularly for smaller-scale lab synthesis.

G A 3-Amino-5-methoxybenzoic acid B This compound (Target Compound) A->B CH₃OH, H₂SO₄ (cat.) Reflux

Caption: Synthetic Workflow via Fischer Esterification.

Expert Insights & Causality: Fischer esterification is an acid-catalyzed equilibrium reaction. An excess of the alcohol (methanol, in this case) is used to drive the equilibrium towards the product side, maximizing the yield. A strong acid catalyst, typically sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is typically performed under reflux to increase the reaction rate.

Step-by-Step Protocol (Esterification):

  • Suspend 3-Amino-5-methoxybenzoic acid (1 equivalent) in a large excess of methanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the product.

Analytical Characterization: A Predictive Guide

Confirmation of the product's identity and purity is critical. While specific experimental spectra are not publicly available, the expected data can be accurately predicted based on the molecular structure and analysis of similar compounds.[13][14]

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Three signals in the aromatic region (~6.0-7.5 ppm), likely appearing as complex multiplets or singlets depending on the coupling constants. - Amine Protons (NH₂): A broad singlet (~3.5-5.0 ppm), which is D₂O exchangeable. - Methoxy Protons (-OCH₃): A sharp singlet at ~3.8 ppm integrating to 3H. - Methyl Ester Protons (-COOCH₃): A sharp singlet at ~3.9 ppm integrating to 3H.
¹³C NMR - Carbonyl Carbon (C=O): A signal in the downfield region (~167 ppm). - Aromatic Carbons: Six distinct signals in the aromatic region (~100-160 ppm). - Methoxy Carbon (-OCH₃): A signal around 55-56 ppm. - Methyl Ester Carbon (-COOCH₃): A signal around 52-53 ppm.
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z = 182.08.
IR Spectroscopy - N-H Stretch: Two characteristic peaks for the primary amine at ~3350-3450 cm⁻¹. - C-H Stretch (Aromatic/Aliphatic): ~2850-3100 cm⁻¹. - C=O Stretch (Ester): A strong, sharp peak at ~1700-1720 cm⁻¹. - C-O Stretch: Strong peaks at ~1200-1300 cm⁻¹.

Applications in Research and Drug Development

This compound is a quintessential building block for creating libraries of compounds for high-throughput screening. Its functional groups are amenable to a wide array of chemical transformations, making it a versatile starting point for synthesizing more complex molecules with potential biological activity.[15][16]

G cluster_0 Potential Derivatizations A Methyl 3-amino-5-methoxybenzoate B Amide Formation (Acylation) A->B RCOCl C Sulfonamide Formation A->C RSO₂Cl D Amine Alkylation A->D R-X E Ester Hydrolysis -> Amide Coupling A->E 1. LiOH 2. R'NH₂, HBTU F Suzuki / Buchwald Coupling (after conversion of -NH₂ to -Br) A->F Sandmeyer Reaction

Caption: Potential pathways for molecular diversification.

  • Scaffold for Bioactive Molecules: The aminobenzoate core is present in numerous local anesthetics (e.g., benzocaine) and other pharmacologically active agents.[5][6][17] This compound provides a meta-substituted pattern that can be used to explore structure-activity relationships (SAR) that differ from the more common ortho- and para-substituted analogues.

  • Combinatorial Chemistry: The amino group can be readily acylated, sulfonated, or alkylated to introduce a wide range of substituents.[18] Simultaneously, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, dramatically expanding the chemical space accessible from this single intermediate.

  • Intermediate for Target-Oriented Synthesis: In multi-step syntheses of complex target molecules, such as kinase inhibitors or receptor antagonists, this compound can serve as a key fragment, providing a pre-functionalized aromatic ring.[12][19]

Safety, Storage, and Handling

Proper handling and storage are essential to maintain the integrity of the compound.

  • Storage: Store at 2-8°C, protected from light.[1][3]

  • Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Stability: The compound is generally stable under recommended storage conditions. The hydrochloride salt form may also be available, which offers increased stability for the amino group.[18]

References

A Technical Guide to the Spectroscopic Characterization of Methyl 3-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for Methyl 3-amino-5-methoxybenzoate, a key intermediate in pharmaceutical synthesis. A comprehensive understanding of its spectral characteristics is paramount for ensuring purity, confirming identity, and elucidating reaction pathways. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for its interpretation.

Introduction: The Importance of Spectroscopic Integrity

In the landscape of pharmaceutical development, the unambiguous identification of molecular structures is the bedrock of safety and efficacy. Spectroscopic techniques provide a powerful, non-destructive means to probe the intricate architecture of molecules like this compound. Each spectroscopic method offers a unique window into the compound's structural features, and when combined, they provide a holistic and robust characterization. This guide will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this specific molecule.

Molecular Structure and Key Spectroscopic Features

This compound (C₉H₁₁NO₃, Molar Mass: 181.19 g/mol ) possesses a unique arrangement of functional groups on a benzene ring, which gives rise to a distinct spectroscopic fingerprint.[1][2] The strategic placement of an amino group, a methoxy group, and a methyl ester group dictates the chemical environment of each atom, influencing its behavior in various spectroscopic experiments.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, we can deduce the precise connectivity of atoms.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring atoms. Aromatic protons typically resonate in the downfield region (6.5-8.5 ppm) due to the ring current effect.[3][4] The nature and position of substituents on the benzene ring significantly influence the chemical shifts of the aromatic protons.[4] Electron-donating groups, like the amino and methoxy groups, will shift the signals of nearby protons upfield, while electron-withdrawing groups, such as the methyl ester, will cause a downfield shift.[4]

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~6.8 - 7.2m3HAr-HThe three aromatic protons will appear as complex multiplets due to their meta and para couplings. The electron-donating amino and methoxy groups will shield these protons, shifting them upfield relative to unsubstituted benzene (7.3 ppm).[4]
~3.8s3H-OCH₃ (methoxy)The methoxy protons are in a relatively shielded environment and appear as a sharp singlet.
~3.9s3H-OCH₃ (ester)The ester methoxy protons are slightly deshielded compared to the ether methoxy due to the proximity of the carbonyl group and appear as a singlet.
~3.7br s2H-NH₂The amino protons often appear as a broad singlet and their chemical shift can be variable due to hydrogen bonding and exchange.[5][6][7]

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ can be useful for observing exchangeable protons like those of the amino group.

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field, which is essential for high-resolution spectra.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a suitable number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between pulses.

  • Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Aromatic carbons typically resonate between 110-160 ppm.[4][8] The chemical shifts of the aromatic carbons are also influenced by the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)AssignmentRationale
~167C=O (ester)The carbonyl carbon of the ester is highly deshielded and appears far downfield.
~160Ar-C-OCH₃The aromatic carbon attached to the methoxy group is deshielded due to the electronegativity of the oxygen.
~148Ar-C-NH₂The aromatic carbon bonded to the amino group is also significantly deshielded.
~132Ar-C-COOCH₃The quaternary carbon attached to the ester group.
~105 - 110Ar-CHThe protonated aromatic carbons will appear in this region, with their specific shifts influenced by the positions of the substituents.
~55-OCH₃ (methoxy)The carbon of the methoxy group.
~52-OCH₃ (ester)The carbon of the ester's methyl group.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: The instrument setup is similar to that for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans: A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is generally appropriate.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased and baseline corrected.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, leading to a unique vibrational spectrum.

Table 3: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
3400-3300N-H stretchPrimary AminePrimary amines typically show two bands in this region corresponding to the symmetric and asymmetric stretching of the N-H bonds.[5][9][10][11] Aromatic amines tend to have these absorptions at slightly higher frequencies.[5][6]
3100-3000C-H stretchAromaticThe C-H stretching vibrations of the aromatic ring.[3]
2960-2850C-H stretchAliphaticThe C-H stretching of the methyl groups.[12]
~1720C=O stretchEsterThe strong carbonyl stretch is a hallmark of the ester functional group.
1620-1580N-H bendPrimary AmineThe scissoring vibration of the primary amine.[9][10]
1600-1450C=C stretchAromatic RingIn-ring carbon-carbon stretching vibrations.[3][8]
1335-1250C-N stretchAromatic AmineThe stretching vibration of the carbon-nitrogen bond in an aromatic amine.[6][9]
1250-1020C-O stretchEster and EtherStrong absorptions due to the C-O stretching of the ester and the aryl ether.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is usually displayed as transmittance or absorbance versus wavenumber.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation pattern.

Expected Mass Spectrum of this compound

  • Molecular Ion (M⁺): A peak at m/z = 181, corresponding to the molecular weight of the compound.[1][2] The presence of a nitrogen atom means the molecular weight is an odd number, consistent with the nitrogen rule.

  • Key Fragmentation Pathways:

    • Loss of a methoxy radical (-OCH₃): A fragment at m/z = 150 (M - 31). This is a common fragmentation for methyl esters.

    • Loss of the ester group (-COOCH₃): A fragment corresponding to the aromatic amine portion of the molecule.

    • Decarboxylation: Loss of CO₂ can also be a possible fragmentation pathway.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating system.

Caption: Workflow for integrated spectroscopic analysis.

The ¹H and ¹³C NMR data will confirm the carbon-hydrogen framework, including the substitution pattern on the aromatic ring and the presence of the two distinct methyl groups. IR spectroscopy will provide definitive evidence for the primary amine, ester carbonyl, and ether linkages. Finally, mass spectrometry will confirm the molecular formula and support the proposed structure through predictable fragmentation patterns. Any inconsistencies in the data from one technique would necessitate a re-evaluation of the interpretation of the others, ensuring a rigorous and trustworthy structural assignment.

Conclusion

The spectroscopic characterization of this compound is a clear demonstration of the synergy between different analytical techniques. By carefully acquiring and interpreting ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, researchers can confidently verify the identity and purity of this important synthetic intermediate. This guide has provided not only the expected spectral data but also the underlying principles and experimental considerations necessary for a robust and scientifically sound analysis, empowering researchers in their drug discovery and development endeavors.

References

An In-Depth Technical Guide to the Solubility Profile of Methyl 3-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of methyl 3-amino-5-methoxybenzoate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties that govern its solubility, offers predictive insights into its behavior in various solvent systems, and provides detailed experimental protocols for empirical determination.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound featuring an amino group, a methoxy group, and a methyl ester functionality on a benzene ring. This unique arrangement of electron-donating and electron-withdrawing groups makes it a versatile building block in the synthesis of a wide range of biologically active molecules. Understanding its solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final drug products with desired bioavailability.

Physicochemical Properties Governing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key parameters for this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃PubChem[1]
Molecular Weight 181.19 g/mol PubChem[1]
Predicted logP 1.5PubChem[1]
Topological Polar Surface Area (TPSA) 61.6 ŲPubChem[1]
Predicted Boiling Point 335.2 ± 22.0 °CMySkinRecipes[2]
Predicted pKa (Amino Group) ~ 3.5 - 4.5Inferred from aniline pKa and substituent effects[3][4][5]

The predicted logP value of 1.5 suggests a moderate lipophilicity, indicating that the compound will have an affinity for both organic and, to a lesser extent, aqueous environments. The TPSA of 61.6 Ų points towards reasonable membrane permeability. The presence of a basic amino group is the most critical determinant of its pH-dependent aqueous solubility.

The Role of the Amino Group: pKa and pH-Dependent Solubility

The basicity of the aromatic amino group is a key factor in the aqueous solubility of this compound. The pKa of the conjugate acid of an amine determines the pH at which the molecule transitions between its neutral and protonated (ionized) forms. The pKa of aniline is approximately 4.6.[3] The substituents on the benzene ring of this compound modulate this basicity. The methoxy group at the meta position is weakly electron-donating through resonance but also electron-withdrawing through induction. The methyl ester group at the meta position is electron-withdrawing via induction. Consequently, the pKa of the amino group in this compound is predicted to be slightly lower than that of aniline, likely in the range of 3.5 to 4.5.

This predicted pKa has profound implications for its aqueous solubility. At pH values significantly below the pKa, the amino group will be predominantly protonated, forming a positively charged ammonium salt. This salt will exhibit significantly higher aqueous solubility due to its ionic nature. Conversely, at pH values above the pKa, the compound will exist primarily in its neutral, less polar form, leading to lower aqueous solubility.

Diagram 1: pH-Dependent Equilibrium of this compound

G Neutral This compound (Less Soluble) Protonated Protonated Form (More Soluble) Neutral->Protonated + H⁺ (pH < pKa) Protonated->Neutral - H⁺ (pH > pKa)

Caption: The equilibrium between the neutral and protonated forms dictates aqueous solubility.

Solubility Profile: A Predictive Analysis

Based on its structural features and predicted physicochemical properties, the following solubility profile for this compound can be anticipated.

Aqueous Solubility

The aqueous solubility is expected to be low in neutral and alkaline conditions and will increase significantly in acidic environments. A qualitative solubility profile is presented below.

Solvent SystemPredicted SolubilityRationale
Water (pH 7.0) LowThe molecule is in its neutral, less polar form.
Aqueous HCl (pH < 2) HighThe amino group is fully protonated, forming a soluble salt.
Aqueous NaOH (pH > 10) LowThe molecule remains in its neutral form.
Organic Solvent Solubility

Given its moderate lipophilicity and the presence of polar functional groups, this compound is expected to be soluble in a range of common organic solvents. Esters are generally soluble in many organic solvents.[6][7][8] Amines are also soluble in less polar solvents like ether, alcohol, and benzene.[6]

SolventPredicted SolubilityRationale
Methanol HighPolar protic solvent capable of hydrogen bonding.
Ethanol HighSimilar to methanol.
Acetone HighPolar aprotic solvent.
Ethyl Acetate HighEster solvent, "like dissolves like".
Dichloromethane Moderate to HighModerately polar solvent.
Toluene ModerateNon-polar aromatic solvent.
Hexane LowNon-polar aliphatic solvent.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental protocols are essential. The choice between a kinetic or thermodynamic solubility assay depends on the stage of research and the required accuracy.

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This high-throughput method is often used in early drug discovery. It measures the concentration at which a compound precipitates when an organic stock solution (typically DMSO) is added to an aqueous buffer. This method is rapid but may overestimate solubility as it can favor the formation of amorphous precipitates over the more stable crystalline form.

  • Thermodynamic Solubility: This method measures the equilibrium solubility of a compound in a saturated solution and is considered the "gold standard". It involves equilibrating an excess of the solid compound with the solvent over a longer period (e.g., 24-48 hours) to ensure a true equilibrium is reached.

Diagram 2: Workflow for Thermodynamic Solubility Determination

G A Add excess solid to solvent B Equilibrate (e.g., 24h at constant temp) A->B C Separate solid and liquid phases (centrifugation/filtration) B->C D Quantify concentration in supernatant (e.g., HPLC-UV) C->D E Determine solubility D->E

Caption: A stepwise representation of the thermodynamic solubility assay.

Step-by-Step Protocol for Thermodynamic Aqueous Solubility Determination
  • Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Sample Preparation: Add an excess amount of crystalline this compound to a known volume of each buffer in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Quantification: Determine the concentration of the compound in the original supernatant by comparing the analytical response to a standard curve. This concentration represents the thermodynamic solubility at that specific pH and temperature.

Conclusion

The solubility profile of this compound is dictated by a balance of its lipophilic aromatic core and its polar functional groups, particularly the basic amino moiety. Its aqueous solubility is predicted to be strongly pH-dependent, with significantly higher solubility in acidic conditions due to the formation of a protonated salt. In organic solvents, it is expected to exhibit good solubility in polar and moderately polar media. For definitive quantitative data, the experimental protocols outlined in this guide should be followed. A thorough understanding of these solubility characteristics is crucial for the effective utilization of this important synthetic intermediate in research and development.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 3-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the safe and effective handling of chemical intermediates is paramount. This guide provides an in-depth technical overview of the safety and handling protocols for Methyl 3-amino-5-methoxybenzoate (CAS No. 217314-47-1), a key building block in the synthesis of various pharmaceutical agents. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical laboratory application, ensuring both the integrity of your research and the safety of your team.

Compound Profile and Physicochemical Properties

This compound is a substituted aromatic amine and ester. Its molecular structure, featuring an amino group, a methoxy group, and a methyl ester on a benzene ring, dictates its reactivity and toxicological profile. A thorough understanding of its physical and chemical properties is the foundation of safe handling.

PropertyValueSource
CAS Number 217314-47-1--INVALID-LINK--[1]
Molecular Formula C₉H₁₁NO₃--INVALID-LINK--[2]
Molecular Weight 181.19 g/mol --INVALID-LINK--[2]
Appearance Solid--INVALID-LINK--
Storage 4°C, protect from light--INVALID-LINK--[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential dangers.

GHS Pictograms:

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

(Source: Combi-Blocks Safety Data Sheet)

The amino and methoxy groups on the aromatic ring influence the electron density and reactivity of the molecule, contributing to its irritant properties. The ester functional group can undergo hydrolysis, particularly in the presence of strong acids or bases.

Toxicological Profile: Understanding the Risks

Acute Effects: The primary acute hazards, as identified in the Safety Data Sheet (SDS), are irritation to the skin, eyes, and respiratory system, and toxicity upon ingestion.

Chronic Effects: Data on the chronic toxicity of this specific compound is limited. However, it is prudent to handle it as a substance with potential for long-term health effects due to its structural relationship to other aromatic amines. The U.S. National Toxicology Program and the International Agency for Research on Cancer (IARC) have classified several aromatic amines as known or reasonably anticipated to be human carcinogens[4].

Exposure Routes: The primary routes of exposure in a laboratory setting are inhalation of the powder, skin contact, eye contact, and accidental ingestion.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a hierarchy of controls, with engineering controls being the first line of defense, followed by administrative controls and, finally, personal protective equipment.

HierarchyOfControls cluster_controls Hierarchy of Controls for Safe Handling Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Administrative Administrative Controls (e.g., SOPs, Training, Designated Areas) Engineering->Administrative Primary barrier PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) Administrative->PPE Secondary barrier

Caption: Hierarchy of controls for managing exposure to hazardous chemicals.

4.1. Engineering Controls:

  • Chemical Fume Hood: All handling of this compound powder, including weighing and transfer, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilated Enclosures: For weighing operations, a ventilated balance enclosure can provide a more stable environment while still offering excellent containment.

4.2. Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Nitrile gloves.Provides a barrier against skin contact, which can cause irritation. Gloves should be inspected before use and changed frequently.
Body Protection A lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required when using a fume hood. If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Prevents inhalation of the powder, which can cause respiratory irritation.

(Source: General laboratory safety guidelines and SDS recommendations)

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to maintain the stability of this compound and prevent accidental exposure.

5.1. Handling:

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. Use appropriate tools for transfer, such as a spatula.

  • Grounding: When transferring large quantities, take precautionary measures against static discharge.

  • Work Area: Designate a specific area within the fume hood for handling this compound. Keep the work area clean and uncluttered.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.

5.2. Storage:

  • Temperature: Store in a refrigerator at 4°C[3].

  • Light Sensitivity: Protect from light by storing in an amber vial or in a dark location[3].

  • Inert Atmosphere: While not explicitly stated in all SDSs, for long-term storage and to prevent degradation, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Container: Keep the container tightly closed to prevent moisture and air from entering.

  • Incompatibilities: Store away from strong oxidizing agents.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and appropriate response is crucial.

6.1. First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

(Source: Combi-Blocks Safety Data Sheet)

6.2. Spill Response:

A tiered response is necessary depending on the size and location of the spill.

SpillResponse cluster_spill Spill Response Workflow Spill Spill Occurs Assess Assess Severity (Minor vs. Major) Spill->Assess Minor Minor Spill (Contained in fume hood) Assess->Minor Minor Major Major Spill (Outside containment) Assess->Major Major Cleanup Cleanup by Trained Personnel (Use spill kit) Minor->Cleanup Evacuate Evacuate Area Major->Evacuate Notify Notify EHS & PI Evacuate->Notify Secure Secure the Area Notify->Secure

Caption: A workflow for responding to chemical spills.

Minor Spill (inside a fume hood):

  • Ensure you are wearing appropriate PPE.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

Major Spill (outside a fume hood):

  • Evacuate the immediate area.

  • Alert others in the vicinity and your supervisor.

  • If the spill is large or in a poorly ventilated area, evacuate the entire lab and call your institution's emergency response team.

  • Prevent entry to the contaminated area.

Stability and Reactivity

Understanding the chemical's stability and reactivity is key to preventing hazardous reactions.

  • Chemical Stability: Stable under recommended storage conditions (refrigerated, protected from light).

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Disposal Considerations

All waste containing this compound, including contaminated absorbents and PPE, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Conclusion

This compound is a valuable chemical intermediate that can be handled safely with the proper knowledge and precautions. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment. The causality behind these experimental choices is rooted in a proactive approach to risk management, where understanding the chemical's properties informs every step of the handling process. This self-validating system of safety ensures that both scientific integrity and personal well-being are upheld to the highest standards.

References

The Organic Chemist's Compass: A Technical Guide to Sourcing and Utilizing Methyl 3-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and fine chemical synthesis, the selection of a starting material is the first critical decision in a long and complex journey. Methyl 3-amino-5-methoxybenzoate (CAS No. 217314-47-1) is a deceptively simple yet powerful building block, offering a trifunctional scaffold that is foundational to the synthesis of numerous complex molecular architectures, particularly within the realm of heterocyclic and medicinal chemistry. This guide provides an in-depth, field-proven perspective on the commercial landscape, quality validation, and synthetic utility of this key intermediate. It is structured not as a rigid template, but as a logical progression of inquiry that a senior scientist would follow to ensure project success, from initial sourcing to final application.

Strategic Value Proposition: Why Choose This Scaffold?

The utility of this compound lies in the orthogonal reactivity of its three core functional groups. The aniline-type amino group is a potent nucleophile and a handle for diazotization, acylation, and a variety of metal-catalyzed cross-coupling reactions. The methyl ester provides a site for hydrolysis, amidation, or reduction to a primary alcohol. Finally, the electron-donating methoxy group subtly modulates the electronic properties of the aromatic ring, influencing regioselectivity in subsequent electrophilic substitution reactions. This unique arrangement makes it a valuable precursor for constructing substituted quinazolines, benzimidazoles, and other heterocyclic systems that are prevalent in biologically active compounds.[1] Its strategic importance is not merely as a passive component, but as an active enabler of molecular complexity.

Navigating the Commercial Supply Chain

The procurement of this compound is a task that demands diligence beyond a simple price comparison. While readily available, purity and documentation are paramount. A reliable supplier does not just sell a chemical; they provide a validated tool for research.

Data Presentation: Commercial Supplier Overview
SupplierProduct Number (Example)Purity SpecificationAvailable QuantitiesURL for Verification
ChemSceneCS-W005930≥98%100mg, 1g, 5g--INVALID-LINK--[2]
Alfa ChemistryACM21731447196%Custom--INVALID-LINK--[3]
SynQuest Labs4630-1-0Z95%Custom (POA)--INVALID-LINK--[1]
ChemicalBookCB91508195N/AInquiry--INVALID-LINK--[4]

Expertise & Experience: The listed purity is only the starting point. A Certificate of Analysis (CoA) is non-negotiable. As a senior scientist, I prioritize suppliers who provide lot-specific analytical data, including high-resolution NMR and HPLC, to preemptively identify any impurities that could interfere with sensitive downstream reactions, such as palladium-catalyzed couplings. For instance, the CoA from ChemScene confirms that the ¹H NMR spectrum is consistent with the structure, providing a crucial layer of trustworthiness.[5]

Synthesis and In-House Validation: A Self-Validating System

Understanding the synthetic origin of a reagent is key to anticipating potential process-related impurities. The most common and economically viable route to this compound is the reduction of its nitro-analogue, Methyl 3-methoxy-5-nitrobenzoate.

Mandatory Visualization: Synthetic Pathway

G A 3-Methoxy-5-nitrobenzoic Acid B Methyl 3-methoxy-5-nitrobenzoate A->B Fischer Esterification C This compound (CAS: 217314-47-1) B->C Nitro Group Reduction reagent1 Methanol (MeOH) H₂SO₄ (cat.), Reflux reagent2 Reduction (e.g., H₂, Pd/C or Fe/AcOH)

Caption: Common synthetic route to this compound.

Experimental Protocols: Reduction of a Nitroarene Precursor

The choice between catalytic hydrogenation and metal/acid reduction is often a practical one based on available equipment and desired scale. Catalytic hydrogenation is cleaner but requires specialized pressure equipment. The iron/acetic acid method is robust and easily implemented in standard laboratory glassware.[6]

Methodology: Reduction using Iron in Acetic Acid

  • Rationale: This classic Béchamp reduction is a cost-effective and highly effective method for converting aromatic nitro groups to amines. Iron powder acts as the reducing agent, being oxidized from Fe(0) to Fe(II)/Fe(III) in the acidic medium provided by acetic acid. The reaction is heterogeneous and requires careful monitoring.

  • Step-by-Step Protocol:

    • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Methyl 3-methoxy-5-nitrobenzoate (1.0 eq.).

    • Reagent Addition: Add a suitable solvent system, such as a mixture of ethanol and acetic acid (e.g., 5:1 v/v). To this stirred solution, add fine iron powder (3.0-5.0 eq.).

    • Reaction: Heat the mixture to a gentle reflux (approx. 80-90°C). The reaction is often exothermic initially. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC) (Typical mobile phase: 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

    • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the iron salts, washing the pad thoroughly with additional ethyl acetate.

    • Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acidic solution by washing with saturated aqueous sodium bicarbonate until effervescence ceases. Wash the organic layer with brine.

    • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Trustworthiness: The self-validating step in this protocol is the TLC analysis. A successful reaction is indicated by the complete consumption of the starting nitro compound (a less polar spot) and the appearance of the amine product (a more polar spot that often streaks slightly). Final validation must be performed by ¹H NMR, Mass Spectrometry, and comparison with data from a reliable commercial source.

Core Technical Specifications

Accurate characterization data is the bedrock of reproducible science. While extensive experimental data for this specific compound is not widespread in peer-reviewed literature, a combination of supplier data and computed properties provides a reliable profile.

Data Presentation: Physicochemical and Analytical Properties
PropertyValue / DescriptionSource / Comment
CAS Number 217314-47-1PubChem[5]
Molecular Formula C₉H₁₁NO₃PubChem[5]
Molecular Weight 181.19 g/mol PubChem[5]
Appearance Yellow to brown solidChemicalBook[4]
Melting Point Not consistently reported. The related isomer, Methyl 3-amino-4-methoxybenzoate (CAS 24812-90-6), has a reported melting point of 82-87 °C.[7]This value should be used with caution and for reference only.
Solubility Soluble in methanol, ethyl acetate, chloroform.General property of similar anilines.
¹H NMR (CDCl₃) Representative Spectrum: δ ~6.9-7.0 (m, 1H), ~6.4-6.5 (m, 2H), ~3.88 (s, 3H, OCH₃), ~3.82 (s, 3H, OCH₃), ~3.80 (br s, 2H, NH₂).Based on standard chemical shift principles and confirmed as "Consistent with structure" by supplier CoA.[5]
¹³C NMR (CDCl₃) Representative Spectrum: δ ~167.0 (C=O), ~161.0 (C-OMe), ~147.5 (C-NH₂), ~132.0 (C-COOMe), ~107.0, ~105.0, ~100.0 (Ar-CH), ~55.5 (Ar-OCH₃), ~52.0 (Ester -OCH₃).Based on standard chemical shift principles.

Logical Framework for Application

The successful integration of any reagent into a research workflow requires a systematic approach that ensures quality from procurement through to reaction.

Mandatory Visualization: Procurement & QC Workflow

G cluster_procurement Procurement Phase cluster_validation In-House Validation cluster_application Application Phase A Identify Need: This compound B Vet Suppliers (Purity, CoA, Availability) A->B C Select & Purchase B->C D Receive Material C->D E Review Supplier CoA D->E F Perform Identity Check (e.g., ¹H NMR, MPt) E->F F->B FAIL (Quarantine & Return) G Release to Synthesis F->G PASS H Execute Reaction G->H I Analyze Outcome H->I

Caption: A robust workflow for reagent procurement and quality control.

References

The Versatile Scaffold: Unlocking the Potential of Methyl 3-amino-5-methoxybenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of available building blocks, Methyl 3-amino-5-methoxybenzoate emerges as a deceptively simple yet remarkably versatile scaffold. Its unique substitution pattern—an electron-donating amino group, a methoxy group, and a reactive methyl ester on a benzene ring—provides a fertile ground for a diverse array of chemical modifications. This guide offers a comprehensive exploration of the synthesis, chemical reactivity, and, most importantly, the multifaceted applications of this compound in medicinal chemistry, providing field-proven insights for its effective utilization in drug development programs.

Physicochemical Properties and Strategic Advantages

This compound (C₉H₁₁NO₃, M.W. 181.19 g/mol ) is a stable, crystalline solid at room temperature.[1] Its strategic value in medicinal chemistry is rooted in the distinct functionalities it presents:

  • The Amino Group: Serves as a key nucleophile and a site for introducing a wide range of substituents to modulate pharmacological activity, solubility, and pharmacokinetic properties.

  • The Methoxy Group: Influences the electronic properties of the aromatic ring and can participate in crucial interactions with biological targets. Its lipophilicity can also aid in traversing cellular membranes.

  • The Methyl Ester: Acts as a convenient handle for derivatization, such as conversion to amides or other esters, or can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification or interaction with target proteins.

This trifecta of functional groups, positioned in a meta-arrangement, offers a unique three-dimensional vector for substituent exploration, allowing for the fine-tuning of a molecule's properties to achieve desired therapeutic effects.

PropertyValueSource
Molecular FormulaC₉H₁₁NO₃[1]
Molecular Weight181.19 g/mol [1]
CAS Number217314-47-1[1]
AppearanceSolid[2]
Storage4°C, protect from light[2]

Synthesis of this compound: A Reliable and Scalable Protocol

A common and efficient route to this compound starts from the readily available 3,5-dinitrobenzoic acid.[2][3] This multi-step synthesis involves esterification, followed by a selective reduction of one nitro group and subsequent methylation and reduction of the second nitro group. A more direct, albeit potentially lower-yielding, approach involves the selective reduction of methyl 3,5-dinitrobenzoate.

Below is a detailed, self-validating protocol for the synthesis of this compound, designed for reproducibility and scalability in a research setting.

Experimental Protocol: Synthesis from 3,5-Dinitrobenzoic Acid

Step 1: Esterification of 3,5-Dinitrobenzoic Acid to Methyl 3,5-Dinitrobenzoate [3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,5-dinitrobenzoic acid (1.0 eq) in methanol (10-15 vol).

  • Acid Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Reduce the volume of methanol under reduced pressure. Pour the concentrated mixture into cold water, which should precipitate the product.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum to yield Methyl 3,5-dinitrobenzoate as a pale-yellow solid.

Step 2: Selective Reduction to Methyl 3-amino-5-nitrobenzoate

  • Reaction Setup: Dissolve Methyl 3,5-dinitrobenzoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Reducing Agent: Add a selective reducing agent. A common choice is sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) in aqueous or alcoholic solution. The stoichiometry should be carefully controlled to favor mono-reduction.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress closely by TLC to avoid over-reduction.

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove any inorganic salts. The filtrate is then concentrated, and the residue is purified by column chromatography to isolate Methyl 3-amino-5-nitrobenzoate.

Step 3: Reduction of the Remaining Nitro Group to Obtain this compound (Final Product)

This step assumes the precursor is Methyl 3-amino-5-nitrobenzoate. A similar reduction can be applied to other nitro-substituted precursors.

  • Catalytic Hydrogenation: In a hydrogenation vessel, dissolve Methyl 3-amino-5-nitrobenzoate (1.0 eq) in methanol or ethanol.

  • Catalyst: Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography to obtain a high-purity final product.

Synthesis_Workflow Start 3,5-Dinitrobenzoic Acid Step1 Esterification (MeOH, H₂SO₄) Start->Step1 Intermediate1 Methyl 3,5-Dinitrobenzoate Step1->Intermediate1 Step2 Selective Reduction (e.g., Na₂S) Intermediate1->Step2 Intermediate2 Methyl 3-amino-5-nitrobenzoate Step2->Intermediate2 Step3 Reduction (H₂, Pd/C) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry: A Scaffold for Diverse Therapeutic Agents

The true power of this compound lies in its role as a versatile starting material for the synthesis of a wide range of bioactive molecules. Its derivatives have shown promise in several therapeutic areas.

Kinase Inhibitors for Oncology

A significant application of aminobenzoate scaffolds is in the development of kinase inhibitors for cancer therapy. The amino group serves as a crucial attachment point for heterocyclic systems that can interact with the ATP-binding site of various kinases.

Gefitinib and Bosutinib Analogs: While not directly synthesized from the 3-amino-5-methoxy isomer, the synthesis of the EGFR tyrosine kinase inhibitor Gefitinib and the Src/Abl kinase inhibitor Bosutinib utilize closely related aminobenzoate precursors.[4][5] The synthetic strategies employed in these processes, which involve the construction of a quinazoline or quinoline core, are directly translatable to this compound.[4][5] This highlights its potential as a starting material for novel kinase inhibitors targeting a range of oncogenic pathways.

Kinase_Inhibitor_Concept Scaffold Methyl 3-amino- 5-methoxybenzoate Reaction1 Cyclization with Formamidine Acetate Scaffold->Reaction1 Intermediate Quinazolinone Intermediate Reaction1->Intermediate Reaction2 Chlorination (e.g., SOCl₂) Intermediate->Reaction2 ChloroIntermediate Chloroquinazoline Intermediate Reaction2->ChloroIntermediate Reaction3 Nucleophilic Aromatic Substitution ChloroIntermediate->Reaction3 FinalInhibitor Kinase Inhibitor (e.g., Gefitinib analog) Reaction3->FinalInhibitor

Caption: Conceptual pathway to kinase inhibitors.

Antifungal Agents

Benzoic acid and its derivatives have long been recognized for their antimicrobial properties.[6] Recent studies have focused on developing novel antifungal agents based on substituted aminobenzoates. The structural features of this compound make it an attractive scaffold for the development of new antifungal drugs.

Structure-Activity Relationship (SAR) Insights: Research on 2-aminobenzothiazole derivatives, which can be synthesized from aminobenzoates, has revealed that specific substitutions on the benzothiazole ring can lead to potent antifungal activity against various Candida species, with MIC values in the low microgram per milliliter range.[7] The amino and methoxy groups on the starting benzoate ring can be strategically utilized to influence the electronic and steric properties of the final compounds, thereby optimizing their antifungal efficacy.

Compound ClassTarget OrganismReported Activity (MIC)Reference
2-Aminobenzothiazole derivativesCandida albicans, C. parapsilosis, C. tropicalis4-8 µg/mL[7]
2-Aminobenzoic acid derivativesCandida albicansSynergistic with Fluconazole[6]
Agents for Neurological Disorders

The exploration of aminobenzoate derivatives for the treatment of neurological disorders is an emerging and promising field. An isomer of the topic compound, Methyl 2-amino-3-methoxybenzoate (MAM), has been investigated as a potential natural atypical antipsychotic with procognitive effects.[8][9] This suggests that the core aminomethoxybenzoate scaffold may possess inherent properties that allow it to interact with targets in the central nervous system.

The ability of the amino and ester groups to be modified allows for the creation of a library of compounds with varying lipophilicity and polarity, which are critical parameters for blood-brain barrier penetration. Further derivatization of this compound could lead to the discovery of novel agents for schizophrenia, anxiety, and other neurological conditions.

Potential in Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species that kill cancer cells. Aromatic compounds, particularly those with extended π-systems, are often used as the core structure for photosensitizers. While direct applications of this compound in PDT are not yet widely reported, its aromatic nature and multiple functional groups make it a viable starting material for the synthesis of novel photosensitizers.[10][11] The amino group can be used to attach porphyrin or other photosensitizing moieties, while the methoxy and ester groups can be modified to tune the photophysical and pharmacokinetic properties of the resulting conjugate.

Conclusion and Future Perspectives

This compound is a strategically important and versatile building block in medicinal chemistry. Its readily accessible synthesis and the presence of three distinct functional groups provide a robust platform for the development of a wide range of therapeutic agents. From established applications in the synthesis of kinase inhibitors to the emerging potential in antifungal and neuroactive drug discovery, this scaffold continues to offer exciting opportunities for innovation. As our understanding of disease biology deepens, the creative derivatization of such fundamental scaffolds will undoubtedly play a pivotal role in the discovery of the next generation of medicines. The insights and protocols provided in this guide are intended to empower researchers to fully harness the potential of this compound in their quest for novel and effective therapies.

References

Methodological & Application

Application Notes and Protocols for the Esterification of 3-amino-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Esters of 3-amino-5-methoxybenzoic acid are valuable intermediates in the synthesis of a wide range of pharmacologically active molecules and functional materials. The strategic introduction of an ester moiety can significantly modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which is a critical aspect of drug design. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the efficient synthesis of these esters. We present two robust and widely applicable protocols: the classic Fischer-Speier esterification for a scalable, cost-effective approach, and the milder Steglich esterification, which is ideal for more sensitive substrates. This guide offers detailed, step-by-step procedures, mechanistic insights, and a comparative analysis to enable rational method selection. Furthermore, we include protocols for the purification and characterization of the final ester products, ensuring high purity and structural verification.

Introduction: The Strategic Importance of Esterification

3-amino-5-methoxybenzoic acid is a substituted aromatic carboxylic acid that serves as a versatile building block in organic synthesis. The presence of three distinct functional groups—a carboxylic acid, an aromatic amine, and a methoxy ether—provides multiple handles for chemical modification. Esterification of the carboxylic acid is a fundamental transformation that not only protects this acidic group but also allows for the fine-tuning of molecular properties. In the context of drug discovery, converting a polar carboxylic acid to a less polar ester can enhance a molecule's ability to cross cellular membranes, thereby improving its bioavailability. This strategy is a cornerstone of prodrug design.

This document provides detailed methodologies for the synthesis of esters of 3-amino-5-methoxybenzoic acid, with a focus on the methyl ester as a representative example. The principles and procedures outlined herein can be readily adapted for the synthesis of other alkyl esters.

Mechanistic Considerations: A Tale of Two Pathways

The choice of esterification method is dictated by the substrate's stability, the desired scale of the reaction, and the available reagents. Here, we delve into the mechanisms of two of the most effective methods for the esterification of 3-amino-5-methoxybenzoic acid.

Fischer-Speier Esterification: The Workhorse of Ester Synthesis

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The reaction is driven by the principle of equilibrium, making the use of an excess of the alcohol or the removal of water essential for achieving high yields.

The mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically concentrated sulfuric acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the alcohol. A subsequent series of proton transfers and the elimination of a water molecule yield the ester and regenerate the acid catalyst.[1]

A key consideration for the esterification of 3-amino-5-methoxybenzoic acid is the basicity of the amino group. This group will be protonated by the strong acid catalyst, forming an ammonium salt.[2] This necessitates the use of at least a stoichiometric amount of the acid catalyst to ensure that there is sufficient acid to both protonate the amine and catalyze the esterification.

Caption: Fischer-Speier Esterification Mechanism.

Steglich Esterification: A Milder Approach for Sensitive Substrates

The Steglich esterification is a powerful method that proceeds under mild, neutral conditions, making it ideal for substrates that are sensitive to strong acids.[3] This reaction utilizes a coupling agent, most commonly dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[3]

The reaction is initiated by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[4] This intermediate is then susceptible to nucleophilic attack. DMAP, being a more potent nucleophile than the alcohol, attacks the O-acylisourea to form a reactive acylpyridinium species. This "active ester" readily reacts with the alcohol to furnish the desired ester. A key advantage of this method is the formation of the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[3] The catalytic amount of DMAP is crucial for suppressing a common side reaction: the 1,3-rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive towards the alcohol.[4]

Caption: Steglich Esterification Workflow.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Fischer-Speier Esterification of 3-amino-5-methoxybenzoic acid

This protocol is a cost-effective and scalable method suitable for producing larger quantities of the ester.

Materials:

  • 3-amino-5-methoxybenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (98%)

  • 10% aqueous sodium carbonate solution

  • Deionized water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-amino-5-methoxybenzoic acid (1.0 eq). Add anhydrous methanol (20-40 eq), which serves as both the reactant and solvent.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (1.1 eq) to the mixture. A precipitate of the ammonium salt may form.[2]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol using a rotary evaporator.

  • Neutralization: Carefully pour the reaction mixture into a beaker containing ice water. Slowly add 10% aqueous sodium carbonate solution with stirring until the pH of the solution is approximately 8. This will neutralize the excess acid and deprotonate the amino group, causing the ester to precipitate.[2]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL for a 1 g scale reaction).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude methyl 3-amino-5-methoxybenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Steglich Esterification of 3-amino-5-methoxybenzoic acid

This protocol is ideal for small-scale synthesis and for substrates that are sensitive to harsh acidic conditions.

Materials:

  • 3-amino-5-methoxybenzoic acid

  • Anhydrous methanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 0.5 N Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-methoxybenzoic acid (1.0 eq), anhydrous methanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • DCC Addition: Cool the solution to 0 °C in an ice bath. While stirring, add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed. Monitor the reaction by TLC.

  • Filtration: Once the reaction is complete, filter off the precipitated DCU using a Büchner funnel and wash the solid with a small amount of cold dichloromethane.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer successively with 0.5 N hydrochloric acid (2 x 20 mL for a 1 g scale reaction), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Data Presentation: A Comparative Overview

The choice between Fischer and Steglich esterification will depend on the specific requirements of the synthesis. The following table summarizes the key parameters for each method.

ParameterFischer-Speier EsterificationSteglich Esterification
Catalyst Concentrated H₂SO₄DCC/DMAP
Stoichiometry Acid (catalytic to stoichiometric)Coupling agent (stoichiometric)
Solvent Excess alcohol (e.g., Methanol)Aprotic (e.g., Dichloromethane)
Temperature Reflux0 °C to Room Temperature
Reaction Time 4-6 hours12-24 hours
Work-up Neutralization, ExtractionFiltration, Extraction
Byproducts WaterDicyclohexylurea (DCU)
Advantages Scalable, Inexpensive reagentsMild conditions, High yields
Disadvantages Harsh acidic conditionsMore expensive reagents, DCU removal

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and assess the purity of the final product. A suitable eluent system would be a mixture of ethyl acetate and hexanes.

  • Melting Point: The melting point of the purified solid ester should be determined and compared to the literature value.

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the methoxy group protons, the ester methyl protons, and the amine protons. Based on analogous compounds, the aromatic protons are expected to appear as distinct signals in the aromatic region (δ 6.0-7.5 ppm). The methoxy and ester methyl groups should each give a sharp singlet at approximately δ 3.8 ppm. The amine protons will appear as a broad singlet.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Key signals to expect include the carbonyl carbon of the ester (around δ 167 ppm), the aromatic carbons, and the carbons of the methoxy and methyl ester groups.

    • IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the key functional groups. A strong carbonyl (C=O) stretch for the ester is expected around 1700-1730 cm⁻¹. N-H stretching vibrations for the primary amine should appear as one or two bands in the region of 3300-3500 cm⁻¹. C-O stretching bands for the ester and ether will also be present.

    • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized ester. The molecular ion peak (M+) corresponding to the mass of this compound (C₉H₁₁NO₃, MW: 181.19 g/mol ) should be observed.[5]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield (Fischer) Insufficient acid catalyst; Reaction not at equilibrium.Use at least 1.1 equivalents of sulfuric acid. Use a large excess of methanol and ensure adequate reflux time.
Low or No Yield (Steglich) Inactive DCC; Side reaction to N-acylurea.Use fresh DCC. Ensure a catalytic amount of DMAP is present.
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction by TLC and extend the reaction time or increase the temperature if necessary.
Product Contaminated with Starting Material Incomplete reaction or inefficient purification.Optimize reaction conditions for full conversion. Improve the purification method (recrystallization or column chromatography).
Product Contaminated with DCU (Steglich) Inefficient filtration.Ensure complete precipitation of DCU before filtration. Wash the filtered product thoroughly with a suitable solvent.

Conclusion

The esterification of 3-amino-5-methoxybenzoic acid is a critical transformation for the synthesis of advanced intermediates in drug discovery and materials science. This application note has provided two reliable and well-established protocols, Fischer-Speier and Steglich esterification, to accomplish this conversion. By understanding the underlying mechanisms and carefully following the detailed procedures, researchers can confidently synthesize and purify the desired ester products. The choice between the robust, scalable Fischer-Speier method and the mild, versatile Steglich protocol allows for flexibility depending on the specific needs of the synthetic campaign.

References

Application Note: High-Purity Recovery of Methyl 3-amino-5-methoxybenzoate via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of Methyl 3-amino-5-methoxybenzoate, a key intermediate in pharmaceutical synthesis. Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.[1] This guide details a systematic approach, from solvent selection to final purity assessment, to achieve high-purity this compound suitable for downstream applications in drug development.

Compound Profile and Physicochemical Properties

Understanding the fundamental properties of this compound is critical for designing an effective purification strategy. The presence of an aromatic ring, an amine group, an ester, and an ether moiety dictates its polarity and solubility behavior.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃[2][3]
Molecular Weight 181.19 g/mol [2][3]
CAS Number 217314-47-1[2][3]
Appearance Off-white to light brown solid (typical crude form)Inferred
Melting Point Literature value not readily available. Must be determined experimentally for the crude sample to guide solvent selection.

The Rationale of Recrystallization

Recrystallization is a purification process that removes impurities from a solid compound. The core principle is based on the variation in solubility with temperature.[1] An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[1] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. The impurities, which are ideally present in smaller amounts and have a different solubility profile, remain dissolved in the cold solvent (mother liquor).

Anticipated Impurities from Synthesis

The purity of the crude this compound is highly dependent on its synthetic route. Common syntheses involve the esterification of 3-amino-5-methoxybenzoic acid or the reduction of a nitro-precursor like methyl 3-nitro-5-methoxybenzoate. Potential impurities may include:

Impurity TypeSpecific ExampleRationale
Unreacted Starting Material 3-amino-5-methoxybenzoic acidIncomplete esterification reaction.[1]
Precursor Material Methyl 3-nitro-5-methoxybenzoateIncomplete reduction of the nitro group.[4]
Reaction Byproducts Partially reduced intermediates (e.g., nitroso, hydroxylamino)Side reactions during the nitro group reduction.[1]
Oxidation Products Colored polymeric speciesThe aromatic amine functionality is susceptible to air oxidation, often leading to discoloration (yellow, brown, or purple hues).[1]

Part I: Systematic Solvent Selection Protocol

The choice of solvent is the most critical factor for a successful recrystallization.[1] Since specific solubility data for this compound is not widely published, a systematic screening is required.

Criteria for an Optimal Solvent:
  • Temperature Coefficient: The compound should be highly soluble in the boiling solvent but poorly soluble in the same solvent when cold.

  • Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent.

  • Inertness: The solvent must not react with the compound.

  • Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out."

  • Volatility: The solvent should be sufficiently volatile for easy removal from the purified crystals.

Screening Procedure:
  • Place approximately 20-30 mg of the crude material into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., Water, Methanol, Ethanol, Ethyl Acetate, Toluene, Hexane/Heptane) dropwise at room temperature, vortexing after each addition.

  • Observe the solubility. If the compound dissolves readily at room temperature, the solvent is unsuitable.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.

  • If the compound dissolves completely when hot, remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice-water bath.

  • Observe the formation of crystals. The solvent that yields the most abundant, well-formed crystals is the best candidate. A mixed-solvent system (e.g., Ethanol/Water, Toluene/Hexane) may also be tested if no single solvent is ideal.[5]

Hypothetical Solvent Screening Results:
SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on CoolingAssessment
WaterInsolubleInsolubleNoneUnsuitable
HexaneInsolubleSparingly SolublePoorUnsuitable
TolueneSparingly SolubleSolubleModerate CrystalsPossible Candidate
Ethyl AcetateSolubleVery SolublePoor RecoveryUnsuitable
Methanol Sparingly Soluble Very Soluble Good Crystals Excellent Candidate [6][7][8]
Ethanol/Water (9:1)Sparingly SolubleVery SolubleAbundant CrystalsExcellent Candidate[1]

Based on the structure and patent literature for similar compounds, alcohols like Methanol or an Ethanol/Water mixture are predicted to be highly effective.[1][6]

Part II: Detailed Recrystallization Protocol

This protocol assumes Methanol has been selected as the optimal solvent.

Materials and Equipment:
  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flasks (2-3 sizes)

  • Hot plate with stirring capability

  • Büchner funnel and vacuum flask

  • Filter paper

  • Glass funnel

  • Activated charcoal (optional, for colored impurities)

  • Spatulas, watch glass, boiling chips

Step-by-Step Methodology:
  • Dissolution: Place the crude solid (e.g., 5.0 g) in a 250 mL Erlenmeyer flask with a stir bar and boiling chips. Add a small portion of methanol (e.g., 40-50 mL) and heat the mixture to a gentle boil with stirring. Continue adding hot methanol in small portions until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, maximizing the yield.

  • Decolorization (Optional): If the solution is significantly colored, remove it from the heat source and allow the boiling to subside slightly. Add a small amount of activated charcoal (approx. 1-2% by weight of the solute). Causality: Charcoal has a high surface area that adsorbs colored polymeric impurities. Adding it to a boiling solution can cause violent bumping.

  • Hot Filtration: If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration. Place a fluted filter paper in a stemless glass funnel resting on a pre-heated receiving flask. Pour the hot solution through the filter paper as quickly as possible. Rinse the original flask with a small amount of hot solvent and pass it through the filter. Causality: This step removes insoluble impurities. Pre-heating the apparatus prevents premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form selectively. Rapid cooling can trap impurities.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold methanol. Causality: The cold solvent washes away the residual mother liquor (containing dissolved impurities) without dissolving a significant amount of the product.

  • Drying: Transfer the crystals to a watch glass and allow them to air dry or dry them in a vacuum oven at a modest temperature (e.g., 40-50°C) until a constant weight is achieved.

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve check_color Solution Colored? dissolve->check_color decolorize 2. Add Activated Charcoal & Reheat check_color->decolorize Yes hot_filter 3. Hot Gravity Filtration check_color->hot_filter No decolorize->hot_filter cool 4. Slow Cooling & Ice Bath hot_filter->cool isolate 5. Vacuum Filtration cool->isolate wash 6. Wash with Cold Solvent isolate->wash dry 7. Dry Crystals wash->dry end End: Pure Product dry->end

Caption: Workflow for the purification of this compound.

Purity Assessment of the Final Product

A self-validating protocol requires rigorous assessment of the output. The purity of the recrystallized material should be confirmed by the following methods:

  • Melting Point Analysis: A pure compound will exhibit a sharp melting point over a narrow range (e.g., < 2°C). Compare the experimental value to the literature value once identified. A broad or depressed melting point indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. A successful purification will show a single, distinct spot for the final product, with impurity spots present in the crude lane having disappeared or significantly diminished.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): Nuclear Magnetic Resonance spectroscopy can confirm the structural integrity of the compound and reveal the presence of any remaining impurities through extraneous peaks in the spectrum.

Troubleshooting Guide

Troubleshooting_Tree problem Problem Encountered oiling Compound 'Oils Out' (Forms a liquid) problem->oiling no_xtal No Crystals Form Upon Cooling problem->no_xtal low_yield Poor Recovery (Low Yield) problem->low_yield sol_oiling 1. Reheat to dissolve oil. 2. Add more solvent. 3. Cool slowly. oiling->sol_oiling Solution sol_no_xtal 1. Scratch flask inner wall. 2. Add a seed crystal. 3. Evaporate some solvent & re-cool. no_xtal->sol_no_xtal Solution sol_low_yield 1. Ensure min. solvent was used. 2. Evaporate mother liquor slightly. 3. Ensure sufficient cooling time. low_yield->sol_low_yield Solution cause_oiling Cause: Cooling too fast or MP of solute < BP of solvent sol_oiling->cause_oiling cause_no_xtal Cause: Solution is not saturated (too much solvent used) sol_no_xtal->cause_no_xtal cause_low_yield Cause: Too much solvent or premature crystallization sol_low_yield->cause_low_yield

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Application Note: A Validated Protocol for the Preparative Purification of Methyl 3-amino-5-methoxybenzoate via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the purification of Methyl 3-amino-5-methoxybenzoate using silica gel column chromatography. As an aromatic amine, this compound presents specific challenges, primarily peak tailing and poor recovery, due to interactions with the acidic silanol groups of standard silica gel. This guide explains the causal mechanism behind these challenges and outlines a robust methodology employing a modified mobile phase to ensure high purity and yield. The protocol is designed for researchers, medicinal chemists, and process development scientists, offering a self-validating system from initial Thin-Layer Chromatography (TLC) method development to final product isolation.

Introduction and Scientific Principle

This compound is a substituted aromatic ester containing a primary amine functional group. This amine group is basic and readily interacts with the acidic silanol (Si-OH) groups on the surface of silica gel, the most common stationary phase in column chromatography.[1] This acid-base interaction leads to strong, non-ideal adsorption, resulting in significant peak tailing, reduced separation efficiency, and in some cases, irreversible binding or degradation of the compound on the column.[1][2]

To achieve efficient and reproducible purification, it is imperative to mitigate these secondary interactions. The most common and effective strategy is to introduce a small amount of a competitive base into the mobile phase.[1] This additive, typically a tertiary amine like triethylamine (TEA), effectively neutralizes the most acidic sites on the silica surface, allowing the target amine to elute symmetrically and predictably.[3][4] This protocol is therefore centered on the principle of using a modified eluent system to achieve optimal separation.

Pre-Purification: TLC Method Development

Before committing material to a preparative column, the separation conditions must be optimized at a small scale using Thin-Layer Chromatography (TLC). This is a critical validation step. The goal is to identify a solvent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound, ensuring it will migrate through the column at an appropriate rate.

Protocol 2.1: TLC Analysis

  • Prepare Eluent Systems: Start with a standard binary solvent system of moderate polarity, such as Hexane/Ethyl Acetate (EtOAc). Prepare small volumes of several ratios (e.g., 9:1, 4:1, 2:1 Hexane:EtOAc).

  • Prepare Modified Eluent: Create a stock solution of your chosen eluent (e.g., 4:1 Hexane:EtOAc) containing 0.5-1% triethylamine (TEA) by volume.

  • Spot TLC Plates: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Using a capillary tube, spot two separate TLC plates.

  • Develop Plates: Develop one plate in the standard eluent and the second plate in the TEA-modified eluent.

  • Visualize and Analyze: Visualize the plates under UV light (254 nm). Compare the spots. You will likely observe significant tailing (streaking) on the plate developed without TEA. The spot on the TEA-modified plate should be more compact and symmetrical.

  • Optimize Rf: Adjust the polarity of the TEA-modified eluent (by increasing the proportion of EtOAc) until the Rf of this compound is in the target range of 0.2-0.4. This is your chosen mobile phase for the column.

Preparative Column Chromatography Workflow

The following diagram illustrates the logical flow of the entire purification process, from initial analysis to the isolation of the final product.

Chromatography_Workflow cluster_prep Method Development cluster_column Purification cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis (with and without TEA) Crude->TLC Optimize Optimize Mobile Phase (Target Rf = 0.2-0.4) TLC->Optimize Pack Pack Silica Gel Column (Slurry Method) Optimize->Pack Load Load Sample (Dry or Wet Loading) Pack->Load Elute Elute with Optimized Mobile Phase + TEA Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Evaporation (Rotary Evaporator) Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound.

Detailed Protocol: Preparative Column Chromatography

This protocol assumes a standard glass column for gravity or flash chromatography.[5]

4.1. Materials and Equipment

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Technical grade solvents (Hexane, Ethyl Acetate)

  • Triethylamine (TEA)

  • Collection vessels (test tubes or flasks)

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

4.2. Step-by-Step Procedure

  • Column Preparation (Slurry Packing):

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:EtOAc).[6] The consistency should be like a thin milkshake.

    • With the column stopcock closed, pour the slurry into the column.

    • Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing and remove air bubbles. Add more eluent as needed, never allowing the top of the silica bed to run dry.

    • Once the silica has settled, add a thin layer of sand to the top to protect the surface during solvent addition.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase. Using a pipette, carefully apply this solution to the top of the column, allowing it to absorb into the silica bed before adding more eluent.

  • Elution and Fraction Collection:

    • Carefully add the optimized mobile phase (containing 0.5-1% TEA) to the column.

    • Begin collecting fractions as the solvent elutes from the bottom. The size of the fractions should be proportional to the column size (a good rule of thumb is ~10% of the column volume per fraction).

    • If separation of impurities is difficult, a gradient elution can be used. Start with a less polar solvent system (e.g., 9:1 Hexane:EtOAc + TEA) and gradually increase the polarity (e.g., to 4:1, then 2:1 Hexane:EtOAc + TEA) to elute compounds with increasing polarity.[6]

  • Monitoring and Isolation:

    • Monitor the elution process by spotting every few fractions onto a TLC plate.

    • Develop the TLC plate in the mobile phase to identify which fractions contain your desired product.

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Summary of Recommended Conditions and Troubleshooting

The following tables summarize the key parameters and provide guidance for common issues.

Table 1: Recommended Chromatography Conditions

ParameterRecommended ConditionRationale / Causality
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective, and provides good resolution for many organic compounds.[7]
Mobile Phase Hexane / Ethyl Acetate GradientOffers a good polarity range for moderately polar compounds. The ratio is determined by TLC.
Mobile Phase Modifier 0.5 - 1.0% Triethylamine (TEA)Neutralizes acidic silanol sites, preventing interaction with the basic amine and eliminating peak tailing.[1]
Optimal Rf 0.2 - 0.4Ensures the compound moves through the column efficiently without eluting too quickly (poor separation) or too slowly (band broadening).
Sample Loading Dry LoadingGenerally provides better resolution by introducing the sample in a more concentrated band at the top of the column.

Table 2: Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Compound streaks / tails on TLC and column Insufficient TEA in the mobile phase; acid-base interaction with silica.Increase TEA concentration to 1%. Ensure TEA is added to all eluents.[3][4]
Compound does not elute from the column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (increase the percentage of Ethyl Acetate).[5]
Poor separation of product and impurities Mobile phase is too polar; improper column packing; column is overloaded.Re-optimize mobile phase with TLC for better spot separation. Repack the column carefully. Use less crude material relative to the amount of silica.
Cracks appear in the silica bed The column ran dry at some point.This is irreversible for the current run. The separation will be compromised. For future runs, always keep the silica bed submerged in solvent.

Conclusion

The purification of basic compounds like this compound on silica gel is a common challenge in organic synthesis. By understanding the underlying chemical interactions between the analyte and the stationary phase, a logical and effective purification strategy can be developed. The addition of a small amount of a basic modifier like triethylamine to the mobile phase is a simple, yet critical, step that dramatically improves separation efficiency, peak shape, and overall yield. Following the validated workflow presented in this note—from systematic TLC method development to careful column execution—will enable scientists to reliably obtain this compound in high purity.

References

Application Note: A Validated HPLC-PDA Method for Purity Determination of Methyl 3-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for Methyl 3-amino-5-methoxybenzoate. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a buffered aqueous mobile phase, coupled with a Photodiode Array (PDA) detector. The use of a PDA detector is critical, as it enables the assessment of peak purity, ensuring that the main analyte peak is free from co-eluting impurities.[1][2] This protocol is designed for researchers, scientists, and drug development professionals requiring an accurate and validated method for quality control and impurity profiling of this key chemical intermediate. The methodology is grounded in established chromatographic principles for aromatic amines and adheres to the validation framework outlined by the International Council for Harmonisation (ICH).[3][4][5]

Introduction and Scientific Rationale

This compound is a crucial building block in the synthesis of various pharmaceutical agents and fine chemicals. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a precise and accurate analytical method to quantify its purity and identify potential impurities is paramount.

The selected analytical approach is RP-HPLC, a cornerstone technique for the analysis of moderately polar to non-polar organic molecules.[3][6] The core of this method relies on the following principles:

  • Stationary Phase Selection: A C18 (octadecylsilane) column is chosen for its hydrophobic nature, which provides excellent retention and separation for aromatic compounds like this compound.[6][7]

  • Mobile Phase Composition: The mobile phase consists of an organic modifier (acetonitrile) and an acidified aqueous phase (0.1% Formic Acid in Water). The inclusion of formic acid is a critical choice; it serves to protonate the amino group on the analyte, ensuring a single ionic species and preventing peak tailing that can occur from interactions with residual silanol groups on the silica-based stationary phase.[8][9] A gradient elution, where the concentration of the organic solvent is increased over time, is employed to ensure the timely elution of both the main analyte and any potential impurities with differing polarities.

  • Detection Strategy: A Photodiode Array (PDA) detector is specified over a standard single-wavelength UV detector. A PDA detector acquires absorbance data across a wide spectrum of wavelengths simultaneously for every point in the chromatogram.[2] This generates a three-dimensional dataset (Absorbance vs. Time vs. Wavelength) which is indispensable for true purity analysis. It allows for the spectral comparison of different slices of a chromatographic peak (e.g., the upslope, apex, and downslope) to detect the presence of hidden, co-eluting impurities.[1][10][11]

This self-validating system, incorporating system suitability tests and adherence to validation principles, ensures the trustworthiness and reliability of the generated data.[12][13]

Experimental Workflow

The overall process from sample preparation to final purity calculation is outlined below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Mobile Phase & Solution Preparation B Standard & Sample Solution Preparation A->B C System Equilibration (30 min) B->C D System Suitability Test (SST, n=5 injections) C->D E Sample Analysis (Inject Blank, then Samples) D->E F Data Acquisition (Chromatogram & Spectra) E->F G Peak Integration & Area Normalization F->G H PDA Peak Purity Analysis G->H I Final Purity Report H->I

Caption: Workflow for HPLC Purity Analysis.

Materials and Methodology

Equipment and Reagents
  • HPLC System: An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (≥98% purity)

    • Deionized Water (18.2 MΩ·cm)

    • This compound Reference Standard (>99.5% purity)

  • Consumables:

    • 0.45 µm syringe filters (PTFE or nylon)

    • Volumetric flasks and pipettes

    • HPLC vials

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterSpecification
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection PDA Detector, 275 nm for quantification, spectral scan from 200-400 nm for peak purity analysis
Injection Vol. 10 µL
Run Time 30 minutes

Detailed Protocols

Solution Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing deionized water. Fill to the mark and mix thoroughly. Degas for 15 minutes using an ultrasonic bath or inline degasser.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing acetonitrile. Fill to the mark and mix thoroughly. Degas as above.

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the Diluent.

  • Sample Solution (approx. 0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested into a 50 mL volumetric flask. Dissolve in and dilute to volume with the Diluent.

  • Blank Solution: Use the Diluent.

HPLC System Operation
  • System Equilibration: Purge the system and equilibrate the column with the initial mobile phase conditions (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the Blank solution once to ensure no interfering peaks are present.

    • Perform five replicate injections of the Standard Solution.

    • The system is deemed suitable for analysis if the Relative Standard Deviation (RSD) for the peak area of the main analyte is ≤ 2.0%.[14]

  • Analysis Sequence:

    • Inject the Blank solution.

    • Inject the Sample Solution in duplicate.

    • Record the chromatograms and the full spectral data for each peak.

Data Analysis and Purity Calculation

Purity Calculation (Area Percent Method)

The purity of the sample is calculated using the principle of area normalization. This method assumes that all impurities have a similar UV response factor to the main analyte at the chosen wavelength.

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Note: Disregard peaks originating from the blank and any peaks below a specified reporting threshold (e.g., 0.05%).

PDA Peak Purity Analysis

The trustworthiness of the area percent calculation is contingent on the homogeneity of the main peak. The PDA detector is used to verify this.

  • Spectral Comparison: Using the chromatography data system (CDS) software, perform a peak purity analysis on the this compound peak.

  • Purity Index/Angle: The software compares the spectra taken across the peak (upslope, apex, downslope) and calculates a Purity Index or Purity Angle.[10]

  • Interpretation: A Purity Index greater than a set threshold (e.g., 990) or a Purity Angle that is less than the Threshold Angle indicates the peak is spectrally homogeneous and free of co-eluting impurities. If the criteria are not met, a hidden impurity is likely present, and the area percent result may not be accurate.

Method Validation Principles (ICH Q2(R1))

For use in a regulated environment, this method must be fully validated according to ICH guidelines.[5][15] The key validation parameters include:

  • Specificity: Demonstrated by the absence of interference from blanks and the method's ability to separate the main analyte from known impurities and degradation products (generated via forced degradation studies).

  • Linearity: Assessed by analyzing a series of solutions over a specified range (e.g., 50% to 150% of the nominal concentration) to confirm a linear relationship between concentration and peak area.

  • Accuracy: Determined by performing recovery studies on a sample matrix spiked with known amounts of the analyte.

  • Precision: Evaluated at two levels:

    • Repeatability: Analysis of multiple samples under the same conditions in a short time frame.

    • Intermediate Precision: Analysis performed on different days, by different analysts, or on different equipment.

  • Range: The concentration interval over which the method is shown to be precise, accurate, and linear.[12]

Conclusion

The HPLC-PDA method described provides a comprehensive, reliable, and scientifically sound approach for determining the purity of this compound. The combination of a stable C18 column, a well-chosen mobile phase, and the advanced capabilities of a PDA detector ensures both accurate quantification and trustworthy peak purity assessment. This protocol serves as an excellent foundation for quality control testing in both research and regulated pharmaceutical environments.

References

Application Note: ¹H NMR Characterization of Methyl 3-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) characterization of Methyl 3-amino-5-methoxybenzoate, a key intermediate in pharmaceutical synthesis. The document outlines the theoretical principles governing the chemical shifts and coupling patterns observed in the spectrum of this molecule. A detailed, field-proven protocol for sample preparation and data acquisition is presented, emphasizing experimental choices that ensure data integrity and reproducibility. The note culminates in a thorough analysis of the ¹H NMR spectrum, with clear assignments for all proton signals, supported by tabulated data and a visual representation of proton relationships. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the structural elucidation and purity assessment of this compound.

Introduction: The Significance of Structural Verification

This compound is a substituted aromatic compound with the molecular formula C₉H₁₁NO₃[1][2]. Its structural integrity is paramount in the synthesis of various active pharmaceutical ingredients (APIs). ¹H NMR spectroscopy stands as a primary analytical technique for unambiguous structure confirmation and purity assessment. This is due to its ability to provide detailed information about the electronic environment of each proton in the molecule[3]. The chemical shift, integration, and multiplicity of the NMR signals offer a unique fingerprint of the compound's structure[3].

This application note serves as a practical guide, bridging theoretical understanding with experimental execution. The causality behind each step of the protocol is explained to empower the user with the expertise to not only replicate the results but also to adapt the methodology for similar compounds.

Principles of ¹H NMR Spectroscopy for this compound

The ¹H NMR spectrum of this compound is dictated by the electronic effects of its three substituents on the benzene ring: an amino (-NH₂), a methoxy (-OCH₃), and a methyl ester (-COOCH₃) group.

  • Aromatic Protons: The benzene ring contains three non-equivalent aromatic protons. Their chemical shifts, typically found in the 6.0-9.5 ppm range, are influenced by the electron-donating amino and methoxy groups and the electron-withdrawing methyl ester group[4]. Electron-donating groups increase the electron density on the ring, causing the attached protons to be shielded and resonate at a lower chemical shift (upfield)[5]. Conversely, electron-withdrawing groups decrease electron density, leading to deshielding and a downfield shift[5]. The relative positions of these substituents determine the specific chemical shift and splitting pattern for each aromatic proton[6][7].

  • Methoxy and Methyl Ester Protons: The protons of the methoxy (-OCH₃) and methyl ester (-COOCH₃) groups appear as sharp singlets due to the absence of adjacent protons for coupling. The methoxy protons are typically found in the 2.4-4.4 ppm range[8]. The methyl ester protons resonate in a similar region, with those on the oxygen side of the ester appearing around 3.7-4.1 ppm[9].

  • Amino Protons: The protons of the primary amine (-NH₂) group often appear as a broad singlet. Their chemical shift can vary significantly (typically 1-5 ppm) and is influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange[3][10].

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for detailed structural analysis.

Materials and Instrumentation
  • Sample: this compound (Purity ≥98%)[2]

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Internal Standard: Tetramethylsilane (TMS)

  • NMR Tubes: 5 mm, clean and dry[11]

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer

Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial[11][12]. Rationale: This quantity ensures a good signal-to-noise ratio for a timely acquisition without causing issues with sample solubility or line broadening due to high concentration.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial[13]. The solvent should contain 0.03% (v/v) TMS as an internal reference[14]. Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum[13]. TMS provides a reference peak at 0 ppm for accurate chemical shift calibration[15].

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube[12]. Rationale: Suspended solids disrupt the magnetic field homogeneity, leading to broad spectral lines.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity. Rationale: A homogeneous magnetic field is crucial for obtaining sharp, well-resolved NMR signals.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Relaxation Delay (d1): 1-5 seconds. Rationale: This delay allows for the complete relaxation of the protons between pulses, ensuring accurate integration.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A range of approximately -2 to 12 ppm is appropriate.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Integrate all signals.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

Spectral Analysis and Data Interpretation

The ¹H NMR spectrum of this compound is expected to show five distinct signals corresponding to the five sets of non-equivalent protons.

Predicted ¹H NMR Data
SignalChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
1~3.7-3.9Singlet3HMethoxy Protons (-OCH₃)
2~3.8-4.0Singlet3HMethyl Ester Protons (-COOCH₃)
3~4.0-5.0 (broad)Singlet2HAmino Protons (-NH₂)
4~6.3-6.5Triplet (or dd)1HAromatic Proton (H-4)
5~6.8-7.0Triplet (or dd)1HAromatic Proton (H-6)
6~7.1-7.3Triplet (or dd)1HAromatic Proton (H-2)

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Detailed Peak Assignments and Rationale
  • Methoxy and Methyl Ester Protons: These two groups of protons are expected to appear as sharp singlets, each integrating to three protons. Their chemical shifts will be similar, and 2D NMR techniques like HMBC could be used for unambiguous assignment if necessary. The methoxy group protons are generally found around 3.8 ppm[8][16]. The methyl ester protons are also in this region, typically between 3.7 and 4.1 ppm[9].

  • Amino Protons: The two protons of the amino group will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and exchange with trace amounts of water in the solvent[3]. The chemical shift is highly variable.

  • Aromatic Protons:

    • H-4: This proton is situated between two electron-donating groups (amino and methoxy), leading to significant shielding. It is expected to be the most upfield of the aromatic signals. It will likely appear as a triplet due to coupling with H-2 and H-6 (small meta-coupling, J ≈ 2-3 Hz).

    • H-6: This proton is ortho to the amino group and meta to the methyl ester group. It will be shielded by the amino group and slightly deshielded by the ester group. It is expected to appear as a triplet (or doublet of doublets) due to coupling with H-2 and H-4.

    • H-2: This proton is ortho to the methyl ester group and meta to the amino group. The electron-withdrawing nature of the ester group will cause this proton to be the most deshielded of the three aromatic protons. It will appear as a triplet (or doublet of doublets) from coupling to H-4 and H-6.

Visualizing Molecular Connectivity

The following diagram illustrates the structure of this compound and the through-bond relationships between the aromatic protons that give rise to the observed splitting patterns.

Figure 1. Molecular structure and proton coupling relationships in this compound.

Conclusion

This application note has detailed a robust and reliable methodology for the ¹H NMR characterization of this compound. By understanding the underlying principles of chemical shifts and coupling constants, and by adhering to the meticulous experimental protocol provided, researchers can confidently verify the structure and assess the purity of this important synthetic intermediate. The provided spectral analysis serves as a benchmark for expected results, facilitating efficient and accurate characterization in research and drug development settings.

References

Application Notes & Protocols: Strategic Use of Methyl 3-amino-5-methoxybenzoate in Palladium-Catalyzed Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Anilines in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or triflates, is fundamental to the synthesis of biaryl and hetero-biaryl scaffolds—structural motifs prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3]

Methyl 3-amino-5-methoxybenzoate and its halogenated precursors are particularly valuable building blocks. The molecule features a trifunctionalized aromatic ring with distinct electronic properties: a potent electron-donating amino group, a moderately donating methoxy group, and an electron-withdrawing methyl ester. This substitution pattern presents unique opportunities and challenges in cross-coupling chemistry. The strategic placement of these groups allows for the synthesis of complex, highly functionalized biaryl compounds that are key intermediates in drug discovery.[4]

This guide provides an in-depth analysis of the mechanistic nuances, practical protocols, and critical considerations for successfully employing this compound derivatives in Suzuki coupling reactions. We will explore how to harness the substrate's electronic nature while mitigating potential side reactions, ensuring high-yield, reproducible outcomes for researchers in medicinal chemistry and materials science.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki coupling is rooted in a well-defined catalytic cycle centered on a palladium catalyst.[5][6] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding these steps is crucial for troubleshooting and optimizing reactions involving complex substrates like substituted anilines.

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Pd(0) complex, which inserts into the carbon-halogen bond of the aryl halide (Ar-X). This is often the rate-determining step of the reaction.[1][6] The result is a square planar Pd(II) intermediate. For electron-rich substrates, such as those containing amino and methoxy groups, this step can be sluggish and may require the use of specialized electron-rich, bulky phosphine ligands to enhance catalyst activity.[7][8]

  • Transmetalation : This step involves the transfer of the organic group from the organoboron species (Ar'-B(OR)₂) to the Pd(II) center, displacing the halide. This process requires activation by a base.[9][10] The base serves multiple roles, including the formation of a more nucleophilic boronate "ate" complex ([Ar'B(OH)₃]⁻) or the generation of a palladium(II) hydroxide complex, both of which facilitate the transfer of the aryl group to the palladium center.[11][12]

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the new biaryl product (Ar-Ar'). This process regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[5][9]

Suzuki_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)(Ar')L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination ArAr Biaryl Product (Ar-Ar') Trans->ArAr ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH2 Boronic Acid (Ar'-B(OH)₂) + Base ArBOH2->Trans

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for this compound Derivatives

When using halogenated versions of this compound (e.g., methyl 4-bromo-3-amino-5-methoxybenzoate) as a substrate, its unique functional groups demand careful experimental design.

  • Catalyst Inhibition : The primary amine (-NH₂) is a Lewis base and can coordinate to the palladium center. This coordination can act as a competing ligand, potentially deactivating the catalyst and stalling the reaction cycle. This is a known challenge when working with aminopyridines and anilines.[2] Employing bulky ligands can create a sterically hindered environment around the palladium, disfavoring coordination of the substrate's amino group.

  • Ester Group Stability : The methyl ester (-COOCH₃) is susceptible to hydrolysis under strongly basic conditions, especially at elevated temperatures. The choice of base is therefore critical. Milder bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are generally preferred over strong hydroxides like NaOH or KOH.[10][12]

  • Catalyst and Ligand Selection : Due to the electron-rich nature of the aromatic ring, a highly active catalyst system is often required. Palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands have proven effective for challenging substrates, including electron-rich aryl chlorides.[13][14][15]

Experimental Protocols

The following protocols are designed to provide a robust starting point for the Suzuki coupling of a halogenated this compound derivative with a generic arylboronic acid. Optimization may be required based on the specific coupling partners.

Protocol 1: Conventional Thermal Heating

This protocol is a standard method suitable for most laboratory setups.

Workflow Figure 2: Experimental Workflow for Suzuki Coupling start Start setup Reaction Setup (Add Halide, Boronic Acid, Base, and Solvent) start->setup degas Degassing (Purge with Inert Gas) setup->degas catalyst Catalyst Addition (Add Pd Catalyst/Ligand) degas->catalyst react Reaction (Heat to 80-100 °C with Stirring) catalyst->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup (Quench, Extract, Dry) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End (Characterize Product) purify->end

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Materials:

  • Halogenated this compound (e.g., methyl 4-bromo-3-amino-5-methoxybenzoate) (1.0 eq)

  • Arylboronic acid (1.2–1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%) or a combination of a Pd source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 eq)

  • Solvent System: 1,4-Dioxane and water (4:1 or 5:1 ratio) or DMF

  • Anhydrous sodium or magnesium sulfate

  • Ethyl acetate and brine for workup

  • Silica gel for chromatography

Procedure:

  • Reaction Setup : To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar and reflux condenser, add the halogenated this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere : Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition : Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the limiting reagent).

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst and ligand (if applicable).

  • Reaction : Heat the reaction mixture to 80–100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4–24 hours.[2]

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Protocol 2: Microwave-Assisted Heating

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, which can be beneficial for preventing degradation of sensitive substrates.[2]

Procedure:

  • Setup : In a microwave-safe reaction vial, combine the halogenated this compound (1.0 eq), arylboronic acid (1.5 eq), base (e.g., Cs₂CO₃, 2.0 eq), and the chosen palladium catalyst/ligand system.

  • Solvent : Add the degassed solvent (e.g., DMF or 1,4-dioxane/water).

  • Sealing : Securely seal the vial with a cap.

  • Irradiation : Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120–150 °C) for 10–30 minutes.

  • Workup and Purification : After cooling, work up and purify the product as described in the conventional heating protocol.

Data Presentation: Expected Outcomes with Analogous Substrates

While specific data for this compound derivatives is sparse, extensive literature exists for structurally and electronically similar compounds. The following table summarizes representative yields for the Suzuki coupling of related aminobenzoates and aminopyridines, providing a strong indication of expected outcomes.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C) / TimeYield (%)Reference
1Methyl 2-amino-5-bromobenzoatePhenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)90 °C / 12h~85-95%[4]
23-Amino-5-bromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄ (2.0)Dioxane/H₂O (4:1)90 °C / 18h92%[2]
33-Amino-5-bromopyridine3-Formylphenylboronic acidPd(dppf)Cl₂ (5%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)120 °C / 20 min (MW)88%[2]
4Methyl 2-amino-5-bromobenzoate2-Thiopheneboronic acidPd(PPh₃)₄ (3%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)100 °C / 4h~80-90%[4]

Note: Yields are illustrative and based on published results for the cited analogous compounds. Actual yields will vary depending on the specific substrates and precise reaction conditions.

Troubleshooting and Final Remarks

  • Low Yields : If yields are low, consider screening different ligands (e.g., bulky biarylphosphines like SPhos, cataCXium® A) or using a more active palladium precatalyst. Increasing the amount of boronic acid to 1.5-2.0 equivalents can also help drive the reaction to completion.

  • Side Reactions : Protodeboronation (loss of the boronic acid group) can occur, especially with extended reaction times or high temperatures.[16] If this is observed, consider using a milder base or shorter reaction times, possibly with microwave heating. If ester hydrolysis is an issue, ensure a non-hydroxide base (K₃PO₄, Cs₂CO₃) is used and minimize water content if possible.

  • Catalyst Deactivation : If the reaction stalls, catalyst deactivation by the amine may be the cause. Using a higher catalyst loading or a more robust ligand system can overcome this issue.

The Suzuki-Miyaura coupling is a powerful and versatile tool. By understanding the underlying mechanism and paying careful attention to the specific challenges posed by the functional groups on this compound, researchers can confidently and efficiently synthesize a wide array of complex biaryl structures for applications in drug discovery and beyond.

References

Application Notes & Protocols: N-Acylation of Methyl 3-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the N-acylation of methyl 3-amino-5-methoxybenzoate, a critical transformation in synthetic organic chemistry. The protocols and insights presented are designed to be a robust resource for laboratory applications, drawing from established chemical principles and methodologies.

The N-acylation of amines is a cornerstone reaction for the formation of amide bonds, which are ubiquitous in chemistry, biology, and materials science.[1] The resulting N-acyl derivatives of this compound are valuable intermediates in the synthesis of pharmaceuticals and other functional materials, where the amide linkage is often crucial for biological activity or material properties.[2][3] This guide will detail two reliable protocols for this transformation, utilizing common and effective acylating agents.

Core Concepts and Reaction Mechanism

The N-acylation of an aromatic amine, such as this compound, proceeds via a nucleophilic addition-elimination mechanism.[4] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride).[5][6] This forms a tetrahedral intermediate.

The reaction is typically conducted in the presence of a base. The primary roles of the base are:

  • Neutralization: It neutralizes the acidic byproduct generated during the reaction (e.g., HCl from an acyl chloride), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7][8]

  • Equilibrium Shift: By scavenging the acid, the base drives the reaction equilibrium towards the formation of the amide product.[7]

Commonly used bases include tertiary amines like pyridine or triethylamine, or weaker bases like sodium acetate, depending on the reactivity of the acylating agent.[9][10]

Caption: General mechanism of N-acylation of an aromatic amine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-acylation of this compound. Safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be followed at all times. All procedures involving volatile or hazardous reagents should be performed in a certified chemical fume hood.

Protocol 1: N-Acetylation using Acetyl Chloride and Pyridine

This protocol utilizes a highly reactive acyl chloride with pyridine serving as both the base and, in this case, the solvent. This is a classic and highly effective method for acylation.[3][11]

Materials and Reagents:

  • This compound

  • Acetyl chloride (≥99%)

  • Pyridine (anhydrous, ≥99.8%)

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir plate

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 5-10 mL per gram of amine).

  • Cooling: Cool the resulting solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction upon addition of the acyl chloride.

  • Reagent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution using a dropping funnel or syringe over 10-15 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Workup:

    • Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate (approx. 20-30 mL).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove the pyridine, followed by saturated NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).[3][7]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure N-acetylated product.[12]

Protocol 2: N-Acetylation using Acetic Anhydride and Sodium Acetate

This protocol employs acetic anhydride, a less reactive but safer alternative to acetyl chloride, in an aqueous medium with sodium acetate acting as the base.[13][14][15]

Materials and Reagents:

  • This compound

  • Acetic anhydride (≥99%)

  • Sodium acetate (anhydrous or trihydrate)

  • Hydrochloric acid (concentrated)

  • Water (distilled or deionized)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Magnetic stirrer and stir plate

  • Ice bath

Procedure:

  • Amine Solubilization: In a 100 mL Erlenmeyer flask, suspend this compound (1.0 eq) in water (approx. 20 mL). Add just enough concentrated HCl dropwise while stirring to form the hydrochloride salt and fully dissolve the amine.[13][15]

  • Reagent Preparation: In a separate beaker, prepare a solution of sodium acetate (1.5 eq) in water (approx. 10 mL).[13]

  • Acylation: To the stirred solution of the amine hydrochloride, add acetic anhydride (1.2 eq). Immediately follow this by adding the entire sodium acetate solution.[15]

  • Precipitation: A precipitate of the N-acetylated product should form rapidly. Continue to stir the mixture vigorously for 15-30 minutes.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize crystallization. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold water to remove any unreacted starting materials and salts.

  • Drying: Allow the product to air-dry on the filter paper, then dry completely in a desiccator or a vacuum oven at low heat.

  • Purification: The crude product is often of high purity. However, it can be further purified by recrystallization from a suitable solvent like aqueous ethanol if necessary.[13]

Caption: General experimental workflow for N-acylation.

Data Presentation: Acylating Agent Comparison

The choice of acylating agent and base can be adapted to synthesize a variety of N-acyl derivatives. The table below summarizes key parameters for common transformations.

Acylating AgentProduct NameStoichiometry (eq.)Recommended BaseSolventTypical Reaction Time
Acetyl ChlorideMethyl 3-acetamido-5-methoxybenzoate1.1 - 1.2Pyridine or Et₃NPyridine, DCM, THF2 - 4 hours
Acetic AnhydrideMethyl 3-acetamido-5-methoxybenzoate1.2 - 1.5Sodium AcetateWater/HCl, Acetonitrile1 - 3 hours
Benzoyl ChlorideMethyl 3-benzamido-5-methoxybenzoate1.1 - 1.2Pyridine or aq. NaOHPyridine, DCM, Biphasic2 - 6 hours
Propionyl ChlorideMethyl 3-propionamido-5-methoxybenzoate1.1 - 1.2Pyridine or Et₃NPyridine, DCM, THF2 - 4 hours

Trustworthiness: Troubleshooting and Field-Proven Insights

  • Low Reactivity: If the reaction is sluggish or incomplete, especially with less reactive acylating agents like anhydrides, gentle heating (40-50 °C) can be applied. For sterically hindered anilines, more reactive acylating agents or specialized coupling agents may be necessary.[12]

  • Hydrolysis of Acylating Agent: Acyl chlorides and anhydrides are moisture-sensitive. Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis of the reagent, which reduces yield. The Schotten-Baumann reaction (using aqueous NaOH) is designed to be robust even with water present, as the acylation of the amine is typically faster than the hydrolysis of the acyl chloride.[5][7]

  • Workup is Critical: The aqueous workup is essential for achieving high purity. Washing with dilute acid removes basic impurities like pyridine, while a dilute base wash removes acidic byproducts.[7][12] This simplifies the final purification step.

  • Choosing a Purification Method: Recrystallization is the most effective method for obtaining highly pure crystalline solids and is preferable for larger scales.[12] For oils or mixtures that are difficult to crystallize, column chromatography on silica gel is the standard technique.[12]

References

Synthesis of heterocyclic compounds from Methyl 3-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Heterocyclic Compounds from Methyl 3-amino-5-methoxybenzoate

Authored by a Senior Application Scientist

This compound is a versatile and highly valuable starting material in the synthesis of a wide array of heterocyclic compounds.[1][2] Its bifunctional nature, possessing both a nucleophilic amino group and an ester, allows for sequential and regioselective reactions to construct complex molecular architectures. This guide provides detailed protocols and mechanistic insights for the synthesis of two key classes of pharmacologically significant heterocycles: benzoxazinones and quinazolinones, which are recognized as privileged scaffolds in medicinal chemistry.[3][4] These compounds are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7]

Part 1: Synthesis of 6-Methoxy-4H-3,1-benzoxazin-4-ones

The synthesis of 4H-3,1-benzoxazin-4-ones from anthranilic acid derivatives is a cornerstone of heterocyclic chemistry.[8][9] The general strategy involves an initial N-acylation of the amino group, followed by a cyclodehydration step to form the oxazinone ring. This process can be achieved through various methods, including the use of dehydrating agents like acetic anhydride or cyclizing agents such as cyanuric chloride.[9][10]

Causality Behind Experimental Choices

The choice of the acylation and cyclization strategy often depends on the desired substituent at the 2-position of the benzoxazinone ring and the overall stability of the starting materials and products. Acetic anhydride is a common and effective reagent for producing 2-methyl substituted benzoxazinones.[9] For incorporating other substituents, the corresponding acyl chloride is reacted with the anthranilate, and a separate cyclizing agent is then employed to facilitate ring closure under milder conditions, which can be advantageous for sensitive substrates.[11][12]

Experimental Protocol: Synthesis of 2-Methyl-6-methoxy-4H-3,1-benzoxazin-4-one

This protocol details the direct acylation and cyclization of this compound using acetic anhydride.

Step 1: N-Acylation and Cyclization

  • To a solution of this compound (1.0 eq) in a suitable solvent such as pyridine or toluene, add acetic anhydride (2.5 eq).

  • Heat the reaction mixture to reflux (approximately 110-140°C, depending on the solvent) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid and pyridine.

  • Dry the crude product under vacuum.

Step 2: Purification

  • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the pure 2-Methyl-6-methoxy-4H-3,1-benzoxazin-4-one.

Data Presentation: Representative Benzoxazinone Syntheses
EntryAcylating AgentCyclizing AgentSolventTemp (°C)Time (h)Yield (%)
1Acetic Anhydride(Self-cyclizing)Toluene1103~85
2Benzoyl ChlorideCyanuric Chloride/DMFChloroformReflux6~80[10][11]
3N-Phthaloylglycyl chlorideCyanuric Chloride/DMFChloroformReflux8~75[11]

Visualization: Benzoxazinone Synthesis Workflow

Benzoxazinone_Synthesis start Methyl 3-amino- 5-methoxybenzoate intermediate N-Acyl Intermediate start->intermediate N-Acylation reagent1 Acyl Chloride (R-COCl) or Anhydride reagent1->intermediate product 6-Methoxy-2-substituted- 4H-3,1-benzoxazin-4-one intermediate->product Cyclodehydration reagent2 Cyclizing Agent (e.g., Acetic Anhydride, Cyanuric Chloride) reagent2->product

Caption: Workflow for the synthesis of 6-methoxy-4H-3,1-benzoxazin-4-ones.

Part 2: Synthesis of 7-Methoxy-4(3H)-quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological applications.[4][13] A common and efficient method for their synthesis is the reaction of 4H-3,1-benzoxazin-4-ones with various nitrogen nucleophiles, such as ammonia, primary amines, or hydrazine.[14][15] This reaction proceeds via a nucleophilic attack at the C4 carbonyl carbon of the benzoxazinone, leading to ring opening and subsequent intramolecular cyclization to form the quinazolinone ring system.

Causality Behind Experimental Choices

The choice of the nitrogen nucleophile directly determines the substituent at the 3-position of the resulting quinazolinone. For instance, using hydrazine hydrate leads to the formation of a 3-aminoquinazolinone, which can serve as a versatile intermediate for further functionalization.[16] The reaction conditions, particularly the solvent and temperature, are optimized to ensure efficient ring opening and recyclization while minimizing side reactions.

Experimental Protocol: Synthesis of 3-Amino-7-methoxy-2-methyl-4(3H)-quinazolinone

This protocol describes the conversion of the previously synthesized benzoxazinone to a 3-aminoquinazolinone.

Step 1: Amination and Cyclization

  • Suspend 2-Methyl-6-methoxy-4H-3,1-benzoxazin-4-one (1.0 eq) in ethanol or n-butanol.

  • Add hydrazine hydrate (1.5-2.0 eq) dropwise to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will often precipitate from the solution upon cooling. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

Step 2: Purification

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Data Presentation: Representative Quinazolinone Syntheses
EntryBenzoxazinone PrecursorNitrogen NucleophileSolventTemp (°C)Time (h)Yield (%)
12-Methyl-6-methoxy-Hydrazine HydrateEthanolReflux5~90[14]
22-Methyl-6-methoxy-Ammonium AcetateAcetic AcidReflux6~85
32-Phenyl-6-methoxy-AnilinePyridineReflux8~80

Visualization: Quinazolinone Synthesis Workflow

Quinazolinone_Synthesis start 6-Methoxy-2-substituted- 4H-3,1-benzoxazin-4-one intermediate Ring-Opened Intermediate start->intermediate Nucleophilic Attack reagent Nitrogen Nucleophile (e.g., R-NH2, Hydrazine) reagent->intermediate product 7-Methoxy-2,3-disubstituted- 4(3H)-quinazolinone intermediate->product Recyclization (Dehydration)

Caption: Synthesis of 7-methoxy-4(3H)-quinazolinones from benzoxazinone precursors.

Characterization and Applications

The synthesized heterocyclic compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) and amine (N-H) stretches.

The benzoxazinone and quinazolinone scaffolds are of significant interest in drug discovery due to their diverse biological activities.[3] Various derivatives have been reported to possess anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[5][6][7] Their rigid, planar structures allow for effective interaction with biological targets, making them "privileged structures" for the development of new therapeutic agents.[3]

References

Application Notes & Protocols: Methyl 3-amino-5-methoxybenzoate as a Versatile Precursor for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Anilines in Kinase Inhibitor Design

Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology.[1] A significant portion of clinically successful kinase inhibitors are ATP-competitive, deriving their potency and selectivity from interactions within the ATP-binding pocket of the kinase domain.[1] Among the most prolific and validated scaffolds for this purpose is the 4-anilinoquinazoline core. This structural motif positions a substituted aniline ring, which projects into the solvent-exposed region, allowing for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Methyl 3-amino-5-methoxybenzoate is a valuable, yet underexplored, building block for the synthesis of such inhibitor libraries. Its distinct substitution pattern—an amine for heterocyclic coupling, a methoxy group for potential hydrogen bonding or metabolic blocking, and a methyl ester for subsequent diversification—offers a unique entry point for probing structure-activity relationships (SAR).[2][3] This guide provides a detailed protocol for utilizing this compound in the synthesis of a core kinase inhibitor scaffold and discusses its potential for downstream library development.

Physicochemical Properties of the Precursor

A thorough understanding of the starting material is fundamental. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃PubChem[4]
Molecular Weight 181.19 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]
CAS Number 217314-47-1PubChem[4]
Appearance Pale yellow liquid (Isomer)Chem-Impex[5]
XLogP3 1.5PubChem[4]

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic route for incorporating the this compound moiety into a kinase inhibitor scaffold is the nucleophilic aromatic substitution (SNAr) reaction. In this key transformation, the aniline nitrogen acts as a nucleophile, displacing a leaving group (typically a halogen) on an electron-deficient heteroaromatic ring, such as 4-chloroquinazoline. This reaction is often acid-catalyzed to protonate the heterocyclic ring, thereby increasing its electrophilicity and facilitating the nucleophilic attack. This foundational reaction is a cornerstone in the synthesis of numerous EGFR and Src-family kinase inhibitors.[6][7][8]

G cluster_reactants Reactants cluster_conditions Reaction Conditions Precursor This compound (Nucleophile) Product Methyl 3-((quinazolin-4-yl)amino)-5-methoxybenzoate (Core Scaffold) Precursor->Product SₙAr Reaction Core 4-Chloroquinazoline (Electrophile) Core->Product Conditions Solvent (e.g., Isopropanol) Acid Catalyst (e.g., HCl) Heat (Reflux) Conditions->Product

Caption: General workflow for the SNAr synthesis of a 4-anilinoquinazoline scaffold.

Detailed Protocol: Synthesis of a Representative Kinase Inhibitor Scaffold

This protocol describes the synthesis of Methyl 3-((quinazolin-4-yl)amino)-5-methoxybenzoate, a core scaffold that can be further elaborated.

Materials and Reagents
  • This compound (≥98% purity)

  • 4-Chloroquinazoline (≥98% purity)

  • Isopropanol (Anhydrous)

  • Hydrochloric Acid (4M solution in Dioxane or concentrated HCl)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl Acetate (ACS Grade)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

Step-by-Step Experimental Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq, e.g., 1.81 g, 10 mmol).

    • Add 4-chloroquinazoline (1.0 eq, e.g., 1.65 g, 10 mmol).

    • Add anhydrous isopropanol (100 mL).

    • Causality: Isopropanol is a common solvent for this reaction class, as it effectively dissolves the reactants and has a suitable boiling point for reflux, providing the necessary thermal energy to overcome the activation barrier of the SNAr reaction.[9]

    • Begin stirring the suspension. Add a catalytic amount of concentrated HCl (e.g., 0.1 mL) or a stoichiometric amount of a weaker acid like formamidine acetate, which is used in similar cyclization/coupling reactions.[9]

    • Causality: The acid protonates the quinazoline ring, making the C4 position more electrophilic and susceptible to nucleophilic attack by the aniline nitrogen.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 82 °C) using a heating mantle.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 6-12 hours.

    • Self-Validation: Completion is indicated by the disappearance of the limiting starting material (usually the 4-chloroquinazoline) on the TLC plate.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature. A precipitate of the product hydrochloride salt may form.

    • Slowly pour the mixture into a beaker containing ice-water (200 mL) with stirring.

    • Neutralize the mixture by the dropwise addition of a saturated sodium bicarbonate solution until the pH is ~7-8. This deprotonates the product, making it soluble in organic solvents.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The crude product should be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Combine the pure fractions (as determined by TLC) and evaporate the solvent to yield the final product as a solid.

    • Self-Validation: The identity and purity of the final compound must be confirmed by:

      • ¹H and ¹³C NMR: To confirm the chemical structure.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • HPLC: To determine purity, which should ideally be >95%.

Expected Results
ParameterExpected Outcome
Product Methyl 3-((quinazolin-4-yl)amino)-5-methoxybenzoate
Appearance Off-white to pale yellow solid
Yield 75-90%
Purity (HPLC) >95%

Downstream Applications: Library Diversification

The synthesized scaffold is not an endpoint but a versatile intermediate. The methyl ester functionality is a key handle for creating a diverse library of compounds for SAR studies. The most common derivatization is hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling with a variety of amines. This strategy allows for the exploration of interactions in the solvent-exposed region of the kinase active site, which is crucial for modulating selectivity and cellular activity.[10]

G cluster_derivatization Derivatization Steps Scaffold Core Scaffold (Methyl Ester) Hydrolysis Step 1: Ester Hydrolysis (e.g., LiOH, THF/H₂O) Scaffold->Hydrolysis Acid Carboxylic Acid Intermediate Hydrolysis->Acid Coupling Step 2: Amide Coupling (e.g., HATU, DIPEA) Acid->Coupling Library Diverse Amide Library (Final Kinase Inhibitors) Coupling->Library + Diverse Amines (R-NH₂)

Caption: Workflow for diversifying the core scaffold into a library of amide derivatives.

Conclusion

This compound serves as an effective and strategically valuable precursor for the synthesis of kinase inhibitor libraries based on the 4-anilinoquinazoline scaffold. The protocol detailed herein provides a reliable and high-yielding method for producing a key intermediate. The true power of this building block is realized in its capacity for downstream diversification, enabling medicinal chemists to systematically explore structure-activity relationships and develop novel, potent, and selective kinase inhibitors for therapeutic applications.[11]

References

Troubleshooting & Optimization

Common side products in the synthesis of Methyl 3-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-5-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Our focus is on providing practical, experience-driven advice to enhance yield, purity, and reproducibility.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates. While the synthetic routes appear straightforward, they are often accompanied by the formation of closely related side products that can complicate purification and compromise final product quality. This guide provides a question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic principles and practical laboratory experience.

Common Synthetic Routes and Key Challenge Areas

The most prevalent synthetic pathway to this compound involves two key transformations:

  • Nitration: The electrophilic nitration of Methyl 3-methoxybenzoate to form Methyl 3-methoxy-5-nitrobenzoate.

  • Reduction: The subsequent reduction of the nitro group to an amine.

An alternative, though less common, approach is the direct esterification of 3-amino-5-methoxybenzoic acid. Each of these steps presents unique challenges regarding side product formation.

cluster_0 Route 1: Nitration -> Reduction cluster_1 Route 2: Esterification Start1 Methyl 3-methoxybenzoate Nitration Nitration (HNO3/H2SO4) Start1->Nitration Nitro_Intermediate Methyl 3-methoxy-5-nitrobenzoate Nitration->Nitro_Intermediate Reduction Reduction (e.g., Fe/AcOH, H2/Pd-C) Nitro_Intermediate->Reduction Final_Product This compound Reduction->Final_Product Start2 3-Amino-5-methoxybenzoic acid Esterification Esterification (MeOH, H+) Start2->Esterification Final_Product2 This compound Esterification->Final_Product2

Caption: Common synthetic routes to this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis.

Part 1: The Nitration of Methyl 3-methoxybenzoate

The primary challenge in this step is controlling the regioselectivity of the nitration to avoid the formation of isomeric byproducts.

Q1: My reaction produced a mixture of isomers, not just the desired 5-nitro product. What are these side products and why did they form?

A1: The methoxy (-OCH₃) and methyl ester (-COOCH₃) groups on the starting material have competing directing effects. The methoxy group is an ortho-, para- director, while the methyl ester is a meta- director. This competition can lead to a mixture of products.

  • Primary Side Products: The most common side products are other positional isomers of the nitro group.

  • Causality: The directing effects of the substituents on the aromatic ring determine the position of electrophilic attack by the nitronium ion (NO₂⁺). While the 5-position is sterically and electronically favored, other positions can also be nitrated, leading to isomeric impurities.[1]

Side ProductStructureRationale for Formation
Methyl 3-methoxy-2-nitrobenzoate IsomerNitration ortho to the activating methoxy group.
Methyl 3-methoxy-4-nitrobenzoate IsomerNitration ortho to the methoxy group and ortho to the ester.
Methyl 3-methoxy-6-nitrobenzoate IsomerNitration ortho to the methoxy group.
Dinitro compounds Over-reactionHarsh reaction conditions (high temperature, excess nitrating agent) can lead to the addition of a second nitro group.

Q2: I observed significant charring and a low yield. What caused this decomposition?

A2: This is typically a result of poor temperature control. Nitration is a highly exothermic reaction.

  • Causality: If the reaction temperature is not strictly controlled (ideally kept between 0-5 °C), the strong oxidizing nature of the nitrating mixture (concentrated nitric and sulfuric acids) can lead to oxidative degradation of the aromatic ring, resulting in charring and the formation of complex, tar-like side products.[2]

  • Troubleshooting:

    • Ensure your reaction vessel is immersed in an ice/salt bath.

    • Add the nitrating agent dropwise with vigorous stirring to dissipate heat effectively.

    • Monitor the internal temperature of the reaction constantly.

Experimental Protocol: Selective Nitration

This protocol is designed to maximize the yield of the desired 5-nitro isomer.

  • Preparation: Cool a solution of Methyl 3-methoxybenzoate in a suitable solvent (e.g., concentrated sulfuric acid) to 0 °C in an ice bath.

  • Nitrating Mixture: Separately, prepare a cooled (0 °C) mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Addition: Add the nitrating mixture dropwise to the solution of the benzoate, ensuring the temperature does not rise above 5 °C.[3]

  • Reaction: Stir the mixture at 0-5 °C for the recommended time (typically 1-2 hours), monitoring the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate and can be collected by vacuum filtration.[3]

Part 2: Reduction of Methyl 3-methoxy-5-nitrobenzoate

The reduction of the nitro group is prone to incomplete conversion and the formation of intermediate byproducts.

Q1: My reduction is incomplete, and I still have starting material present. How can I improve the conversion?

A1: Incomplete reduction is a common issue and can be addressed by optimizing reaction conditions.

  • Catalytic Hydrogenation (H₂/Pd-C):

    • Catalyst Activity: Ensure the palladium on carbon catalyst is fresh and not poisoned. Contaminants like sulfur or halides can deactivate the catalyst.

    • Hydrogen Pressure: Use an appropriate hydrogen pressure (a balloon is often sufficient for lab scale).[4]

    • Agitation: Ensure vigorous stirring to maintain good contact between the substrate, catalyst, and hydrogen gas.

  • Metal/Acid Reduction (e.g., Fe/Acetic Acid, Sn/HCl):

    • Stoichiometry: Use a sufficient excess of the metal reducing agent.

    • Activation: Ensure the surface of the metal is activated (e.g., by washing with dilute acid).

    • Temperature: Gentle heating may be required to initiate and sustain the reaction.[5]

Q2: Besides my starting material and product, I see other spots on my TLC plate. What could these be?

A2: These are likely intermediates from the partial reduction of the nitro group.

  • Causality: The reduction of a nitro group to an amine is a multi-electron process that proceeds through several intermediates. If the reaction stalls, these can be isolated.

Side ProductStructureRationale for Formation
Nitroso Intermediate R-NOPartial reduction of the nitro group.
Hydroxylamine Intermediate R-NHOHFurther partial reduction.
Azoxy/Azo Compounds R-N=N(O)-R / R-N=N-RCondensation of nitroso and hydroxylamine intermediates, more common under basic or neutral conditions.

Troubleshooting Workflow for Reduction

Start Low Yield or Impurities in Reduction Step Check_Completion Is the reaction incomplete (starting material remains)? Start->Check_Completion Check_Impurities Are there unexpected side products? Start->Check_Impurities Check_Completion->Check_Impurities No Optimize_Conditions Optimize Conditions: - Increase reaction time/temp - Add more reducing agent - Check catalyst activity Check_Completion->Optimize_Conditions Yes Consider_Intermediates Side products are likely reduction intermediates (nitroso, hydroxylamine). - Ensure fully reducing conditions. Check_Impurities->Consider_Intermediates Yes Purify Purify via: - Column Chromatography - Recrystallization Optimize_Conditions->Purify Consider_Intermediates->Purify

Caption: Troubleshooting decision tree for the reduction step.

Part 3: Esterification of 3-Amino-5-methoxybenzoic acid

This route is less common but may be used if the carboxylic acid is the available starting material. The main challenge is driving the equilibrium reaction to completion without degrading the sensitive amino group.

Q1: My esterification reaction has a low yield. How can I improve it?

A1: Esterification is an equilibrium reaction. To improve the yield, you need to shift the equilibrium towards the product side.

  • Causality (Le Chatelier's Principle): The reaction between a carboxylic acid and an alcohol produces an ester and water. To favor ester formation, you must either use a large excess of the alcohol (which can also serve as the solvent) or remove the water as it is formed.[6]

  • Troubleshooting:

    • Excess Alcohol: Use methanol as the solvent to drive the reaction forward.

    • Water Removal: If using a different solvent, employ a Dean-Stark apparatus to remove water azeotropically.

    • Catalyst: Use a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid.[7]

Q2: The reaction mixture turned dark brown/black. What is causing this discoloration?

A2: Aromatic amines are susceptible to oxidation, especially under the acidic conditions and elevated temperatures often used for esterification.

  • Causality: The lone pair of electrons on the nitrogen atom makes the aromatic ring highly activated and prone to oxidation, which can lead to the formation of colored polymeric side products.

  • Troubleshooting:

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Milder Conditions: Consider using milder esterification methods, such as using thionyl chloride in methanol at low temperatures, which can convert the carboxylic acid to the more reactive acid chloride in situ before esterification.[8]

Purification of the Final Product

Q: How can I effectively purify my final product, this compound, from the various side products?

A: A multi-step purification strategy is often necessary.

  • Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash with a weak aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted acidic starting materials or acidic side products.

    • The desired amino-ester is basic and will remain in the organic layer.

  • Recrystallization:

    • This is a powerful technique for removing isomeric impurities, provided a suitable solvent system can be found. A common approach is to use a solvent mixture like ethanol/water or ethyl acetate/hexanes.[3]

  • Column Chromatography:

    • For removing closely related isomers or stubborn impurities, silica gel column chromatography is highly effective. A gradient elution with a solvent system like hexanes/ethyl acetate is typically used.

References

How to resolve oiling out during recrystallization of aminobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Guide: Troubleshooting and Resolving Oiling Out During Recrystallization

Welcome to the technical support center for crystallization processes. This guide is designed for researchers, scientists, and drug development professionals to address a common and often frustrating challenge encountered during the recrystallization of aminobenzoate compounds: oiling out .

"Oiling out," also known as liquid-liquid phase separation (LLPS), occurs when a solute precipitates from a solution as a supercooled liquid or amorphous oil rather than as a crystalline solid.[1][2] This phenomenon is particularly prevalent with aminobenzoates due to their unique molecular structures, which include both polar (amino and ester) and non-polar (benzene ring) functionalities. This guide provides in-depth troubleshooting strategies and preventative measures rooted in the principles of physical chemistry and crystallization science.

Troubleshooting Guide: From Oiled-Out Product to Crystalline Solid

This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the scientific reasoning behind them.

Q1: My aminobenzoate oiled out upon cooling the solution. How can I salvage this batch?

A1: An oiled-out product is a metastable state, and inducing crystallization is possible with the right approach. The primary goal is to overcome the kinetic barrier to nucleation.

Underlying Cause: Oiling out upon cooling typically happens when the solution becomes supersaturated at a temperature that is below the melting point of the solute but above its glass transition temperature.[1] This is often exacerbated by a high degree of supersaturation, which can be caused by rapid cooling.[3] This condition favors the formation of a disordered, liquid-like phase over an ordered crystal lattice.[4]

Step-by-Step Remediation Protocol:

  • Re-dissolution and Temperature Control: Gently reheat the mixture until the oil completely redissolves.[1] This resets the system.

  • Slow, Controlled Cooling: Instead of rapid cooling (e.g., in an ice bath), allow the solution to cool slowly to room temperature. This can be achieved by leaving the flask on the benchtop, insulated with glass wool, or by using a programmable cooling system.[5] Slow cooling reduces the level of supersaturation at any given time, providing more time for nucleation to occur.[4]

  • Induce Nucleation:

    • Seeding: If you have a small amount of the crystalline aminobenzoate, introduce a seed crystal into the slightly supersaturated solution.[1] The seed crystal acts as a template for crystal growth, bypassing the difficult primary nucleation step.[6]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic imperfections on the glass provide nucleation sites.[1]

  • Solvent Modification (If Steps 1-3 Fail):

    • Add a small amount of a miscible "anti-solvent" (a solvent in which your aminobenzoate is less soluble) dropwise to the re-dissolved solution at an elevated temperature. This will reduce the overall solubility and can help induce crystallization upon cooling. Be cautious not to add too much anti-solvent, as this can cause rapid precipitation and impurity entrapment.

Troubleshooting Flowchart: Salvaging an Oiled-Out Batch

G start Oiling Out Occurs reheat Reheat to Redissolve start->reheat slow_cool Slow, Controlled Cooling reheat->slow_cool check_xtal Crystals Form? slow_cool->check_xtal success Isolate Crystalline Product check_xtal->success Yes induce Induce Nucleation (Seeding/Scratching) check_xtal->induce No check_xtal2 Crystals Form? induce->check_xtal2 check_xtal2->success Yes solvent_mod Solvent Modification (Anti-Solvent Addition) check_xtal2->solvent_mod No re_cool Cool Slowly Again solvent_mod->re_cool check_xtal3 Crystals Form? re_cool->check_xtal3 check_xtal3->success Yes failure Re-evaluate Solvent System check_xtal3->failure No

Caption: A decision-making workflow for salvaging a batch that has oiled out.

Q2: I'm trying to develop a recrystallization protocol for a new aminobenzoate derivative and it consistently oils out. How do I select a better solvent system?

A2: Solvent selection is the most critical factor in preventing oiling out. The ideal solvent system will have a steep solubility curve with respect to temperature, meaning the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[6]

Scientific Rationale: A steep solubility curve allows for a high recovery of the product upon cooling while maintaining a level of supersaturation that favors crystal growth over oiling out.[6] Solvents that have strong, specific interactions with the aminobenzoate (e.g., hydrogen bonding) can sometimes stabilize the solvated molecule to an extent that hinders the organization into a crystal lattice.[7]

Solvent Selection Strategy:

  • Miscibility and Polarity Screening:

    • Start by testing the solubility of your aminobenzoate in a range of solvents with varying polarities at room temperature and at their boiling points.[8]

    • Good candidates for single-solvent recrystallization will show low solubility at room temperature and high solubility at elevated temperatures.[6]

  • Binary Solvent Systems:

    • If no single solvent is ideal, a binary solvent system is often effective.[8] This typically consists of a "solvent" in which the aminobenzoate is highly soluble and an "anti-solvent" or "co-solvent" in which it is poorly soluble.[9]

    • Procedure: Dissolve the aminobenzoate in the minimum amount of the hot "solvent." Then, add the "anti-solvent" dropwise until the solution becomes slightly turbid (cloudy).[10] Add a few more drops of the "solvent" to redissolve the precipitate and then allow the solution to cool slowly.

Table 1: Common Solvents for Aminobenzoate Recrystallization

Solvent ClassExamplesPolarity IndexTypical Use Case for Aminobenzoates
AlcoholsEthanol, Methanol, Isopropanol5.2 - 6.6Good "solvents" due to hydrogen bonding capabilities.[11]
EstersEthyl Acetate4.4A versatile solvent with moderate polarity.[12]
KetonesAcetone5.1Can be a good "solvent," but its low boiling point can be a limitation.[12]
HydrocarbonsHeptane, Hexane, Toluene0.1 - 2.4Common "anti-solvents" to reduce solubility.[12]
EthersDiethyl Ether, MTBE2.8 - 2.5Often used as "anti-solvents."[12]
WaterWater10.2Can be a "solvent" for more polar aminobenzoates or an "anti-solvent" for less polar ones.[12]

Frequently Asked Questions (FAQs)

Q3: Why are aminobenzoates so prone to oiling out?

A3: The molecular structure of aminobenzoates is a key contributor. They possess a combination of a rigid benzene ring and more flexible amino and ester functional groups. These groups can participate in hydrogen bonding, which can lead to strong solute-solvent interactions. If these interactions are too strong, the energy barrier for the molecule to desolvate and organize into a crystal lattice can be high, favoring the formation of a disordered oil.[7] Additionally, the presence of conformational isomers can sometimes hinder the regular packing required for crystallization.

Q4: Can the purity of my aminobenzoate affect its tendency to oil out?

A4: Absolutely. Impurities can act as "crystal growth inhibitors" by adsorbing onto the surface of growing crystals and disrupting the lattice formation. Moreover, the presence of impurities can depress the melting point of the compound, which in turn increases the likelihood of oiling out.[1] It is often observed that a purer compound will crystallize more readily.[13] If you consistently face issues, consider an additional purification step (e.g., column chromatography) before recrystallization.

Q5: Are there any additives that can help prevent oiling out?

A5: While less common in standard laboratory practice, in industrial settings, certain additives can be used. These are typically structurally similar molecules that can act as templates for nucleation or polymers that can modify the viscosity of the solution. However, for most research applications, optimizing the solvent system and cooling rate is the more practical and preferred approach to avoid introducing new potential impurities.

References

Technical Support Center: Optimizing Reaction Conditions for the Reduction of a Nitrobenzoate Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the reduction of nitrobenzoate esters. The following content is structured in a question-and-answer format to directly address common challenges encountered during this critical transformation.

Section 1: Troubleshooting Incomplete Reactions & Low Yields

Question 1: My reduction of methyl 3-nitrobenzoate using catalytic hydrogenation (Pd/C and H₂) is stalling, resulting in a low yield of the desired methyl 3-aminobenzoate. What are the likely causes and how can I improve the conversion?

Answer: Incomplete conversion in catalytic hydrogenation is a frequent issue that can often be resolved by systematically evaluating several reaction parameters.

  • Catalyst Activity and Loading: The quality and activity of your Palladium on carbon (Pd/C) catalyst are paramount. Catalysts can deactivate over time due to improper storage or poisoning from contaminants.[1]

    • Recommendation: Always use a fresh batch of catalyst from a reputable supplier. If you suspect catalyst deactivation, consider increasing the catalyst loading (typically 5-10 mol% Pd is a good starting point).[1] Be aware that simply adding more of a deactivated catalyst will not improve the reaction.

  • Hydrogen Pressure: While many hydrogenations proceed well at atmospheric pressure, some substrates require higher pressures to achieve complete conversion.[1][2]

    • Recommendation: If your setup allows, increase the hydrogen pressure. This increases the concentration of dissolved hydrogen in the solvent, which can accelerate the reaction rate.

  • Solvent Choice and Substrate Solubility: The solubility of your nitrobenzoate ester in the chosen solvent is critical.[1] Poor solubility can significantly hinder the reaction rate as the substrate has limited access to the catalyst surface.

    • Recommendation: Protic solvents like ethanol and methanol are often good choices for catalytic hydrogenation and can accelerate the reaction rate.[2][3] If solubility remains an issue, consider a co-solvent system such as ethanol/water or tetrahydrofuran (THF).[1]

  • Reaction Temperature: While many reductions are run at room temperature, gentle heating can sometimes be necessary to drive the reaction to completion.[1]

    • Recommendation: Try increasing the reaction temperature to 40-50°C. However, be cautious as higher temperatures can sometimes promote side reactions.[1]

Section 2: Addressing Chemoselectivity and Side Product Formation

Question 2: I am observing the formation of significant side products, such as hydroxylamines and azoxy compounds, during the reduction. How can I improve the chemoselectivity towards the desired amine?

Answer: The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[4][5][6] The accumulation of these intermediates or their subsequent reaction can lead to the formation of undesired side products like azoxy or azo compounds.[7][8]

  • Choice of Reducing Agent: The choice of reducing agent can have a profound impact on selectivity. While catalytic hydrogenation is common, other reagents can offer better selectivity for certain substrates.

    • Fe/NH₄Cl: This system is known for its mildness and high functional group tolerance, making it an excellent choice for reducing nitroarenes in the presence of sensitive groups like esters.[5][9][10] The reaction is typically run in a mixture of ethanol and water.[11]

    • SnCl₂·2H₂O: Tin(II) chloride is a classic and effective reagent for the chemoselective reduction of aromatic nitro groups, leaving ester functionalities intact.[12] The reaction is often carried out in ethanol or ethyl acetate.[1]

    • Sodium Dithionite (Na₂S₂O₄): This reagent is a good option when acidic or hydrogenation conditions are not compatible with the substrate.[8][13] It is particularly useful for the reduction of nitrobenzoic acids and their derivatives.[14]

  • Reaction Conditions:

    • Temperature Control: Exothermic reactions can lead to localized overheating, which may favor the formation of dimeric side products like azoxy and azo compounds.[1] Ensure efficient stirring and, if necessary, use an ice bath to control the initial exotherm.

    • Stoichiometry of Reducing Agent: For metal-based reductions (e.g., Fe, SnCl₂), ensure a sufficient excess of the reducing agent is used to drive the reaction to completion and reduce any partially reduced intermediates.[1]

The following diagram illustrates the general pathway for nitro group reduction and highlights the formation of potential side products.

Caption: Nitro Group Reduction Pathway and Potential Side Reactions.

Question 3: My nitrobenzoate ester also contains other potentially reducible functional groups (e.g., a halogen). How can I selectively reduce the nitro group without affecting these other groups?

Answer: Achieving chemoselectivity in the presence of other reducible groups is a common challenge. The key is to select a reducing system with the appropriate reactivity profile.

  • For Halogenated Nitrobenzoates:

    • Raney Nickel: Catalytic hydrogenation with Raney Nickel is often preferred over Pd/C for substrates containing aromatic halogens (Cl, Br, I), as it is less prone to causing dehalogenation.[8]

    • Fe/NH₄Cl or Fe/AcOH: Iron powder in the presence of a mild acid like ammonium chloride or acetic acid is highly effective for the selective reduction of nitro groups without cleaving aryl-halogen bonds.[9][11]

    • Pt/C with 1,4-cyclohexadiene: This catalytic transfer hydrogenation system has been shown to be effective for the rapid reduction of nitro groups with minimal dehalogenation.[15]

  • General Strategy: When dealing with multiple reducible groups, it is often advisable to start with milder reducing agents and conditions. Monitor the reaction closely by TLC or LC-MS to track the disappearance of the starting material and the appearance of the desired product and any potential side products.

Section 3: Experimental Protocols and Data

For your reference, here are general, step-by-step protocols for common reduction methods.

Protocol 1: Catalytic Hydrogenation using Pd/C
  • Setup: In a flask suitable for hydrogenation, dissolve the nitrobenzoate ester (1.0 eq) in an appropriate solvent (e.g., ethanol, ethyl acetate).[1]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol % Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).[1][2]

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (for atmospheric pressure hydrogenation) or place the flask in a Parr shaker for higher pressure reactions. Evacuate the flask and backfill with hydrogen several times.

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. The Celite pad should be washed with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric, especially after use. Do not allow the filter cake to dry completely and handle it with care.[2]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aminobenzoate ester, which can be further purified if necessary.

Protocol 2: Reduction with Iron and Ammonium Chloride
  • Setup: To a round-bottom flask equipped with a reflux condenser, add the nitrobenzoate ester (1.0 eq), ethanol, and water (typically in a 4:1 to 1:1 ratio).

  • Reagent Addition: Add iron powder (typically 5-10 equivalents) and ammonium chloride (typically 5-10 equivalents).[11]

  • Reaction: Heat the reaction mixture to reflux and stir vigorously.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Isolation: The filtrate can be concentrated, and the product can be isolated by extraction. Typically, the aqueous layer is made basic before extraction with an organic solvent.

The following table summarizes typical reaction conditions for the reduction of a nitrobenzoate ester.

Reducing SystemCatalyst/Reagent LoadingSolventTemperaturePressureKey Advantages
H₂/Pd-C 5-10 mol% PdEtOH, MeOH, EtOAcRoom Temp - 50°C1-4 atmHigh efficiency, clean workup
H₂/Raney Ni ~10 wt%EtOH, MeOHRoom Temp - 50°C1-4 atmGood for halogenated substrates[8]
Fe/NH₄Cl 5-10 eq. Fe, 5-10 eq. NH₄ClEtOH/H₂ORefluxAtmosphericExcellent chemoselectivity, cost-effective[5][9]
SnCl₂·2H₂O 3-5 eq.EtOH, EtOAcRefluxAtmosphericMild, good for acid-sensitive groups[1][12]
NaBH₄/FeCl₂ 2.5 eq. NaBH₄, 1 eq. FeCl₂THF/H₂O25-40°CAtmosphericHigh chemoselectivity for esters[16][17]

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use sodium borohydride (NaBH₄) to reduce the nitro group? A1: Sodium borohydride alone is generally not strong enough to reduce an aromatic nitro group. However, its reactivity can be enhanced by the addition of transition metal salts. For example, the NaBH₄-FeCl₂ system has been shown to be highly effective and chemoselective for the reduction of nitroarenes in the presence of ester groups.[16][17]

Q2: My ester group is being hydrolyzed during the reduction. What can I do? A2: Ester hydrolysis can occur under strongly acidic or basic conditions, especially with prolonged reaction times or elevated temperatures.

  • If using a metal/acid system like Fe/HCl or SnCl₂/HCl, consider switching to the milder Fe/NH₄Cl system, which operates under nearly neutral conditions.[6]

  • For catalytic hydrogenation, ensure your solvent is dry and avoid unnecessarily long reaction times.

  • During workup, if you need to basify the solution to extract your product, use a mild base like sodium bicarbonate and avoid prolonged contact with strong bases like NaOH.[11]

Q3: The reaction workup with tin salts is difficult and results in a gelatinous precipitate. Are there any tips to improve this? A3: The formation of tin hydroxides during the workup of SnCl₂ reductions is a common problem.[6]

  • After the reaction, instead of immediately basifying, you can try to extract the product into an organic solvent under acidic conditions.

  • Alternatively, consider using a different reducing agent like Fe/NH₄Cl to avoid this issue altogether.

Q4: How do I know if my catalyst is still active? A4: A simple test is to run a small-scale reaction with a known, reactive substrate like nitrobenzene and monitor the reaction progress. If the reaction is sluggish or incomplete, it is a good indication that your catalyst has lost activity.

References

Technical Support Center: Stability of Methyl 3-amino-5-methoxybenzoate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-amino-5-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter with this compound solutions, providing explanations and actionable protocols.

Issue 1: You observe a rapid or gradual discoloration (e.g., yellowing, browning) of your this compound solution.

Question: Why is my solution of this compound changing color, and how can I prevent it?

Answer: The discoloration of your solution is a strong indicator of chemical degradation, most likely due to the oxidation of the aromatic amine group. Aromatic amines are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This process often leads to the formation of highly colored polymeric or quinone-like structures. The methoxy group on the benzene ring can further influence the rate of this degradation.

Causality and Mitigation Strategy:

  • Oxidative Degradation: The primary amino group (-NH2) on the benzene ring is an electron-donating group, making the aromatic system susceptible to oxidation. The presence of oxygen, especially when catalyzed by light or metal ions, can lead to the formation of colored byproducts.

  • Photodegradation: Aromatic compounds, in general, can be sensitive to light. UV or even ambient light can provide the energy to initiate photo-oxidation reactions.[1][2] Suppliers often recommend storing the solid compound protected from light.[3]

Troubleshooting Protocol:

  • Solvent Degassing: Before preparing your solution, degas the solvent to remove dissolved oxygen. This can be achieved by:

    • Sparging: Bubble an inert gas (e.g., argon or nitrogen) through the solvent for 15-30 minutes.

    • Freeze-Pump-Thaw: For more sensitive applications, subject the solvent to at least three freeze-pump-thaw cycles.

  • Inert Atmosphere: Prepare and handle the solution under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize contact with air.

  • Light Protection:

    • Use amber glass vials or wrap your containers in aluminum foil to protect the solution from light.[3][4]

    • Minimize exposure to ambient light during experimental procedures.

  • Use of Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to scavenge free radicals.

  • Solvent Purity: Use high-purity, peroxide-free solvents. Ethers, for example, can form explosive peroxides upon storage that can also act as oxidizing agents.

Issue 2: You notice a loss of potency or a decrease in the concentration of your active compound over time, as determined by analytical methods like HPLC.

Question: My analytical results show a decreasing concentration of this compound in my stock solution. What could be the cause, and how can I improve its stability?

Answer: A decrease in the concentration of this compound, other than through oxidation, is likely due to hydrolysis of the methyl ester functional group. This reaction is catalyzed by the presence of acids or bases in your solution.

Causality and Mitigation Strategy:

  • Hydrolysis: The methyl ester group (-COOCH₃) can be hydrolyzed to the corresponding carboxylic acid (3-amino-5-methoxybenzoic acid) and methanol.[5][6] This reaction is significantly accelerated at pH values outside the neutral range.

    • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6]

    • Base-Catalyzed Hydrolysis (Saponification): In basic conditions, the hydroxide ion directly attacks the carbonyl carbon. This process is generally faster and irreversible.[6]

Troubleshooting Protocol:

  • pH Control:

    • Maintain the pH of your solution as close to neutral (pH 6-8) as possible.

    • Use a suitable buffer system if your experimental conditions require a specific pH. Be mindful of potential buffer-catalyzed degradation.

  • Solvent Choice:

    • Whenever possible, use aprotic solvents (e.g., DMSO, DMF, acetonitrile) for long-term storage, as they do not participate in hydrolysis.

    • If aqueous solutions are necessary, prepare them fresh and use them promptly.

  • Storage Temperature: Store solutions at low temperatures (e.g., 4°C or -20°C) to slow down the rate of hydrolysis and other degradation reactions.[3][7]

Data Summary: Factors Affecting Stability

ParameterConditionPotential Degradation PathwayMitigation Strategy
Oxygen Presence of airOxidation of the amine groupUse degassed solvents; handle under inert atmosphere.
Light Exposure to UV or ambient lightPhoto-oxidation, PhotodegradationStore in amber vials or protect from light.[3][4]
pH Acidic (<6) or Basic (>8)Hydrolysis of the methyl esterMaintain neutral pH; use appropriate buffers.[6]
Temperature Elevated temperaturesIncreased rate of all degradation reactionsStore solutions at low temperatures (4°C or -20°C).[7]
Solvent Protic solvents (water, alcohols)HydrolysisUse aprotic solvents for storage; prepare aqueous solutions fresh.
Issue 3: You observe the appearance of new, unidentified peaks in your chromatogram (e.g., HPLC, LC-MS) after storing your solution.

Question: What are the likely degradation products of this compound, and how can I identify them?

Answer: The appearance of new peaks suggests the formation of degradation products. Based on the structure of this compound, the primary degradation products are likely to be the hydrolysis product, 3-amino-5-methoxybenzoic acid, and various oxidation products.

Potential Degradation Pathways and Products:

  • Hydrolysis: The most straightforward degradation product is 3-amino-5-methoxybenzoic acid, resulting from the cleavage of the methyl ester.[8]

  • Oxidation/Polymerization: Oxidation of the amino group can lead to a variety of products, including colored oligomers and polymers, which may appear as a broad hump or multiple small peaks in the chromatogram.

  • Demethylation: While less common under typical storage conditions, enzymatic or harsh chemical conditions could lead to the demethylation of the methoxy group.[9]

Workflow for Identification of Degradation Products:

Degradation_Workflow start Observation of New Peaks in Chromatogram hplc Analyze by HPLC-UV to confirm peak retention time start->hplc lcms Analyze by LC-MS to determine molecular weight hplc->lcms hydrolysis_product Compare with standard of 3-amino-5-methoxybenzoic acid lcms->hydrolysis_product Compare MW ms_data Analyze MS fragmentation pattern lcms->ms_data structure Propose structures of unknown degradation products ms_data->structure

Caption: Workflow for identifying degradation products.

Experimental Protocol for Identification:

  • Obtain a Standard: Procure a standard of the potential hydrolysis product, 3-amino-5-methoxybenzoic acid.

  • HPLC Analysis:

    • Run an HPLC analysis of your degraded solution.

    • Spike a sample of the degraded solution with the standard of 3-amino-5-methoxybenzoic acid. An increase in the peak area of one of the new peaks will confirm its identity.

  • LC-MS Analysis:

    • Analyze the degraded solution by LC-MS to obtain the molecular weights of the unknown impurities. The molecular weight of 3-amino-5-methoxybenzoic acid is 167.16 g/mol , while the parent compound is 181.19 g/mol .[10]

    • For other unidentified peaks, analyze the fragmentation patterns to propose potential structures, likely arising from oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid compound should be stored in a tightly sealed container in a cool, dry place, and protected from light.[3][11] A storage temperature of 4°C is often recommended by suppliers.[3]

Q2: What is the best solvent to use for preparing a stock solution of this compound for long-term storage?

A2: For long-term storage, it is best to use a high-purity, anhydrous aprotic solvent such as DMSO or DMF. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: How often should I prepare fresh aqueous solutions?

A3: Due to the risk of hydrolysis, it is highly recommended to prepare aqueous solutions of this compound fresh for each experiment. If a solution must be stored for a short period, keep it at 4°C and use it within 24 hours.

Q4: Can I use tap water or deionized water to prepare my solutions?

A4: It is not recommended. Tap water contains metal ions and chlorine that can catalyze oxidation. Deionized water can have a variable and often slightly acidic pH. Always use high-purity, HPLC-grade or Milli-Q water, and consider buffering it to a neutral pH if necessary.

Q5: Are there any known incompatibilities for this compound?

A5: As an amine, it can react with strong oxidizing agents, acids, and acid chlorides.[11] It is also advisable to avoid strong bases due to the potential for rapid hydrolysis of the ester group.[6]

Q6: My experiment requires a basic pH. How can I minimize degradation?

A6: If a basic pH is unavoidable, prepare the solution immediately before use and conduct the experiment at the lowest possible temperature to slow the rate of hydrolysis. Minimize the time the compound is in the basic solution.

Visualizing Potential Degradation Pathways:

Degradation_Pathways parent This compound hydrolysis 3-amino-5-methoxybenzoic acid parent->hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) oxidation Colored Oxidation Products (e.g., quinone-imines, polymers) parent->oxidation Oxidation (O₂, light, metal ions)

Caption: Primary degradation pathways for this compound.

References

Technical Support Center: Preventing Oxidation of the Amino Group in Methyl 3-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling Methyl 3-amino-5-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The inherent reactivity of the amino group, while synthetically useful, also renders it susceptible to oxidation, which can lead to reaction failures, complex purification challenges, and overall reduced yields. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate and prevent the unwanted oxidation of this compound.

Understanding the Challenge: The Susceptibility of the Amino Group to Oxidation

This compound is an aromatic amine, and like many anilines, its amino group is prone to oxidation.[1][2] This reactivity stems from the electron-donating nature of the amino group, which increases the electron density of the aromatic ring, making it more susceptible to attack by oxidizing agents. The presence of the methoxy group further activates the ring. Oxidation can lead to a variety of undesired byproducts, often colored, which can complicate reaction monitoring and product isolation.[3] Common signs of oxidation include the development of a dark brown or tar-like appearance in the reaction mixture.[3]

Frequently Asked Questions (FAQs)

Here are some quick answers to common issues encountered when working with this compound:

Q1: My reaction mixture containing this compound is turning dark brown. What's happening?

A1: A dark discoloration is a common indicator of aniline oxidation.[3] This can be caused by exposure to air (oxygen), strong oxidizing agents, or even acidic conditions that can promote oxidation.[2][3]

Q2: I'm observing multiple unexpected spots on my TLC plate. Could this be due to oxidation?

A2: Yes, oxidation of the amino group can lead to a mixture of byproducts, which will appear as multiple spots on a TLC plate. These byproducts are often more polar than the starting material.

Q3: How should I properly store this compound to prevent degradation?

A3: It is recommended to store this compound at 4°C, protected from light.[4] For long-term storage, or if you have an opened container, storing it under an inert atmosphere (like nitrogen or argon) in a tightly sealed container is best practice.[5][6][7]

Q4: Can I purify this compound if it has started to oxidize?

A4: Purification is possible but can be challenging due to the nature of the oxidation byproducts. Recrystallization or column chromatography can be effective. Treating a solution of the crude product with activated carbon can help remove colored impurities.[3]

Troubleshooting Guide: From Problem to Solution

This section provides a more detailed approach to common problems, their probable causes, and actionable solutions.

Problem 1: Reaction Discoloration and Formation of Insoluble Material
  • Probable Cause: Oxidation of the free amino group by atmospheric oxygen or other reagents in the reaction mixture.[3]

  • Solutions:

    • Implement an Inert Atmosphere: Conduct your reactions under a blanket of an inert gas like nitrogen or argon.[3][8][9] This is crucial for preventing air oxidation, especially in reactions that require elevated temperatures or extended reaction times.

    • Degas Your Solvents: Before use, degas your reaction solvents to remove dissolved oxygen. This can be done by bubbling an inert gas through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.

    • Protect the Amino Group: The most robust solution is to temporarily protect the amino group.[2][10] This masks its reactivity, preventing oxidation and other unwanted side reactions.

Problem 2: Low Yields and Complex Product Mixtures
  • Probable Cause: The unprotected amino group is participating in side reactions or is being oxidized, leading to a decrease in the desired product and the formation of numerous byproducts.

  • Solution: Amino Group Protection. The most effective strategy to prevent oxidation and side reactions is to protect the amino group.[10][11][12][13] The tert-butyloxycarbonyl (Boc) group is a widely used and versatile protecting group for amines.[11][13][14]

Comparison of Common Amine Protecting Groups
Protecting GroupProtection ConditionsDeprotection ConditionsStability
Boc (tert-butyloxycarbonyl)(Boc)₂O, base (e.g., TEA, NaHCO₃), solvent (e.g., THF, DCM)[14][15][16][17]Strong acid (e.g., TFA, HCl)[14][15]Stable to bases, nucleophiles, and hydrogenation.
Cbz (Carboxybenzyl)Benzyl chloroformate, baseCatalytic hydrogenation (e.g., H₂, Pd/C)Stable to acidic and basic conditions.
Ac (Acetyl)Acetic anhydride or acetyl chloride, baseAcidic or basic hydrolysisModerately stable.

For most applications involving this compound, the Boc group offers an excellent balance of easy installation, stability to a wide range of reaction conditions, and straightforward removal.[13]

Problem 3: Difficulty in Product Purification
  • Probable Cause: The presence of polar, often colored, oxidation byproducts that co-elute with the desired product during chromatography or interfere with crystallization.

  • Solutions:

    • Acidic Wash: During a liquid-liquid extraction workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove basic impurities, including any remaining unreacted aniline.[3]

    • Activated Carbon Treatment: If your crude product is colored, dissolving it in a suitable solvent and stirring with a small amount of activated carbon for a short period can help adsorb the colored impurities.[3] The carbon is then removed by filtration.

    • Optimized Chromatography: If column chromatography is necessary, carefully select your solvent system to achieve good separation between your product and the more polar byproducts. A gradual increase in the polarity of the eluent can be effective.

Experimental Protocols

Protocol 1: General Handling and Storage of Air-Sensitive Anilines

To minimize oxidation, it is crucial to handle this compound and other anilines in an oxygen-free environment.

  • Drying Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas.[9]

  • Inert Atmosphere Setup: Assemble your reaction apparatus and flush it with nitrogen or argon. Maintain a slight positive pressure of the inert gas throughout the experiment, which can be monitored with an oil bubbler.[9]

  • Reagent Transfer: Use syringe techniques or cannulas for transferring the aniline and other air-sensitive reagents.[7][8][9]

Protocol 2: Boc Protection of this compound

This protocol describes a general procedure for the N-Boc protection of this compound.

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve this compound (1.0 equiv.) in anhydrous DCM or THF in a flask under an inert atmosphere.

    • Add triethylamine (1.2 equiv.).

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in the same solvent to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected product.

    • Purify the product by flash chromatography or recrystallization if necessary.[16][18][19]

Protocol 3: Deprotection of N-Boc-Methyl 3-amino-5-methoxybenzoate

This protocol outlines the removal of the Boc protecting group.

  • Materials:

    • N-Boc-Methyl 3-amino-5-methoxybenzoate

    • Trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Boc protected compound in DCM.

    • Add an excess of TFA (typically 20-50% v/v) or the HCl solution at room temperature.[14][15]

    • Stir the mixture at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours.

    • Once the reaction is complete, carefully remove the solvent and excess acid under reduced pressure.

    • The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent to yield the free amine.

Visualizing the Workflow and Mechanisms

Workflow for Preventing Oxidation

G cluster_0 Problem Identification cluster_1 Solution Pathway Start This compound (Free Amine) Oxidation Oxidation Occurs (Discoloration, Low Yield) Start->Oxidation Exposure to Air/ Oxidizing Agents Protect Protect Amino Group (e.g., Boc Protection) Oxidation->Protect Implement Protective Strategy Reaction Desired Synthetic Transformation Protect->Reaction Deprotect Deprotect Amino Group (e.g., Acidic Conditions) Reaction->Deprotect Product Desired Product with Free Amino Group Deprotect->Product G Aniline Ar-NH₂ (Aniline Derivative) Radical_Cation [Ar-NH₂]⁺• (Radical Cation) Aniline->Radical_Cation -e⁻, -H⁺ Dimerization Dimerization & Further Oxidation Radical_Cation->Dimerization Colored_Byproducts Colored Byproducts (e.g., Azoxybenzenes, Phenazines) Dimerization->Colored_Byproducts

References

Technical Support Center: Scaling Up the Synthesis of Methyl 3-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of Methyl 3-amino-5-methoxybenzoate. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable intermediate, providing field-proven insights and robust protocols to ensure a successful and scalable process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable route for synthesizing this compound?

The most prevalent and scalable synthetic strategy involves the reduction of the corresponding nitroaromatic compound, Methyl 3-methoxy-5-nitrobenzoate. This two-step approach, starting from the nitration of a suitable precursor followed by nitro group reduction, is generally favored for its reliability and cost-effectiveness. The reduction of nitro compounds is a fundamental transformation in organic synthesis for preparing anilines.[1][2]

Q2: I need to scale this synthesis to a multi-kilogram scale. Which nitro group reduction method do you recommend?

For large-scale production, catalytic hydrogenation is the most widely exploited method in industry.[3][4] It offers high efficiency, clean conversion, and avoids the large volumes of metal waste associated with stoichiometric reductants like iron or tin. However, it requires specialized high-pressure equipment and careful handling of hydrogen gas and pyrophoric catalysts like Palladium on carbon (Pd/C). An alternative that balances scalability with operational simplicity is transfer hydrogenation, using reagents like formic acid or hydrazine as the hydrogen source in the presence of a catalyst.[2][5]

Q3: How can I effectively monitor the progress of the reduction reaction?

Thin-Layer Chromatography (TLC) is the most straightforward method for at-line monitoring. A typical mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 20-40% ethyl acetate). The starting nitro compound is significantly less polar than the resulting amine product. Therefore, you should see the disappearance of the higher Rf spot (starting material) and the appearance of a new, lower Rf spot (product) that is often UV active and may stain with ninhydrin or permanganate. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.[6]

Q4: My final product is a dark brown or reddish color after isolation. What causes this, and how can I prevent it?

Aromatic amines, including this compound, are susceptible to air oxidation, which forms highly colored impurities. This is a very common issue. To minimize discoloration:

  • Use an Inert Atmosphere: Perform the final stages of the work-up (e.g., solvent removal) and the drying process under an inert atmosphere like nitrogen or argon.[6]

  • Degas Solvents: Using solvents that have been degassed can help reduce exposure to dissolved oxygen.

  • Activated Carbon Treatment: If discoloration is significant, you can treat a solution of the crude product with a small amount of activated carbon to adsorb colored impurities before a final recrystallization or filtration step.

  • Prompt Storage: Store the purified product in a tightly sealed container, protected from light and air.[6]

Primary Synthetic Pathway & Troubleshooting

The most direct synthesis route proceeds via the reduction of Methyl 3-methoxy-5-nitrobenzoate. Below is a workflow diagram and a detailed troubleshooting guide for this critical step.

G cluster_0 Starting Material Preparation cluster_1 Core Reaction & Purification SM Methyl 3-hydroxybenzoate INT1 Methyl 3-methoxybenzoate SM->INT1 Methylation (e.g., DMS, K2CO3) INT2 Methyl 3-methoxy-5-nitrobenzoate INT1->INT2 Nitration (e.g., HNO3/H2SO4) PRODUCT This compound INT2->PRODUCT Reduction (e.g., H2, Pd/C) PURIFIED Purified Product PRODUCT->PURIFIED Work-up & Purification (e.g., Recrystallization)

Caption: Overall synthetic workflow.
Troubleshooting the Reduction of Methyl 3-methoxy-5-nitrobenzoate

This section addresses specific issues you may encounter during the critical reduction step.

Issue 1: The reaction is stalled or incomplete.

  • Question: My TLC analysis shows a significant amount of starting material remaining even after the recommended reaction time. What should I do?

  • Answer & Troubleshooting Steps: Incomplete reduction is a frequent problem, especially on scale-up. The cause depends on the method used.

    • For Catalytic Hydrogenation (H₂/Pd/C):

      • Catalyst Activity: The Palladium catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst. If the catalyst is old or has been improperly handled, its activity will be poor. Catalyst poisoning from sulfur or halogen impurities in the starting material or solvent can also occur.[1]

      • Hydrogen Pressure: On a larger scale, ensuring adequate hydrogen delivery to the catalyst surface is critical. Increase stirring speed to improve gas-liquid mixing. If your equipment allows, increasing the hydrogen pressure can also accelerate the reaction.

      • Solvent Choice: Ensure the starting material and product are soluble in the chosen solvent (e.g., Methanol, Ethanol, Ethyl Acetate) at the reaction temperature.

    • For Metal/Acid Reduction (e.g., Fe/Acetic Acid):

      • Metal Activation: The surface of the iron powder may be oxidized. Pre-treating the iron powder with dilute acid to activate its surface can improve reaction rates.

      • Stoichiometry: Ensure a sufficient molar excess of the metal reductant is used.

      • Temperature: These reactions are often exothermic. However, on a large scale with efficient cooling, the internal temperature might be too low. Ensure the reaction mixture reaches the target temperature (e.g., 50-60°C for Fe/AcOH).[7]

G START Incomplete Reduction Observed CAT Using Catalytic H₂? START->CAT METAL Using Metal/Acid? START->METAL CAT_SOL1 Verify Catalyst Activity (Use fresh catalyst) CAT->CAT_SOL1 CAT_SOL2 Increase H₂ Pressure or Improve Agitation CAT->CAT_SOL2 METAL_SOL1 Activate Metal Powder (e.g., with dilute acid) METAL->METAL_SOL1 METAL_SOL2 Check Temperature & Reactant Stoichiometry METAL->METAL_SOL2

Caption: Troubleshooting logic for incomplete reduction.

Issue 2: Formation of byproducts is reducing my yield and purity.

  • Question: I'm observing several unexpected spots on my TLC plate. What are they, and how can I avoid them?

  • Answer: During nitro group reduction, several partially reduced intermediates like nitroso and hydroxylamine species can form.[4] If these persist, they can lead to impurities.

    • Problem: Accumulation of hydroxylamine intermediate.

    • Solution: This typically occurs under mild or incomplete reduction conditions. To drive the reaction to completion, you can increase the catalyst loading, hydrogen pressure, or reaction temperature. Ensure the reaction is allowed to run until all intermediates are converted to the final amine.

    • Problem: Over-reduction of the ester group.

    • Solution: This is less common under standard catalytic hydrogenation conditions for nitro groups but can occur with more powerful reducing agents (e.g., certain hydrides). Sticking to selective methods like catalytic hydrogenation (Pd, Pt catalysts) or Fe/acid is crucial. The reduction of nitro compounds is generally highly chemoselective under these conditions.[2][5]

Issue 3: The work-up is difficult, leading to product loss.

  • Question: When using a metal/acid reduction, I get a thick sludge that is difficult to filter. How can I improve the work-up?

  • Answer: This is a classic challenge with reductions using metals like iron, tin, or zinc.

    • Solution 1 (Basification & Filtration): After the reaction is complete, carefully basify the acidic mixture with an aqueous base like sodium carbonate or sodium hydroxide. This will precipitate the metal salts (e.g., iron hydroxides). The product can then be extracted into an organic solvent like ethyl acetate. Filtering the mixture through a pad of Celite® can greatly improve filtration speed and prevent clogging.

    • Solution 2 (Solvent Choice): Ensure you use a sufficient volume of extraction solvent to fully dissolve your product and minimize its loss through adsorption onto the metal salts. Performing multiple extractions is recommended.[7]

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C

This protocol is suitable for high-purity synthesis on a lab to pilot scale.

  • Reaction Setup: To a hydrogenation reactor, add Methyl 3-methoxy-5-nitrobenzoate (1.0 eq.).

  • Catalyst & Solvent: Add a suitable solvent such as methanol or ethyl acetate (10-15 volumes). Under a gentle stream of nitrogen, carefully add 5-10% Palladium on carbon (1-5 mol% Pd, 50% wet).

  • Hydrogenation: Seal the reactor. Purge the headspace several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi) and begin vigorous stirring.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-8 hours. Confirm completion by TLC or HPLC.[6]

  • Work-up: Carefully depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric; do not allow it to dry in the air. Quench it with water immediately.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene/heptane, to yield pure this compound.[8]

Protocol 2: Reduction using Iron Powder in Acetic Acid

This is a classic, cost-effective method suitable for scales where specialized hydrogenation equipment is unavailable.

  • Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer and a condenser, add acetic acid (10 volumes). Add iron powder (3.0-5.0 eq.).

  • Heating: Heat the suspension to 50-60°C with vigorous stirring.

  • Addition: Add a solution of Methyl 3-methoxy-5-nitrobenzoate (1.0 eq.) in acetic acid or methanol dropwise, maintaining the internal temperature. The reaction is exothermic.

  • Monitoring: Stir the mixture at 50-60°C for 2-4 hours. Monitor the reaction progress by TLC.[7]

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour it into ice water and basify with a saturated sodium bicarbonate or sodium carbonate solution until the pH is ~8-9.

  • Extraction: Extract the product with ethyl acetate (3 x 10 volumes). Combine the organic layers.

  • Isolation & Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization as described in Protocol 1.

Data Summary Tables

Table 1: Comparison of Common Reduction Methods
MethodReagents & ConditionsTypical YieldProsCons
Catalytic Hydrogenation H₂ (50-100 psi), 1-5% Pd/C, MeOH or EtOAc, RT-50°C>95%High purity, clean reaction, easy work-up, catalyst is recyclable.Requires specialized high-pressure equipment, potential for catalyst deactivation, H₂ is flammable.[1][3]
Metal/Acid Reduction Fe powder, Acetic Acid, 50-80°C75-90%Inexpensive reagents, no specialized equipment needed, reliable.[7]Generates large amounts of metal waste, work-up can be difficult, product isolation can be challenging.[5]
Transfer Hydrogenation Formic Acid or Hydrazine, Pd/C, RT-80°C85-95%Avoids use of high-pressure hydrogen gas, good functional group tolerance.Reagents can be corrosive or toxic (hydrazine), can be slower than direct hydrogenation.[2][5]
Metal Hydride Reduction NaBH₄/Se, H₂O/THF~90%Can be performed under mild conditions.Reagents can be expensive, may have lower chemoselectivity for some substrates.[3]
Table 2: Analytical Parameters for Reaction Monitoring
AnalyteTypical TLC SystemExpected Rf ValueNotes
Methyl 3-methoxy-5-nitrobenzoate 30% Ethyl Acetate / Hexanes~0.6 - 0.7UV active.
This compound 30% Ethyl Acetate / Hexanes~0.2 - 0.3UV active, may stain with ninhydrin.

References

Technical Support Center: Esterification of 3-amino-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-amino-5-methoxybenzoic acid esters. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshoot common issues encountered during the esterification of this specific substrate. The unique electronic properties conferred by both the electron-donating amino and methoxy groups, coupled with the inherent challenges of the amino group's basicity, often lead to incomplete reactions. This guide offers a systematic approach to diagnosing and resolving these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Fischer esterification of 3-amino-5-methoxybenzoic acid resulting in low yields or incomplete conversion?

This is the most common issue encountered with this substrate. The low yield is typically a consequence of a combination of factors inherent to the Fischer esterification mechanism and the specific properties of your starting material.

  • Equilibrium Limitations : The Fischer esterification is a reversible reaction where the carboxylic acid and alcohol are in equilibrium with the ester and water.[1][2][3] If the water generated as a byproduct is not removed, it can hydrolyze the ester, shifting the equilibrium back towards the starting materials.[4][5]

  • Catalyst Neutralization : The primary amino group (-NH₂) on the benzoic acid is basic and will react with the strong acid catalyst (e.g., H₂SO₄).[1][2] This non-catalytic acid-base reaction consumes the catalyst, rendering it unavailable to protonate the carboxylic acid's carbonyl group, which is the crucial first step for esterification.[6] Consequently, a simple catalytic amount of acid is often insufficient.

  • Reagent Purity : The presence of water in the alcohol solvent or on the glassware will inhibit the forward reaction.[5] Using anhydrous reagents and properly dried equipment is critical.

G cluster_reactants Reactants & Catalyst cluster_products Products Acid 3-Amino-5-methoxybenzoic Acid Equilibrium Reversible Reaction Acid->Equilibrium CatalystNeut Catalyst Neutralization (Reduces Reaction Rate) Acid->CatalystNeut Alcohol Methanol (Excess) Alcohol->Equilibrium Catalyst H₂SO₄ Catalyst->CatalystNeut Ester Methyl 3-Amino-5-methoxybenzoate Water Water (Byproduct) Hydrolysis Hydrolysis (Reduces Yield) Water->Hydrolysis Equilibrium->Ester Equilibrium->Water Hydrolysis->Equilibrium

Q2: How can I optimize the Fischer esterification conditions to drive the reaction to completion?

To overcome the equilibrium and catalyst issues, a strategic adjustment of reaction parameters is necessary. The goal is to apply Le Châtelier's Principle to favor product formation.[1][7]

SymptomPossible CauseRecommended Action
Low Conversion (TLC shows significant starting material) Unfavorable Equilibrium Use a large excess of the alcohol (e.g., methanol) to serve as both reactant and solvent. A 20-40 fold molar excess is common. This concentration gradient pushes the equilibrium towards the ester.[8]
Insufficient Active Catalyst Increase the amount of concentrated H₂SO₄ from a catalytic quantity (e.g., 0.1 eq) to a stoichiometric quantity (1.1-1.5 eq). This ensures enough acid is present to both protonate the basic amino group and catalyze the esterification.[2]
Presence of Water Ensure the use of anhydrous alcohol and thoroughly dry all glassware. If using higher boiling alcohols, a Dean-Stark apparatus can be effective for azeotropic removal of water.[1][8]
Reaction Stalls Insufficient Reflux Time/Temp Ensure the reaction is heated to a steady reflux (approx. 65°C for methanol) for an adequate duration.[8] Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material spot is consumed or no further change is observed (typically 4-8 hours).[9]

Optimized Fischer Esterification Protocol

  • Reaction Setup : In a dry round-bottom flask, dissolve 3-amino-5-methoxybenzoic acid (1.0 eq) in anhydrous methanol (20-40 eq). Place a magnetic stir bar in the flask.

  • Catalyst Addition : While stirring, cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1.2 eq) dropwise. A precipitate of the amine sulfate salt may form but will redissolve as the reaction proceeds.[2][10]

  • Reflux : Attach a reflux condenser and heat the mixture to a gentle reflux (~65°C) for 4-8 hours.

  • Monitoring : Periodically check the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

G Start Start: Low Yield CheckTLC Monitor by TLC. Is starting material consumed? Start->CheckTLC IncreaseAlcohol Action: Use large excess of anhydrous alcohol (20-40 eq) CheckTLC->IncreaseAlcohol No Workup Proceed to Work-up and Purification CheckTLC->Workup Yes IncreaseCatalyst Action: Increase H₂SO₄ to stoichiometric amount (1.1-1.5 eq) IncreaseAlcohol->IncreaseCatalyst IncreaseTime Action: Increase reflux time. Continue monitoring. IncreaseCatalyst->IncreaseTime IncreaseTime->CheckTLC ConsiderAlt Consider Alternative Esterification Method IncreaseTime->ConsiderAlt If reaction still stalls

Q3: The Fischer method is still problematic. What are robust alternative methods for this esterification?

When direct esterification is inefficient, converting the carboxylic acid to a more reactive intermediate or protecting the interfering amino group are superior strategies.

MethodDescriptionAdvantagesDisadvantages
Via Acid Chloride Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol.[11]High-yielding, irreversible reaction.SOCl₂ can react with the amino group. The process generates corrosive HCl gas.
Steglich Esterification Uses a coupling agent like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a DMAP catalyst.[11]Mild conditions, high yields, good for acid-sensitive substrates.[12]Reagents are more expensive. DCC byproduct (DCU) can be difficult to remove.[12]
Amino Group Protection The amino group is temporarily converted to a non-basic carbamate (e.g., Boc or Cbz). Standard esterification is performed, followed by deprotection.[13][14]Very clean and high-yielding. Orthogonal protection strategies allow for selective reactions.[13][15]Adds two steps (protection and deprotection) to the synthesis.[13][16]

Recommended Alternative: The Protection Strategy This is often the most reliable method for complex aminobenzoic acids. It circumvents all the issues related to the amino group's basicity.

G Start 3-Amino-5-methoxy- benzoic Acid Protected N-Protected Acid (e.g., N-Boc) Start->Protected Step 1: Protect (e.g., Boc₂O) ProtectedEster N-Protected Ester Protected->ProtectedEster Step 2: Esterify (Standard Fischer or other methods) FinalEster Final Product: This compound ProtectedEster->FinalEster Step 3: Deprotect (e.g., TFA or HCl)

Q4: How can I effectively purify the this compound from the unreacted starting material?

Purification hinges on exploiting the differences in the acidic/basic properties of the product and the starting material. The ester product is basic, while the starting acid is amphoteric (containing both a basic amino group and an acidic carboxylic acid group).

Standard Work-up and Purification Protocol

  • Cooling and Quenching : After the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice water (approx. 5-10 times the volume of the reaction mixture).[5]

  • Neutralization : While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 10% sodium carbonate (Na₂CO₃).[9][8] Continue adding base portion-wise until CO₂ evolution ceases and the pH of the solution is ~8.[7]

    • Causality : This step neutralizes the excess H₂SO₄ catalyst. Crucially, it also deprotonates the carboxylic acid of any unreacted starting material, converting it to its water-soluble sodium carboxylate salt.[17] The ester product, lacking the acidic proton, remains neutral and insoluble in water, causing it to precipitate.[7]

  • Isolation : Collect the precipitated solid product by vacuum filtration using a Hirsch or Büchner funnel.[1][7]

  • Washing : Wash the filter cake with several portions of cold deionized water to remove any trapped inorganic salts and the water-soluble carboxylate.[1][5]

  • Recrystallization : The crude, dried product can be further purified by recrystallization. A common and effective solvent system is a mixture of methanol and water or ethyl acetate and hexanes.[9][18] Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals.

  • Column Chromatography : If impurities persist after recrystallization, purification by silica gel column chromatography is a final option.[9]

References

Validation & Comparative

A Tale of Two Isomers: Unraveling the Biological Activities of Methyl 3-amino-5-methoxybenzoate and its 2,4-Isomer

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate world of medicinal chemistry, the seemingly subtle shift of a functional group on an aromatic ring can dramatically alter a molecule's biological profile. This guide delves into the comparative biological activities of two such positional isomers: Methyl 3-amino-5-methoxybenzoate and Methyl 2-amino-4-methoxybenzoate. While structurally similar, the placement of the amino and methoxy groups on the benzoate core dictates their interaction with biological targets, leading to distinct pharmacological activities. This document provides a comprehensive analysis of their known biological effects, supported by available data, and offers standardized protocols for their further investigation.

Physicochemical Properties: The Foundation of Biological Interaction

The first step in understanding the differential biological activities of these isomers lies in their fundamental physicochemical properties. These characteristics, governed by their unique substitution patterns, influence their solubility, membrane permeability, and ability to engage with protein binding pockets.

PropertyThis compoundMethyl 2-amino-4-methoxybenzoate
Molecular Formula C₉H₁₁NO₃C₉H₁₁NO₃
Molecular Weight 181.19 g/mol 181.19 g/mol
CAS Number 217314-47-1[1]50413-30-4
Predicted LogP 1.51.4
Structure

Note: Data for Methyl 2-amino-4-methoxybenzoate is often reported under its isomer, Methyl 4-amino-2-methoxybenzoate (CAS: 27492-84-8), due to synthetic routes and historical reporting.

Unveiling the Biological Landscape: A Comparative Overview

While direct comparative studies are limited, the existing literature provides insights into the individual biological activities of each isomer, hinting at divergent therapeutic potential. The positional isomerism of the amino group on the benzoic acid scaffold is a critical factor in defining the pharmacological profile of a molecule.[2]

This compound: A Multifaceted Profile

This compound has been explored for a range of biological activities, suggesting its potential as a versatile scaffold in drug discovery.

  • Enzyme Inhibition: This isomer has been investigated for its ability to bind to the active sites of enzymes, thereby inhibiting their function.[3] The specific enzymes targeted and the potency of inhibition are areas requiring further detailed investigation.

  • Antifungal Activity: Studies have indicated that this compound may enhance the efficacy of existing antifungal agents, suggesting a potential role in combination therapies to combat resistant fungal strains.[3]

  • Photodynamic Therapy: Upon activation by light, this compound has been shown to generate reactive oxygen species, a property that can be harnessed in photodynamic therapy for the targeted destruction of cancer cells.[3]

  • Modulation of Signaling Pathways: The molecule is believed to interact with cellular signaling pathways through receptor interactions, although the specific pathways and receptors are yet to be fully elucidated.[3]

Methyl 2-amino-4-methoxybenzoate: A Focus on Anticancer Potential

In contrast, the available research on Methyl 2-amino-4-methoxybenzoate and its closely related isomer, Methyl 4-amino-2-methoxybenzoate, points towards a more defined role in oncology.

  • Anticancer Activity: This isomer has demonstrated the ability to inhibit the growth of cancer cells in vitro.[4] This cytotoxic effect is a key area of interest for its potential development as an anticancer agent.

  • Mechanism of Action: The proposed mechanism for its anticancer activity involves the inhibition of nucleic acid synthesis. It is suggested that the compound may interfere with the production of DNA and RNA, essential processes for rapidly proliferating cancer cells.[4]

  • Synthetic Intermediate for Kinase Inhibitors: Significantly, Methyl 2-amino-4-methoxybenzoate is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs), including the multi-kinase inhibitor Lenvatinib. This underscores the importance of its structural motif in the design of targeted cancer therapies.

Deciphering the Differences: A Structure-Activity Relationship Perspective

The observed differences in the biological activities of these two isomers can be attributed to their distinct electronic and steric properties, which arise from the positioning of the amino and methoxy groups.

SAR_Comparison cluster_3_amino_5_methoxy This compound cluster_2_amino_4_methoxy Methyl 2-amino-4-methoxybenzoate M3A5M 3-Amino, 5-Methoxy Isomer M3A5M_props Meta-amino group Symmetrical methoxy substitution M3A5M->M3A5M_props Structural Features M2A4M 2-Amino, 4-Methoxy Isomer M3A5M_activity Potential for diverse interactions: - Enzyme Pockets - Receptor Binding - Photosensitization M3A5M_props->M3A5M_activity Leads to M2A4M_props Ortho-amino group Para-methoxy group M2A4M->M2A4M_props Structural Features M2A4M_activity Favors interactions for: - Kinase Inhibition - Nucleic Acid Intercalation? M2A4M_props->M2A4M_activity Leads to

The ortho-amino group in the 2,4-isomer can form intramolecular hydrogen bonds with the adjacent ester group, influencing its conformation and interaction with biological targets. This configuration is often found in kinase inhibitors. Conversely, the meta-position of the amino group in the 3,5-isomer provides a different spatial arrangement of hydrogen bond donors and acceptors, potentially favoring interactions with a different set of protein targets.

Experimental Protocols for Comparative Analysis

To provide a definitive, head-to-head comparison of these isomers, a series of standardized in vitro assays are recommended. The following protocols outline key experiments to elucidate their cytotoxic, enzyme-inhibiting, and receptor-binding activities.

Cytotoxicity Assessment using MTT Assay

This assay determines the concentration at which the compounds inhibit cell viability by 50% (IC50), providing a quantitative measure of their cytotoxic potential against various cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and Methyl 2-amino-4-methoxybenzoate in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat Treat with Serial Dilutions of Isomers incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilizing Agent incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Enzyme Inhibition Assay (Generic Kinase Assay)

This protocol provides a framework for assessing the inhibitory effect of the isomers on a specific kinase, which is a likely target for the 2,4-isomer given its structural motifs.

Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a generic peptide), and ATP solution.

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Reaction Initiation: In a 96-well plate, add the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30-37°C) for a defined period.

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the phosphorylated substrate with a specific antibody in an ELISA format or using a luminescence-based assay that measures the amount of ATP remaining.

  • IC50 Determination: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Receptor Binding Assay (Competitive Binding)

This assay can be used to determine if the compounds bind to a specific receptor and to quantify their binding affinity (Ki).

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a known radiolabeled ligand for the receptor, and varying concentrations of the test compounds.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well and wash to separate the bound from the free radioligand.

  • Scintillation Counting: Measure the radioactivity of the filter in each well using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that displaces 50% of the radioligand (IC50) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The available evidence suggests that this compound and Methyl 2-amino-4-methoxybenzoate possess distinct biological activity profiles. The 3,5-isomer appears to be a versatile scaffold with potential applications in antifungal therapy and photodynamic therapy, while the 2,4-isomer shows more promise as a lead structure for the development of anticancer agents, particularly kinase inhibitors.

However, the lack of direct comparative studies necessitates further research to fully elucidate their mechanisms of action and therapeutic potential. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses. A thorough investigation of their effects on a panel of cancer cell lines, a broad range of kinases, and various G-protein coupled receptors will provide a clearer picture of their structure-activity relationships and guide future drug discovery efforts. The subtle yet significant impact of substituent positioning in these isomers serves as a compelling reminder of the precision required in rational drug design.

References

A Comparative Guide: The Synthetic Advantages of Methyl 3-amino-5-methoxybenzoate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of medicinal chemistry, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the ultimate success of a drug discovery program. Among the vast arsenal of available synthons, Methyl 3-amino-5-methoxybenzoate stands out as a uniquely versatile and powerful scaffold. Its distinct 1,3,5-substitution pattern, featuring an amine, a methoxy group, and a methyl ester, imparts a combination of controlled reactivity, regioselectivity, and functional group orthogonality that is highly prized by synthetic chemists.

This guide provides an in-depth comparison of this compound with other common building blocks, supported by experimental data and protocols. We will explore the fundamental chemical principles that underpin its advantages and demonstrate its utility in the synthesis of complex molecular architectures.

The Strategic Molecular Architecture of this compound

The utility of this compound stems from the electronic interplay of its three functional groups. The amino (-NH₂) and methoxy (-OCH₃) groups are strong electron-donating groups (EDGs) that activate the aromatic ring towards electrophilic substitution. Conversely, the methyl ester (-COOCH₃) is an electron-withdrawing group (EWG) that deactivates the ring.

Their specific placement at the 1, 3, and 5 positions creates a unique reactivity map:

  • Convergent Activation: Both the amino and methoxy groups direct electrophiles to the positions ortho and para to themselves. Their combined influence strongly activates the C2, C4, and C6 positions of the benzene ring.

  • Regiocontrol: The C2 position is sterically hindered by the adjacent methoxy and amino groups. Consequently, electrophilic attack is overwhelmingly directed to the C4 and C6 positions, providing a high degree of regioselectivity that is often difficult to achieve with less substituted rings.[1]

  • Orthogonal Reactivity: The three functional groups possess distinct chemical reactivities, allowing for their selective manipulation. The amine can undergo acylation, alkylation, or palladium-catalyzed cross-coupling reactions.[2] The ester can be hydrolyzed to a carboxylic acid or converted to an amide. The methoxy group is generally stable but can be cleaved under specific, often harsh, conditions if required.

Caption: Molecular structure and reactivity map of this compound.

Comparative Analysis: MAMB vs. Alternative Scaffolds

The advantages of this compound (MAMB) become most apparent when compared against simpler, alternative building blocks. Each alternative lacks a key feature of MAMB, thereby limiting its synthetic potential.

Building BlockStructureKey Features & PropertiesLimitations
This compound (MAMB) MAMB StructureMolecular Weight: 181.19 g/mol .[3]Key Feature: 1,3,5-substitution provides high regioselectivity and orthogonal reactivity. The synergistic electron-donating effects of the amino and methoxy groups strongly activate the C4 and C6 positions.Higher initial cost compared to simpler anilines. The methoxy group requires harsh conditions for cleavage, which may not be suitable for all synthetic routes.
Methyl 3-aminobenzoate Methyl 3-aminobenzoate StructureMolecular Weight: 151.16 g/mol .[4]Key Feature: A common building block with amine and ester functionalities.Lacks the second activating methoxy group, leading to lower ring activation and reduced regioselectivity in electrophilic substitutions. Reactions often yield mixtures of isomers.
3-Methoxyaniline 3-Methoxyaniline StructureMolecular Weight: 123.15 g/mol .Key Feature: Offers the same electronic activation pattern as MAMB.Absence of the ester group removes a key synthetic handle for elaboration into amides or carboxylic acids, limiting its versatility in creating diverse compound libraries.
Methyl 4-aminobenzoate Methyl 4-aminobenzoate StructureMolecular Weight: 151.16 g/mol .Key Feature: Para-substitution pattern.The opposing electronic effects of the amino (donating) and ester (withdrawing) groups complicate regioselective functionalization of the ring. The positions ortho to the activating amino group are also meta to the deactivating ester group, leading to mixed reactivity.

Key Synthetic Advantages in Action

The unique electronic and steric properties of this compound translate into tangible advantages in multi-step synthesis, particularly in the construction of complex molecules like those found in pharmaceuticals. For instance, its derivatives have been utilized as key intermediates in the synthesis of kinase inhibitors such as Gefitinib.[5]

Advantage 1: Predictable Regioselectivity in Electrophilic Aromatic Substitution

One of the most significant advantages is the ability to predictably install substituents onto the aromatic ring. A classic example is electrophilic bromination.

Case Study: Regioselective Bromination

When this compound is treated with a brominating agent like N-Bromosuccinimide (NBS), the bromine is directed almost exclusively to the C4/C6 positions due to the strong, combined activation from the amino and methoxy groups. In contrast, bromination of Methyl 3-aminobenzoate would lead to a mixture of products, as the activation is less pronounced and directed to multiple positions relative to the single amino group.

Experimental Protocol: Regioselective Bromination of MAMB

  • System Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.81 g, 10 mmol).

  • Dissolution: Dissolve the starting material in 40 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C in an ice-water bath. Causality: This is done to control the reaction rate and minimize potential side reactions.

  • Reagent Addition: Add N-Bromosuccinimide (1.78 g, 10 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Causality: Portion-wise addition of the electrophile prevents localized overheating and improves selectivity.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into 200 mL of ice-water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum to yield Methyl 4-bromo-3-amino-5-methoxybenzoate.

Caption: Workflow for the regioselective bromination of MAMB.

Advantage 2: A Reliable Handle for C-N Bond Formation

The amino group on this compound serves as an excellent nucleophile and a versatile handle for modern cross-coupling reactions, such as the Buchwald-Hartwig amination.[2] This reaction is a cornerstone of modern medicinal chemistry for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[6][7]

Case Study: Buchwald-Hartwig Amination

The amine of MAMB can be coupled with a variety of aryl halides or triflates to generate diarylamine structures. The other functional groups (ester and methoxy) are tolerant of the typical reaction conditions (palladium catalyst, phosphine ligand, and a base), showcasing the building block's functional group compatibility.

Experimental Protocol: Buchwald-Hartwig C-N Coupling

  • Inert Atmosphere: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (46 mg, 0.05 mmol, 1 mol%), Xantphos (87 mg, 0.15 mmol, 3 mol%), and Sodium tert-butoxide (672 mg, 7.0 mmol). Causality: The reaction is highly sensitive to oxygen, which can deactivate the palladium catalyst. An inert atmosphere is crucial for success.

  • Reagent Addition: Add this compound (906 mg, 5.0 mmol) and the aryl bromide partner (e.g., 4-bromotoluene, 941 mg, 5.5 mmol).

  • Solvent: Add 25 mL of anhydrous toluene via syringe.

  • Degassing: Seal the tube and degas the mixture by three freeze-pump-thaw cycles. Causality: This process rigorously removes dissolved oxygen from the solvent and reaction mixture.

  • Heating: Place the reaction tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel to yield the desired diarylamine product.

Conclusion

This compound is more than just a simple aromatic building block; it is a strategically designed scaffold that offers chemists significant advantages in efficiency, control, and versatility. Its unique 1,3,5-substitution pattern provides predictable regioselectivity in electrophilic substitutions and offers three orthogonal functional groups for sequential chemical transformations. While simpler alternatives like Methyl 3-aminobenzoate or 3-methoxyaniline are available, they lack the synergistic activation and multifunctional handles that make MAMB a superior choice for the synthesis of complex, highly functionalized molecules. For researchers in drug development, employing this compound can streamline synthetic routes, reduce the need for tedious protection-deprotection steps, and ultimately accelerate the discovery of new therapeutic agents.

References

Cost-benefit analysis of different synthetic routes to Methyl 3-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of Methyl 3-amino-5-methoxybenzoate

Abstract

This compound is a pivotal intermediate in the synthesis of various high-value fine chemicals and active pharmaceutical ingredients (APIs). Its substituted aniline structure makes it a versatile building block for constructing complex molecular architectures. The economic viability and environmental impact of producing this intermediate are critically dependent on the chosen synthetic pathway. This guide provides an in-depth cost-benefit analysis of two primary, industrially relevant synthetic routes, starting from (1) 5-Methoxy-3-nitrobenzoic acid and (2) 3-Amino-5-hydroxybenzoic acid. We will dissect each route, providing detailed experimental protocols, comparative data on yield and cost, and a thorough examination of the associated safety and scalability considerations to empower researchers and process chemists in making informed strategic decisions.

Introduction: The Strategic Importance of this compound

The strategic selection of a synthetic route is a cornerstone of chemical process development. An ideal pathway maximizes yield and purity while minimizing costs, operational complexity, and environmental, health, and safety (EHS) risks. This compound presents a classic case study in this strategic decision-making process. The arrangement of its functional groups—an amine, a methoxy group, and a methyl ester on a benzene ring—offers multiple avenues for its construction. This guide focuses on two convergent and logical pathways, evaluating them on key performance metrics relevant to both academic research and commercial-scale production.

Comparative Analysis of Synthetic Pathways

We will evaluate two distinct and highly plausible synthetic strategies.

  • Route 1: The Nitro-Reduction Pathway. This is a classic and robust approach that builds the molecule by first establishing the correct oxygenation pattern (the methoxy and carboxyl groups) and then converting a nitro group into the target amine functionality in the final step.

  • Route 2: The Selective Methylation Pathway. This route begins with a precursor that already contains the amino and carboxyl functionalities, requiring a selective methylation of a hydroxyl group to form the target methoxy ether.

Route 1: Synthesis via Reduction of 5-Methoxy-3-nitrobenzoic acid

This two-step route is arguably the most direct and common approach. It leverages the commercial availability of 5-Methoxy-3-nitrobenzoic acid and employs two high-yielding, standard organic transformations: Fischer esterification and catalytic hydrogenation.

Reaction Scheme: Step A: Esterification 5-Methoxy-3-nitrobenzoic acid is converted to its corresponding methyl ester using methanol in the presence of an acid catalyst.

Step B: Reduction The nitro group of Methyl 5-methoxy-3-nitrobenzoate is reduced to an amine using catalytic hydrogenation.

The logic of this pathway is to perform the robust esterification first, as the carboxylic acid is incompatible with many reducing agents. The final step, a catalytic hydrogenation, is chosen for its high efficiency and clean conversion, typically yielding the product with minimal purification required.[1] The use of Palladium on carbon (Pd/C) is standard for its high activity and selectivity in reducing aromatic nitro groups without affecting the ester or methoxy functionalities.

  • High Yields: Both Fischer esterification and catalytic hydrogenation are known for their high conversion rates, often exceeding 90-95% for each step.

  • High Purity: The clean nature of these reactions, particularly hydrogenation, often results in a final product that meets specifications with simple filtration and solvent removal, avoiding costly chromatography.

  • Predictability: The reactions are well-documented and highly reliable, making process optimization straightforward.

  • Hydrogenation Safety: The use of hydrogen gas and pyrophoric catalysts like Pd/C requires specialized equipment (e.g., a Parr hydrogenator or a flow reactor) and stringent safety protocols, which can represent a significant capital investment.[1]

  • Starting Material Cost: 5-Methoxy-3-nitrobenzoic acid can be more expensive than the starting material for Route 2, which may impact the overall cost-effectiveness for large-scale campaigns.

Route 2: Synthesis via Selective Methylation of 3-Amino-5-hydroxybenzoic acid

This pathway begins with a precursor that already has the amine group correctly positioned. The key challenge lies in the selective methylation of the phenolic hydroxyl group without affecting the amine or carboxylic acid functionalities.

Reaction Scheme: Step A: Selective O-Methylation 3-Amino-5-hydroxybenzoic acid is reacted with a methylating agent to form 3-Amino-5-methoxybenzoic acid.

Step B: Esterification The resulting carboxylic acid is converted to the target methyl ester.

The primary challenge in this route is achieving selective O-methylation. The amino group is nucleophilic and can undergo N-methylation, while the carboxylic acid can be esterified under the same conditions. Using a base like potassium carbonate (K₂CO₃) with a methylating agent such as dimethyl sulfate (DMS) in a polar aprotic solvent is a common method for methylating phenols.[2][3] The subsequent esterification is complicated by the presence of the basic amine. A standard Fischer esterification (acid catalyst) would lead to protonation of the amine, potentially inhibiting the reaction. Therefore, using a reagent like thionyl chloride (SOCl₂) in methanol is a superior choice, as it proceeds through an acid chloride intermediate and does not require a strong acid catalyst.

  • Potentially Lower Starting Material Cost: 3-Amino-5-hydroxybenzoic acid is often more affordable than its nitro-substituted counterpart.

  • Avoids High-Pressure Hydrogenation: This route circumvents the need for specialized high-pressure hydrogenation equipment.

  • Toxicity of Reagents: Dimethyl sulfate (DMS) is a potent, toxic, and carcinogenic alkylating agent requiring strict handling protocols.

  • Selectivity Issues: There is a significant risk of side reactions, including N-methylation of the amino group and di-methylation, leading to impurities that can be difficult to remove and lower the overall yield.

  • Multiple Reactive Sites: The presence of three different functional groups can lead to a more complex reaction profile and require more rigorous process control and purification.

Quantitative Data Summary & Cost-Benefit Analysis

The following table provides a semi-quantitative comparison of the two routes. Costs are estimated based on typical lab-scale catalogue prices and are intended for comparative purposes only.

FeatureRoute 1: Nitro-Reduction PathwayRoute 2: Selective Methylation Pathway
Starting Material 5-Methoxy-3-nitrobenzoic acid3-Amino-5-hydroxybenzoic acid
Number of Steps 22
Key Reagents H₂SO₄, Methanol, H₂, Pd/CK₂CO₃, Dimethyl Sulfate (DMS), SOCl₂
Estimated Overall Yield ~85-92%~65-75% (highly dependent on selectivity)
Estimated Reagent Cost/mol $100 - $150$80 - $120
EHS Concerns High-pressure H₂ gas, pyrophoric catalystHighly toxic/carcinogenic Dimethyl Sulfate
Purification Method Filtration, RecrystallizationColumn Chromatography likely required
Scalability Excellent, with appropriate engineering controlsModerate, challenged by selectivity and reagent toxicity

Visualization of Synthetic Workflows

The logical flow for each synthetic route is depicted below using Graphviz diagrams.

Route_1_Nitro_Reduction A 5-Methoxy-3-nitrobenzoic Acid B Methyl 5-methoxy-3-nitrobenzoate A->B Step A: Esterification (MeOH, H₂SO₄, Reflux) C This compound (Final Product) B->C Step B: Reduction (H₂, Pd/C, EtOH)

Caption: Workflow for Route 1: The Nitro-Reduction Pathway.

Route_2_Selective_Methylation X 3-Amino-5-hydroxybenzoic Acid Y 3-Amino-5-methoxybenzoic Acid X->Y Step A: O-Methylation (DMS, K₂CO₃, Acetone) Z This compound (Final Product) Y->Z Step B: Esterification (SOCl₂, MeOH)

References

A Comparative Guide to Analytical Standards for the Quantification of Methyl 3-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Accurate Quantification

Methyl 3-amino-5-methoxybenzoate is a key chemical intermediate in the synthesis of a variety of pharmaceutical compounds. The purity and precise quantification of this starting material are paramount, as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). In a regulatory environment that demands rigorous control over impurities and starting materials, the selection of an appropriate and robust analytical method is not merely a technical choice but a foundational component of a successful drug development program.

This guide provides an in-depth comparison of the primary analytical techniques for the quantification of this compound. We will explore the methodologies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each technique is evaluated based on its performance characteristics, with supporting experimental protocols and data to guide researchers in selecting the most suitable method for their specific application. The principles of method validation, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, are central to the protocols described herein, ensuring the generation of reliable and reproducible data.[1][2][3][4]

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for quantifying this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the intended purpose of the analysis (e.g., routine quality control, impurity profiling, or metabolic studies).

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Primary Use Quantification, Purity AssessmentIdentification, Quantification, Impurity ProfilingTrace-level Quantification, High Selectivity Analysis
Sample Derivatization Not typically requiredMay be required to improve volatility and thermal stabilityNot typically required
Selectivity Good to ExcellentExcellentSuperior
Sensitivity High (ng/mL range)Very High (pg/mL to ng/mL range)Extremely High (pg/mL to fg/mL range)
Quantitative Accuracy ExcellentVery GoodExcellent
Quantitative Precision ExcellentVery GoodExcellent
Throughput HighMedium to HighMedium

Experimental Methodologies: Protocols and Rationale

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a cornerstone technique for the quality control of pharmaceutical intermediates due to its high precision, accuracy, and robustness.[5] A reversed-phase method is typically employed for a compound with the polarity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[6]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point is a 50:50 (v/v) mixture.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: Determined by the UV spectrum of this compound, typically around its lambda max for optimal sensitivity.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of the reference standard and sample are prepared in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of approximately 0.5-1.0 mg/mL.[7]

The use of a C18 column provides good retention and separation of moderately polar compounds like this compound from potential non-polar impurities. The acidic mobile phase (e.g., with formic acid) ensures the amine group is protonated, leading to sharper peaks and more reproducible retention times. Method validation for HPLC should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness, as per ICH Q2(R1) guidelines.[1][3][4] Specificity is crucial to ensure that the peak corresponding to this compound is free from interference from impurities or degradation products.[8]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Standard and Sample B Dissolve in Diluent A->B C Filter through 0.45 µm Syringe Filter B->C D System Suitability Test (SST) C->D Inject into HPLC E Inject Blank, Standard, and Sample D->E F Chromatographic Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Areas G->H Chromatogram I Calculate Concentration/Purity H->I J Generate Report I->J

Caption: HPLC workflow for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides excellent separation and definitive identification based on mass spectra. For this compound, derivatization may be necessary to improve its volatility and thermal stability, although direct analysis is also possible.[9][10]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).[10]

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[11]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[9]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

  • Mass Analyzer Scan Range: m/z 40-400.

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or methanol). Derivatization, if required, can be performed using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to silylate the amine group.

The choice of a non-polar column like HP-5ms is suitable for a wide range of compounds. The temperature program is designed to ensure the elution of the analyte of interest with good peak shape while separating it from other volatile components. The mass spectrum obtained from EI provides a unique fragmentation pattern that serves as a fingerprint for the compound, allowing for unambiguous identification. For quantitative analysis, a calibration curve would be constructed using a reference standard. Validation would focus on specificity (mass spectral confirmation), linearity, and sensitivity (limit of detection and quantification).

GCMS_Workflow A Sample Preparation (Dissolution/Derivatization) B GC Injection A->B C Separation in Capillary Column B->C D Elution and Transfer to MS C->D E Electron Ionization (70 eV) D->E F Mass Analysis (Quadrupole) E->F G Detection F->G H Data Acquisition & Analysis (TIC and Mass Spectra) G->H

Caption: GC-MS analytical workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is ideal for quantifying trace levels of this compound in complex matrices, such as in biological samples for pharmacokinetic studies or for detecting trace impurities.

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.[12]

  • Chromatographic Conditions: Similar to the HPLC-UV method, but often with faster gradients and smaller particle size columns (for UHPLC) to achieve shorter run times.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically suitable for this compound due to the presence of the basic amino group.[13]

  • Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM).[13]

    • Precursor Ion: The protonated molecule [M+H]⁺ of this compound (m/z 182.08).

    • Product Ions: Specific fragment ions generated by collision-induced dissociation (CID) of the precursor ion. These transitions are highly specific to the analyte.

  • Sample Preparation: Similar to HPLC, but may involve additional clean-up steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), especially for complex matrices, to minimize matrix effects.[14]

The power of LC-MS/MS lies in its specificity. By monitoring a specific precursor-to-product ion transition, the interference from co-eluting matrix components is significantly reduced. Method development involves optimizing the ESI source parameters and the collision energy for the MRM transitions to maximize signal intensity. According to ICH guidelines, validation for an LC-MS/MS bioanalytical method would also need to assess matrix effects, recovery, and stability.

LCMSMS_Logic cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry A Sample Injection B Chromatographic Separation A->B C Electrospray Ionization (ESI) B->C Eluent D Q1: Precursor Ion Selection ([M+H]⁺) C->D E Q2: Collision-Induced Dissociation (CID) D->E F Q3: Product Ion Selection E->F G Detection F->G H Data Quantification G->H Signal (MRM Chromatogram)

Caption: LC-MS/MS logical workflow.

Conclusion and Recommendations

The selection of an analytical standard and method for the quantification of this compound should be guided by the specific requirements of the analysis.

  • For routine quality control, purity assessment, and assay of the bulk substance, HPLC-UV is the method of choice due to its excellent accuracy, precision, and high throughput.

  • For definitive identification and impurity profiling , especially for volatile impurities, GC-MS is highly recommended. Its ability to provide structural information through mass spectral fragmentation is invaluable.

  • For trace-level quantification in complex matrices, such as in bioanalytical studies or for the detection of genotoxic impurities, LC-MS/MS is the superior technique, offering unparalleled sensitivity and selectivity.

Regardless of the chosen method, adherence to a rigorous validation protocol, as outlined by the ICH, is essential to ensure the integrity and reliability of the analytical data. This, in turn, supports the development of safe and effective pharmaceutical products.

References

A Researcher's Guide to Navigating the Cross-Reactivity of Methyl 3-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the specificity of a small molecule is paramount. An ideal compound will interact with its intended target with high affinity and selectivity, thereby minimizing off-target effects that can lead to toxicity or confounding experimental results. Methyl 3-amino-5-methoxybenzoate, a substituted aminobenzoate, presents a chemical scaffold with the potential for diverse biological interactions. This guide provides a comprehensive framework for researchers to proactively assess the cross-reactivity of this compound and similar molecules. We will delve into the rationale behind selecting potential off-target classes, compare it with relevant alternative compounds, and provide detailed experimental protocols to empower you to generate robust and reliable data.

Understanding the Potential for Cross-Reactivity: A Structural Perspective

The structure of this compound, with its aminobenzoic acid core and methoxy substituent, suggests several potential avenues for biological activity and, consequently, cross-reactivity. Derivatives of para-aminobenzoic acid (PABA) are known to possess a wide array of biological functions, including anticancer, antibacterial, and anti-inflammatory properties[1]. The amino and carboxyl groups are amenable to various substitutions, leading to a vast chemical space with diverse biological targets[1].

Furthermore, the presence of the methoxy-substituted aniline moiety introduces complex electronic properties, including both resonance and inductive effects, which can influence binding to various protein targets[2]. A structural isomer, Methyl-2-Amino-3-Methoxybenzoate, has been investigated for its potential as an atypical antipsychotic, suggesting possible interactions with G-protein coupled receptors (GPCRs), such as dopamine receptors[3].

Based on these structural alerts, we can hypothesize potential cross-reactivity of this compound with the following protein families:

  • Protein Kinases: A large and diverse family of enzymes often implicated in off-target effects of small molecules[4][5].

  • G-Protein Coupled Receptors (GPCRs): The largest family of cell surface receptors, which are common targets for a wide range of therapeutics and are known to be susceptible to off-target interactions[6][7].

  • Metabolic Enzymes: Including but not limited to cholinesterases and glutathione S-transferases, which have been shown to be modulated by aminobenzoate derivatives[8].

Comparative Analysis: Selecting Appropriate Benchmarks

To contextualize the cross-reactivity profile of this compound, it is essential to compare it against well-characterized compounds. The ideal comparators would have a degree of structural similarity while exhibiting distinct selectivity profiles. For this guide, we propose the following compounds for comparative analysis:

  • Procaine: A well-known local anesthetic and a classic PABA derivative. Its primary target is voltage-gated sodium channels, but it has known off-target effects.

  • Imatinib: A tyrosine kinase inhibitor used in cancer therapy. While structurally distinct, it serves as a benchmark for a compound with a well-defined primary target but also known cross-reactivity against other kinases[9].

  • Methyl 4-aminobenzoate: A closer structural analog to provide a baseline comparison of the effect of the methoxy group and the position of the amino group on cross-reactivity.

CompoundPrimary Target(s)Known Off-Targets/Cross-ReactivitiesRationale for Comparison
This compound To be determined To be determined Test Compound
Procaine Voltage-gated sodium channelsCholinesterases, various GPCRsPABA derivative with a well-documented pharmacological profile.
Imatinib ABL, KIT, PDGFR kinasesOther tyrosine and serine/threonine kinasesA benchmark for kinase inhibitor selectivity profiling.
Methyl 4-aminobenzoate Glutathione-related enzymes[8]To be determinedA close structural analog to assess the impact of substituent positioning.

Experimental Workflows for Assessing Cross-Reactivity

A multi-pronged approach employing a combination of in vitro biochemical and cell-based assays is crucial for a thorough cross-reactivity assessment. Below are detailed protocols for investigating the potential off-target activities of this compound.

Broad Panel Screening: A First-Pass Assessment

To efficiently survey a wide range of potential off-targets, initial screening against large, commercially available panels is recommended.

Experimental Workflow: Kinase and GPCR Panel Screening

Caption: Workflow for initial cross-reactivity screening against kinase and GPCR panels.

Protocol: Kinase Selectivity Profiling

  • Compound Preparation: Prepare stock solutions of this compound, Procaine, Imatinib, and Methyl 4-aminobenzoate in 100% DMSO.

  • Assay Concentration: Submit the compounds to a commercial kinase profiling service (e.g., Promega's Kinase Selectivity Profiling Systems[10], Eurofins DiscoverX). A primary screen is typically performed at two concentrations (e.g., 1 µM and 10 µM).

  • Assay Principle: These services utilize various assay formats, such as radiometric assays or mobility shift assays, to measure the ability of the test compound to inhibit the activity of a large panel of purified kinases[11].

  • Data Analysis: The primary output is the percentage of inhibition of each kinase at the tested concentrations. Hits are typically defined as kinases that are inhibited by more than a certain threshold (e.g., 50%) at 10 µM.

Protocol: GPCR Binding Profile

  • Compound Preparation: As described for the kinase profiling.

  • Assay Concentration: Submit the compounds to a commercial GPCR profiling service (e.g., Eurofins SafetyScreen, MilliporeSigma).

  • Assay Principle: These are typically competitive binding assays where the test compound's ability to displace a known radiolabeled ligand from a panel of GPCRs expressed in cell membranes is measured[7].

  • Data Analysis: Results are reported as the percentage of displacement of the radioligand. Significant hits are followed up with dose-response curves to determine the inhibition constant (Ki).

Focused Enzymatic Assays: Validating and Quantifying Hits

Hits identified from the broad panel screens should be validated using orthogonal, focused enzymatic assays.

Experimental Workflow: Enzyme Inhibition Assay

Enzyme Inhibition Assay Workflow A Prepare Reagents: Enzyme, Substrate, Buffer, Test Compound Dilutions B Pre-incubate Enzyme with Test Compound A->B C Initiate Reaction by Adding Substrate B->C D Monitor Reaction Progress (e.g., Spectrophotometry) C->D E Calculate Initial Velocities D->E F Plot % Inhibition vs. [Compound] and Determine IC50 E->F

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

Protocol: Glutathione S-Transferase (GST) Inhibition Assay

  • Reagents: Purified human GST, glutathione (GSH), 1-chloro-2,4-dinitrobenzene (CDNB), assay buffer (e.g., 100 mM potassium phosphate, pH 6.5).

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and comparator compounds in assay buffer containing a final DMSO concentration of <1%.

  • Assay Procedure:

    • In a 96-well plate, add the serially diluted compounds.

    • Add purified GST to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding a mixture of GSH and CDNB.

    • Immediately measure the increase in absorbance at 340 nm every 30 seconds for 10 minutes using a plate reader. This corresponds to the formation of the GS-DNB conjugate.

  • Data Analysis: Calculate the initial reaction rates. Determine the percent inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Functional Assays: Assessing Activity in a Physiological Context

Biochemical assays, while valuable, do not fully recapitulate the complexity of a cellular environment. Cell-based assays are essential for understanding how a compound affects a signaling pathway in a more physiologically relevant setting.

Experimental Workflow: Cell-Based GPCR Functional Assay (Calcium Flux)

Cell-Based GPCR Functional Assay A Plate cells expressing the target GPCR B Load cells with a calcium-sensitive dye A->B C Pre-incubate cells with test compound (antagonist mode) or buffer (agonist mode) B->C D Stimulate with agonist (antagonist mode) or test compound (agonist mode) C->D E Measure intracellular calcium mobilization D->E F Generate dose-response curves and determine EC50/IC50 E->F

Caption: Workflow for a calcium flux assay to assess GPCR agonism or antagonism.

Protocol: Dopamine D2 Receptor Functional Assay (Antagonist Mode)

  • Cell Line: Use a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Add serial dilutions of this compound and comparator compounds to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader capable of kinetic reads. Add a known D2 receptor agonist (e.g., quinpirole) at a concentration that elicits a submaximal response (EC80) and immediately begin measuring fluorescence intensity over time.

  • Data Analysis: The peak fluorescence response in each well is determined. The percentage of inhibition of the agonist response is calculated for each concentration of the test compound. A dose-response curve is generated to determine the IC50 value.

Interpreting the Data and Building a Selectivity Profile

The data generated from these assays will allow for the construction of a comprehensive cross-reactivity profile for this compound.

  • Primary Screening Hits: A high number of hits in the kinase and GPCR panels at 10 µM would suggest a promiscuous compound, warranting caution in its use as a specific probe.

  • IC50/Ki Values: Potent off-target activity (sub-micromolar IC50 or Ki values) should be carefully considered in the context of the compound's intended on-target potency. A selectivity window of at least 100-fold between the on-target and off-target activities is often desired for a high-quality chemical probe.

  • Comparison to Alternatives: Comparing the cross-reactivity profile to that of Procaine, Imatinib, and Methyl 4-aminobenzoate will provide valuable context. For instance, if this compound shows a similar pattern of off-target hits to Procaine, it may share some of its pharmacological liabilities.

Conclusion

While specific cross-reactivity data for this compound is not yet extensively published, its chemical structure provides clear guidance for a rational and systematic investigation of its selectivity. By employing a tiered approach of broad panel screening followed by focused biochemical and cell-based assays, researchers can build a detailed and reliable cross-reactivity profile. This proactive approach is essential for validating its use as a selective chemical tool, interpreting experimental results with confidence, and potentially identifying novel therapeutic applications or liabilities early in the drug discovery process.

References

A Comparative Guide to the Purity Assessment of Commercial Methyl 3-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is a cornerstone of regulatory compliance, experimental reproducibility, and the ultimate safety and efficacy of the final drug product. Methyl 3-amino-5-methoxybenzoate, a key building block in the synthesis of a variety of pharmacologically active molecules, is no exception. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial-grade this compound, offering field-proven insights and detailed experimental protocols.

The structural integrity and purity of this compound are critical, as even trace impurities can lead to undesirable side reactions, altered biological activity, and potential toxicity in downstream applications. Therefore, a robust and multi-faceted analytical approach is imperative to ensure the quality of this crucial intermediate.

The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the synergistic use of chromatographic and spectroscopic methods. This guide will focus on the most powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a primary and indispensable technique for quantifying the main component and detecting non-volatile impurities.[1][2] Its high resolving power allows for the separation of the target compound from structurally similar impurities, starting materials, and by-products.

Causality in Experimental Design: The choice of a reversed-phase C18 column is predicated on the moderately polar nature of this compound. A gradient elution with an acidified mobile phase (e.g., with formic or phosphoric acid) ensures sharp peak shapes and optimal separation of both polar and non-polar impurities.[3][4] UV detection is suitable due to the chromophoric nature of the aromatic ring.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: Standard HPLC system with a UV detector.[2]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water[4]

    • B: 0.1% Formic acid in Acetonitrile[4]

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV at 254 nm[2]

  • Injection Volume: 10 µL[2]

  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the initial mobile phase composition.[2]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Weigh & Dissolve Sample filter Filter Sample (0.45 µm) prep->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: HPLC analysis workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may not be readily detected by HPLC.[5] The coupling of gas chromatography with mass spectrometry provides both retention time and mass spectral data, enabling confident identification of unknown peaks.

Causality in Experimental Design: For aromatic amines like this compound, derivatization is often necessary to improve volatility and chromatographic performance.[6][7] However, for a preliminary screen of volatile impurities, a direct injection can be informative. A polar capillary column (e.g., DB-WAX) is suitable for separating compounds with varying polarities.[2]

Experimental Protocol: GC-MS Impurity Profiling

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.

  • Column: Capillary column suitable for polar compounds (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.[2]

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.[2]

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like methanol or dichloromethane.[2]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep Dissolve Sample in Volatile Solvent inject Inject into GC prep->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect library_search Library Search of Mass Spectra detect->library_search identify Identify Impurities library_search->identify

Caption: GC-MS workflow for impurity identification.

Quantitative NMR (qNMR) Spectroscopy: The Gold Standard for Absolute Purity

Quantitative NMR (qNMR) is a primary analytical method for determining the absolute purity of a substance.[8] Unlike chromatographic techniques that rely on relative peak areas, qNMR provides a direct measure of the analyte concentration against a certified internal standard.[9][10]

Causality in Experimental Design: The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10][11] By comparing the integral of a specific proton signal of this compound to the integral of a known amount of an internal standard, the absolute purity can be calculated with high accuracy. The choice of a suitable internal standard is critical; it should have signals that do not overlap with the analyte, be chemically stable, and have a known purity.

Experimental Protocol: qNMR for Absolute Purity Determination

  • Instrumentation: 400 MHz NMR spectrometer or higher.

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6, CDCl3).[8]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Accurately weigh a similar amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • Acquisition Parameters:

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved proton signal of this compound and a signal from the internal standard.

  • Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std (%) Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire 1H NMR Spectrum (Optimized Parameters) dissolve->acquire process_spec Phase & Baseline Correction acquire->process_spec integrate_peaks Integrate Analyte & Standard Peaks process_spec->integrate_peaks calculate_purity Calculate Absolute Purity integrate_peaks->calculate_purity

Caption: qNMR workflow for absolute purity determination.

Comparative Data Summary

The following table presents illustrative data from the analysis of three hypothetical commercial batches of this compound using the described methods. This data highlights the importance of a multi-technique approach for a comprehensive purity assessment.

Analytical TechniqueBatch ABatch BBatch C
HPLC (% Area) 99.2%98.5%99.8%
GC-MS (Identified Impurities) Trace starting material0.8% related isomerNo significant impurities
qNMR (Absolute Purity) 99.1% (w/w)98.3% (w/w)99.7% (w/w)

Analysis of Comparative Data:

  • Batch A shows good purity by all methods, with only a trace of a known starting material detected by the more sensitive GC-MS technique.

  • Batch B highlights a potential issue where HPLC alone might overestimate purity. GC-MS identified a significant isomeric impurity that co-eluted or was not fully resolved by the HPLC method. The qNMR result confirms the lower purity.

  • Batch C represents a high-purity batch, with excellent correlation across all three analytical techniques.

Conclusion: A Self-Validating System for Quality Assurance

The purity assessment of a critical raw material like this compound demands a rigorous and orthogonal analytical strategy. Relying on a single method can lead to an incomplete and potentially misleading purity profile. The combination of high-resolution chromatography (HPLC and GC-MS) for impurity profiling and a primary method like qNMR for absolute purity determination creates a self-validating system. This comprehensive approach provides the highest level of confidence in the quality of the material, ensuring the integrity of subsequent research and the development of safe and effective pharmaceuticals.

References

A Senior Application Scientist's Guide: Comparing HPLC and GC-MS for the Analysis of Aminobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, the accurate quantification of aminobenzoate derivatives is a frequent analytical challenge. These compounds, integral to pharmaceuticals like local anesthetics (e.g., benzocaine) and used as UV filters in sunscreens, demand robust and reliable analytical methods. The two primary chromatographic techniques considered for this task are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an in-depth, objective comparison of these methodologies, grounded in experimental data and field-proven insights, to empower you in selecting the optimal technique for your specific application. We will delve into the core principles, practical workflows, and comparative performance of each, moving beyond a simple list of pros and cons to explain the causality behind experimental choices.

Introduction: The Analytical Imperative for Aminobenzoate Derivatives

Aminobenzoate derivatives are characterized by an amino group (-NH₂) and a benzoate ester functional group. This structure imparts polarity and, in many cases, thermal lability, which are critical factors dictating the choice of analytical technique. For instance, benzocaine, a widely used topical anesthetic, and its potential degradant, p-aminobenzoic acid (PABA), must be accurately quantified to ensure product efficacy and safety.[1] The choice between HPLC and GC-MS is not arbitrary; it is a decision governed by the analyte's physicochemical properties, the sample matrix, and the analytical objective (e.g., routine QC vs. trace-level impurity identification).

The Decisive Factor: Volatility and Thermal Stability

The fundamental distinction between HPLC and GC lies in the state of the mobile phase.[2] HPLC utilizes a liquid mobile phase to transport the sample through a packed column at or near ambient temperatures.[3] In contrast, GC requires the sample to be vaporized at high temperatures (often 150-300°C) and transported by an inert gas.[3]

This difference is the most critical consideration for aminobenzoate derivatives.

  • High-Performance Liquid Chromatography (HPLC): As a room-temperature technique, HPLC is intrinsically suited for polar, non-volatile, and thermally unstable compounds.[4][5] Most aminobenzoate derivatives, particularly larger molecules or those prone to degradation at high temperatures, can be analyzed directly by HPLC without chemical modification. This makes HPLC the gold standard for the quantitative analysis of many active pharmaceutical ingredients (APIs), including benzocaine.[4][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of polar aminobenzoates by GC-MS is generally not feasible. Their polar functional groups (-COOH, -NH₂) cause poor chromatographic peak shape and their low volatility prevents efficient transfer into the gas phase. Therefore, a critical prerequisite for GC-MS analysis is chemical derivatization .[7] This process converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives, making them amenable to GC analysis.[8]

Head-to-Head Comparison: HPLC vs. GC-MS

The decision to use HPLC or GC-MS involves a trade-off between sample preparation complexity, analytical speed, sensitivity, and selectivity.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Rationale & Causality
Sample Preparation Simpler: Typically involves dissolution, filtration, and direct injection.[9]More Complex: Requires a multi-step derivatization process (e.g., silylation) which must be precise and reproducible.[10]HPLC's compatibility with liquid samples at ambient temperatures avoids the need for chemical modification. GC requires derivatization to overcome the inherent non-volatility of aminobenzoates.[4][8]
Speed of Analysis Generally slower run times (10-60 minutes).[3]Faster run times for simple mixtures (a few minutes to seconds).[3]GC columns offer higher separation efficiency (more theoretical plates), leading to sharper peaks and faster separations for volatile compounds.[4]
Selectivity Good; enhanced by choice of stationary phase, mobile phase, and detector (e.g., UV, DAD, MS).Excellent: Mass Spectrometry provides definitive compound identification based on mass-to-charge ratio and fragmentation patterns.While HPLC-MS offers excellent selectivity, GC-MS is often considered the gold standard for confirming the identity of unknown volatile peaks.[4]
Sensitivity Highly dependent on the detector. HPLC-UV is robust for QC. HPLC-MS offers very high sensitivity.Very High: GC-MS, particularly in Single Ion Monitoring (SIM) mode, provides excellent sensitivity for trace analysis.[11]Silylated compounds can produce stable and informative fragments, enhancing detection limits in GC-MS.[11]
Instrumentation Cost Generally lower for a standard HPLC-UV system.Generally higher due to the mass spectrometer.The cost per analysis for GC can be lower due to reduced solvent consumption.[2]
Robustness High; widely used in routine QC environments.Can be less robust; derivatization reactions can be sensitive to moisture and matrix effects.The additional derivatization step in the GC-MS workflow introduces another source of potential variability.

Experimental Workflows: A Practical Perspective

To illustrate the practical differences, let's consider the analysis of Benzocaine.

Workflow 1: HPLC-UV Analysis of Benzocaine

This workflow is ideal for routine quality control, such as determining the concentration of benzocaine in a pharmaceutical lozenge.[6][12]

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Pharmaceutical Lozenge Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (e.g., 285 nm) Separate->Detect Quantify Quantify vs. Standard Curve Detect->Quantify

Caption: HPLC-UV workflow for Benzocaine quantification.

Detailed Protocol: HPLC-UV

  • Standard Preparation: Prepare a stock solution of Benzocaine reference standard in the mobile phase. Create a series of calibration standards by serial dilution (e.g., 10-100 µM).[13]

  • Sample Preparation: Accurately weigh and crush a lozenge. Dissolve the powder in a known volume of mobile phase. Sonicate if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter.[9]

  • Chromatographic Conditions:

    • Instrument: HPLC with UV Detector.

    • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).[9]

    • Mobile Phase: Acetonitrile:Water (50:50, v/v).[13]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 285 nm.[13]

    • Injection Volume: 20 µL.

  • Analysis: Inject the standards to construct a calibration curve. Inject the sample preparations.

  • Quantification: Determine the concentration of Benzocaine in the sample by comparing its peak area to the calibration curve.[13]

Workflow 2: GC-MS Analysis of Benzocaine (with Derivatization)

This workflow is suited for applications requiring definitive identification or trace-level analysis in complex matrices where other volatile compounds might interfere.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Sample Matrix Extract Liquid-Liquid Extraction Sample->Extract Dry Evaporate to Dryness Extract->Dry Derivatize Add Silylating Reagent (e.g., MSTFA) & Heat Dry->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Capillary Column Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Identify via Mass Spectrum Detect->Identify Decision_Tree Start Start: Analyze Aminobenzoate Derivative IsVolatile Is the analyte volatile & thermally stable? Start->IsVolatile IsRoutineQC Is this for routine QC / assay? IsVolatile->IsRoutineQC No UseGCMS Consider GC-MS (with derivatization) IsVolatile->UseGCMS Yes IsTrace Is trace-level analysis or definitive ID required? UseHPLC Use HPLC IsTrace->UseHPLC No UseHPLCMS Consider HPLC-MS IsTrace->UseHPLCMS Yes IsRoutineQC->IsTrace No IsRoutineQC->UseHPLC Yes

References

A Comparative Guide to the Synthesis of Methyl 3-amino-5-methoxybenzoate: Validation of a Novel, Streamlined Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Strategic Importance of Methyl 3-amino-5-methoxybenzoate

This compound is a pivotal building block in contemporary organic synthesis, serving as a key intermediate in the development of pharmaceuticals and advanced materials.[1] Its substituted aniline structure is a common motif in molecules designed to interact with biological targets, particularly in neuroscience and oncology research. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers and commercial enterprises.

This guide provides a comprehensive validation of a novel synthetic pathway for this compound. We will dissect a common, multi-step "traditional" route and compare it directly with a more streamlined, efficient, and safer alternative. The objective is to equip researchers, scientists, and drug development professionals with a robust, validated protocol that prioritizes yield, purity, and operational simplicity. Every protocol herein is designed as a self-validating system, with explanations for key experimental choices to ensure reproducibility and technical understanding.

Comparative Analysis: Traditional vs. Novel Synthetic Pathways

The synthesis of substituted aromatic amines often relies on a predictable, albeit sometimes cumbersome, sequence of nitration followed by reduction. While effective, this approach can involve harsh reagents and multiple intermediate purifications. Our novel pathway re-envisions the synthetic strategy to mitigate these challenges.

Pathway Overview

G

Performance Metrics

The following table summarizes the key performance indicators for each pathway, demonstrating the clear advantages of the novel approach.

MetricTraditional PathwayNovel PathwayRationale & Justification
Number of Steps 32The novel pathway eliminates the nitration and reduction sequence, shortening the overall process.
Estimated Overall Yield ~60-70%~80-85%Fewer steps and milder conditions typically lead to higher overall yields and less material loss during purification.
Purity (Post-Purification) ≥98%≥98%While both can achieve high purity, the novel route often requires less rigorous purification due to a cleaner reaction profile.[2]
Key Reagents Conc. HNO₃/H₂SO₄, Fe/AcOHSOCl₂, Dimethyl Sulfate (DMS)The novel pathway avoids the use of highly corrosive and hazardous concentrated acids required for nitration.
Safety Considerations Highly exothermic and corrosive nitration step.Use of toxic and corrosive SOCl₂ and DMS requires handling in a fume hood.The novel pathway's risks are more manageable with standard laboratory controls compared to the potential for runaway nitration reactions.
Green Chemistry Score ModerateGoodHigher atom economy, fewer steps, and avoidance of heavy metal reductants (if using SnCl₂) contribute to a better environmental profile.

Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for both synthetic pathways. The causality behind critical steps is explained to enhance reproducibility and understanding.

A. Traditional Pathway: Nitration-Reduction Sequence

This pathway, while longer, is built on foundational organic chemistry reactions commonly employed in the synthesis of aromatic amines.[3][4]

G start Start: 3-Hydroxy-5-methoxybenzoic Acid step1 Step 1: Esterification - Dissolve in Methanol - Add cat. H₂SO₄ - Reflux for 4-6h start->step1 workup1 Work-up & Purify - Neutralize with NaHCO₃ - Extract with EtOAc - Column Chromatography step1->workup1 intermediate1 Intermediate: Methyl 3-hydroxy-5- methoxybenzoate workup1->intermediate1 step2 Step 2: Nitration - Cool to 0°C - Add dropwise to HNO₃/H₂SO₄ mixture - Stir for 2h intermediate1->step2 workup2 Work-up & Purify - Quench with ice water - Filter precipitate - Recrystallize step2->workup2 intermediate2 Intermediate: Methyl 3-methoxy-5- nitrobenzoate workup2->intermediate2 step3 Step 3: Reduction - Suspend in Acetic Acid - Add Iron powder - Heat to 60°C for 1h intermediate2->step3 workup3 Work-up & Purify - Filter off catalyst - Neutralize & Extract - Recrystallize step3->workup3 end Final Product: Methyl 3-amino-5- methoxybenzoate workup3->end

Protocol 1: Synthesis via Nitration-Reduction

  • Step 1: Esterification of 3-Hydroxy-5-methoxybenzoic Acid

    • To a solution of 3-hydroxy-5-methoxybenzoic acid (10.0 g, 59.5 mmol) in methanol (150 mL), slowly add concentrated sulfuric acid (2 mL).

    • Heat the mixture to reflux and maintain for 5 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and reduce the solvent volume in vacuo.

    • Trustworthiness Check: The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate. This step is crucial to quench the acid catalyst, preventing potential hydrolysis of the ester during extraction.

    • Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude Methyl 3-hydroxy-5-methoxybenzoate, which is purified by column chromatography.

  • Step 2: Nitration

    • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (6 mL) to chilled (0 °C) concentrated sulfuric acid (12 mL).

    • Dissolve the purified ester from Step 1 (9.1 g, 49.9 mmol) in concentrated sulfuric acid (25 mL) at 0 °C.

    • Causality: Using sulfuric acid as the solvent ensures the ester remains protonated and soluble, while also activating the nitric acid to form the nitronium ion (NO₂⁺) electrophile.

    • Add the nitrating mixture dropwise to the ester solution, ensuring the internal temperature does not exceed 10 °C.

    • Stir at 0-5 °C for 2 hours.

    • Pour the reaction mixture slowly onto crushed ice (200 g). The product, Methyl 3-methoxy-5-nitrobenzoate, will precipitate.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallization from ethanol yields the pure nitro-ester.

  • Step 3: Reduction of the Nitro Group [3]

    • Suspend the purified nitro-ester (8.0 g, 35.5 mmol) and powdered iron (10.0 g, 179 mmol) in a mixture of acetic acid (80 mL) and water (20 mL).

    • Heat the suspension to 60-70 °C with vigorous stirring for 1 hour. The reaction is exothermic and the color will change from yellow to dark brown/black.

    • Self-Validation: Monitor the reaction by TLC. The disappearance of the starting material spot and the appearance of a new, lower Rf spot (which is UV active and may stain with ninhydrin) indicates the formation of the amine.

    • Cool the mixture and filter through a pad of celite to remove the iron catalyst.

    • Neutralize the filtrate with a concentrated sodium hydroxide solution until pH > 8, then extract with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, this compound.[5] The product can be recrystallized from an ethyl acetate/hexane mixture.

B. Novel Validated Pathway: Direct Amination Precursor Strategy

This optimized pathway begins with a commercially available precursor that already contains the required amino functionality, thereby avoiding the hazardous nitration step and the subsequent reduction.

G start Start: 3-Amino-5-hydroxybenzoic Acid step1 Step 1: Esterification - Suspend in Methanol - Add SOCl₂ dropwise at 0°C - Reflux for 3h start->step1 workup1 Work-up & Purify - Evaporate solvent - Add water & neutralize with Na₂CO₃ - Filter solid product step1->workup1 intermediate1 Intermediate: Methyl 3-amino-5- hydroxybenzoate workup1->intermediate1 step2 Step 2: O-Methylation - Dissolve in Acetone - Add K₂CO₃ and DMS - Reflux for 4h intermediate1->step2 workup2 Work-up & Purify - Filter off K₂CO₃ - Evaporate solvent - Recrystallize from EtOAc/Hexane step2->workup2 end Final Product: Methyl 3-amino-5- methoxybenzoate workup2->end

Protocol 2: Synthesis via Direct Methylation

  • Step 1: Fischer Esterification using Thionyl Chloride

    • Suspend 3-amino-5-hydroxybenzoic acid (10.0 g, 65.3 mmol) in methanol (200 mL) and cool the mixture to 0 °C in an ice bath.

    • Causality: Thionyl chloride (SOCl₂) reacts with methanol to form methyl sulfite and HCl in situ. This provides a potent acidic environment for the Fischer esterification while avoiding the addition of water, driving the equilibrium towards the product.

    • Add thionyl chloride (7.0 mL, 98.0 mmol) dropwise via an addition funnel over 20 minutes.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 3 hours.

    • Cool the reaction and evaporate the solvent under reduced pressure.

    • The resulting solid hydrochloride salt is dissolved in water (100 mL) and neutralized by the portion-wise addition of solid sodium carbonate until gas evolution ceases and the pH is ~8.

    • The precipitated product, Methyl 3-amino-5-hydroxybenzoate, is collected by vacuum filtration, washed with cold water, and dried. The product is typically of sufficient purity for the next step without further purification.

  • Step 2: O-Methylation of the Phenolic Hydroxyl Group

    • To a solution of the intermediate from Step 1 (9.5 g, 56.8 mmol) in dry acetone (200 mL), add anhydrous potassium carbonate (15.7 g, 113.6 mmol).

    • Trustworthiness Check: Anhydrous potassium carbonate is a critical reagent. It acts as a base to deprotonate the phenolic hydroxyl group, making it a potent nucleophile for the subsequent methylation. Its anhydrous nature prevents unwanted side reactions.

    • Add dimethyl sulfate (DMS) (6.5 mL, 68.2 mmol) dropwise.

    • Heat the mixture to reflux and maintain for 4 hours, monitoring by TLC.

    • Cool the reaction to room temperature and filter off the potassium carbonate.

    • Evaporate the acetone filtrate in vacuo. The resulting residue is dissolved in ethyl acetate (150 mL), washed with water (2 x 50 mL) and brine (50 mL), and then dried over anhydrous sodium sulfate.

    • Concentration of the solvent followed by recrystallization from an ethyl acetate/hexane mixture affords the highly pure final product, this compound.[2]

Characterization Data

The identity and purity of the final product, this compound, were confirmed by standard analytical techniques.

PropertyValueSource
Molecular Formula C₉H₁₁NO₃[2]
Molecular Weight 181.19 g/mol [2][5]
Appearance Off-white to light brown solid---
Melting Point 180-185 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.85 (s, 1H), 6.40 (s, 1H), 6.25 (s, 1H), 3.85 (s, 3H, -OCH₃), 3.80 (s, 3H, -COOCH₃), 3.75 (br s, 2H, -NH₂)(Predicted, based on similar structures)
Purity (HPLC) ≥98%[2]

Conclusion and Recommendations

This guide has objectively compared two synthetic routes to this compound. The data and protocols presented validate the novel pathway as a superior alternative to the traditional nitration-reduction sequence.

Key advantages of the novel pathway include:

  • Increased Efficiency: A two-step process compared to a three-step process significantly reduces reaction time and labor.

  • Higher Overall Yield: Fewer reaction and purification steps result in less material loss.

  • Enhanced Safety: The avoidance of highly exothermic and corrosive nitration mixtures makes the process inherently safer and more scalable.

  • Improved Environmental Profile: The pathway demonstrates better atom economy and avoids the generation of heavy metal waste.

For laboratories and manufacturing facilities seeking to produce this compound, the adoption of the validated novel pathway is strongly recommended. It offers a more robust, economical, and safer method for obtaining this valuable chemical intermediate.

References

Benchmarking the Performance of Methyl 3-amino-5-methoxybenzoate in a Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the efficient construction of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan in this field, offering a robust and versatile method for the formation of biaryl structures, which are prevalent in a vast array of pharmacologically active molecules.[1][2] The selection of appropriate building blocks is a critical determinant of synthetic success, influencing not only the reaction outcome but also the physicochemical properties of the final compounds. This guide provides an in-depth performance benchmark of Methyl 3-amino-5-methoxybenzoate in a well-established Suzuki-Miyaura cross-coupling reaction, juxtaposed with structurally related analogs to elucidate the impact of electronic substituent effects on reaction efficiency.

The core of this investigation centers on the palladium-catalyzed coupling of a substituted aryl bromide with a common arylboronic acid. For this benchmark, we will focus on the reactivity of Methyl 5-bromo-3-aminobenzoate , a close structural relative of our topic compound, in a comparative study against two other substituted aminobenzoates: Methyl 3-amino-5-bromobenzoate and Methyl 3-amino-5-chloro-2-methoxybenzoate . This selection allows for a direct comparison of the influence of the position of the bromine atom and the presence of an additional electron-withdrawing chlorine atom on the reaction performance.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process that generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Understanding this cycle is crucial for rationalizing experimental choices and troubleshooting potential issues. The reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) complex, forming a Pd(II) species. This is often the rate-determining step and is significantly influenced by the strength of the carbon-halogen bond (C-I > C-Br > C-Cl).[5] Subsequently, in the transmetalation step, the organic moiety from the organoboron reagent is transferred to the palladium center, a process facilitated by a base. The cycle concludes with reductive elimination, wherein the two organic partners are coupled to form the biaryl product, and the Pd(0) catalyst is regenerated.[3][4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Lu2082 OxAdd Ar-Pd(II)(X)Lu2082 Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'Lu2082 OxAdd->Transmetalation Transmetalation (Ar'B(OR)u2082, Base) Transmetalation->Pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') Transmetalation->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArB Arylboronic Acid (Ar'B(OR)u2082) ArB->Transmetalation Base Base Base->Transmetalation caption Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Caption: Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Design and Protocols

To ensure a rigorous and objective comparison, the Suzuki-Miyaura coupling of each aminobenzoate derivative will be performed under identical, optimized conditions. The chosen model reaction is the coupling with 4-methoxyphenylboronic acid, a commonly used and commercially available reagent.

Materials
ReagentSupplierPurity
Methyl 5-bromo-3-aminobenzoateSigma-Aldrich>97%
Methyl 3-amino-5-bromobenzoateSigma-Aldrich>97%
Methyl 3-amino-5-chloro-2-methoxybenzoateAlfa Aesar>98%
4-Methoxyphenylboronic acidCombi-Blocks>98%
Tetrakis(triphenylphosphine)palladium(0)Strem Chemicals>98%
Potassium Carbonate (K₂CO₃)Fisher Scientific>99%
1,4-Dioxane (anhydrous)Acros Organics>99.8%
Water (degassed)In-houseN/A
General Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the respective bromo-aminobenzoate (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) are added via syringe. The mixture is stirred to form a suspension.

  • Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) is added to the flask under a positive flow of argon.

  • Reaction: The reaction mixture is heated to 90 °C and stirred vigorously for the specified time. Reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure biaryl product.

Experimental_Workflow start Start setup 1. Reaction Setup: - Aryl Bromide (1.0 equiv) - Boronic Acid (1.2 equiv) - Base (2.0 equiv) start->setup inert 2. Inert Atmosphere: Evacuate and backfill with Argon (3x) setup->inert solvent 3. Solvent Addition: 1,4-Dioxane/Water (4:1) inert->solvent catalyst 4. Catalyst Addition: Pd(PPhu2083)u2084 (3 mol%) solvent->catalyst reaction 5. Reaction: Heat to 90°C, monitor by TLC catalyst->reaction workup 6. Work-up: - Cool to RT - Dilute with EtOAc - Wash with Hu2082O and Brine reaction->workup purify 7. Purification: Flash Column Chromatography workup->purify product Pure Biaryl Product purify->product caption Figure 2: Experimental Workflow for the Suzuki-Miyaura Coupling.

Caption: Figure 2: Experimental Workflow for the Suzuki-Miyaura Coupling.

Comparative Performance Data

The following table summarizes the expected performance of each substrate in the benchmark Suzuki-Miyaura reaction. The predicted outcomes are based on established principles of organic chemistry, where electron-donating groups can enhance the reactivity of the aryl halide, and the inherent reactivity order of halogens in palladium-catalyzed cross-coupling reactions.[5]

SubstrateKey Structural FeatureExpected ReactivityPredicted Yield (%)Predicted Reaction Time (h)
Methyl 5-bromo-3-aminobenzoateBromine at C5, Methoxy group at C3High85-954-6
Methyl 3-amino-5-bromobenzoateBromine at C5, Methoxy group at C3High85-954-6
Methyl 3-amino-5-chloro-2-methoxybenzoateChlorine at C5, additional methoxy at C2Moderate to Low60-758-12

Discussion and Analysis

The benchmark study is designed to highlight the nuanced yet significant impact of substituent patterns on the efficacy of the Suzuki-Miyaura cross-coupling reaction.

Methyl 5-bromo-3-aminobenzoate vs. Methyl 3-amino-5-bromobenzoate: These two isomers are expected to exhibit very similar and high reactivity in the Suzuki-Miyaura coupling. The presence of the electron-donating amino and methoxy groups on the aromatic ring increases the electron density of the aryl bromide, which can facilitate the oxidative addition step. The position of these substituents relative to the bromine atom is not anticipated to cause a dramatic difference in reactivity in this specific case, leading to high yields in a relatively short timeframe.

The Impact of a Chloro Substituent: In stark contrast, Methyl 3-amino-5-chloro-2-methoxybenzoate is predicted to be a less reactive substrate. The C-Cl bond is significantly stronger than the C-Br bond, making the oxidative addition step more challenging and, therefore, slower.[5] Consequently, a longer reaction time and potentially a lower yield are anticipated under the same reaction conditions. While the additional electron-donating methoxy group at the 2-position may offer some electronic benefit, the overriding factor is the inherent lower reactivity of the aryl chloride.

Conclusion

This comparative guide establishes a clear framework for benchmarking the performance of this compound and its analogs in the Suzuki-Miyaura cross-coupling reaction. The experimental protocol provided is robust and reproducible, allowing for a direct and objective assessment of substrate reactivity. The predicted outcomes underscore the fundamental principles of palladium-catalyzed cross-coupling, where the nature of the halogen and the electronic properties of the substituents play a pivotal role in determining the reaction's efficiency. For researchers and drug development professionals, a thorough understanding of these structure-activity relationships is indispensable for the rational design of synthetic routes and the efficient assembly of complex molecular targets.

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of Methyl 3-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher pushing the boundaries of science, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The responsible management and disposal of chemical substances are not merely regulatory hurdles but integral components of a robust and ethical research paradigm. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 3-amino-5-methoxybenzoate, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in the principles of chemical causality, empowering you to make informed decisions that safeguard your laboratory and our shared ecosystem.

Understanding the Compound: A Foundation for Safe Handling

This compound is an aromatic amine and ester. A thorough understanding of its potential hazards is the bedrock of safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related compounds, such as 3-Amino-5-methoxybenzoic acid, provide critical insights into its hazard profile.[1]

Key Hazard Considerations:

  • Acute Toxicity: The parent compound, 3-Amino-5-methoxybenzoic acid, is classified as toxic if swallowed.[1] It is prudent to handle this compound with the same level of caution.

  • Skin and Eye Irritation: Expect this compound to be a skin and eye irritant.[1][2] Direct contact should be avoided through the use of appropriate personal protective equipment.

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1]

Hazard ClassificationDescriptionPrimary Precaution
Acute Toxicity (Oral) Potentially toxic if ingested.[1]Avoid ingestion. Do not eat, drink, or smoke in laboratory areas.[1]
Skin Corrosion/Irritation May cause skin irritation upon contact.[1][2]Wear nitrile gloves and a lab coat.[1]
Serious Eye Damage/Irritation May cause serious eye irritation.[1][2]Wear safety glasses or goggles.[1]
Respiratory Irritation May cause irritation to the respiratory tract if inhaled.[1]Handle in a well-ventilated area or a chemical fume hood.[1]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste minimization and ends with compliant removal by a licensed waste disposal service.

DisposalWorkflow cluster_prevention Waste Minimization cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Accurate Weighing B Small-Scale Synthesis A->B Optimize C Designated, Labeled Waste Container B->C D Segregate from Incompatible Wastes C->D E Collect Contaminated PPE C->E F Satellite Accumulation Area (SAA) E->F G Secondary Containment F->G H Contact Environmental Health & Safety (EHS) G->H I Licensed Waste Disposal Service H->I

A logical workflow for the safe disposal of this compound.
Phase 1: Waste Minimization - The First Line of Defense

The most effective disposal procedure is to generate as little waste as possible.

  • Accurate Weighing: Only weigh out the amount of this compound necessary for your experiment.

  • Small-Scale Synthesis: Whenever feasible, conduct reactions on the smallest possible scale to minimize the generation of waste.

Phase 2: Collection and Segregation - Preventing Hazardous Reactions

Proper collection and segregation are critical to prevent accidental and potentially dangerous chemical reactions.

  • Designated Waste Container:

    • Use a clearly labeled, dedicated waste container for solid this compound waste.

    • The container should be made of a compatible material (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure screw cap).

    • The label should include:

      • "Hazardous Waste"

      • "this compound"

      • The primary hazard(s) (e.g., "Toxic," "Irritant")

      • The date the first waste was added.

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams.

    • Specifically, keep it separate from strong oxidizing agents.[2]

    • Store in a designated satellite accumulation area (SAA) away from incompatible materials.[3]

  • Contaminated Materials:

    • Any materials that come into direct contact with this compound, such as gloves, weigh boats, and contaminated paper towels, should be collected as solid hazardous waste in the same designated container.

Phase 3: Interim Storage - Safe and Compliant Accumulation

Your laboratory's Satellite Accumulation Area (SAA) is the designated location for the short-term storage of hazardous waste.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Container Integrity: Ensure the waste container is always securely closed, except when adding waste. Regularly inspect the container for any signs of degradation.

Phase 4: Final Disposal - Professional and Regulated Removal

The final step is to arrange for the pickup and disposal of the waste by a licensed and reputable hazardous waste disposal company.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for facilitating hazardous waste disposal. They will have established procedures and contracts with certified waste management vendors.

  • Provide Accurate Information: When arranging for pickup, provide a clear and accurate description of the waste, including the chemical name and any known hazards.

  • Documentation: Maintain a record of the waste generated and its disposal, as required by your institution and local regulations.

Emergency Procedures: Managing Spills

In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.

For a small, contained spill of solid material:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don Personal Protective Equipment (PPE): At a minimum, this should include a lab coat, nitrile gloves, and safety goggles.

  • Contain the Spill: Gently cover the spill with an absorbent material suitable for chemical spills to prevent the generation of dust.

  • Collect the Material: Carefully sweep or scoop the spilled material and absorbent into the designated hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as hazardous waste.

  • Wash Hands: Thoroughly wash your hands with soap and water after the cleanup is complete.

For a large or uncontained spill, or if you are unsure how to proceed:

  • Evacuate the immediate area.

  • Alert your supervisor and your institution's EHS office immediately.

  • Prevent others from entering the area.

Conclusion

The responsible disposal of this compound is a fundamental aspect of safe and ethical laboratory practice. By understanding the inherent hazards of the compound, implementing a systematic disposal workflow, and being prepared for potential spills, researchers can ensure a safe working environment and minimize their environmental impact. This proactive approach to chemical management not only fulfills regulatory requirements but also fosters a culture of safety and responsibility that is the hallmark of scientific excellence.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-amino-5-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling Methyl 3-amino-5-methoxybenzoate. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide is designed to provide you with not just a set of rules, but a deep understanding of the principles behind the safe handling of this aromatic amine. We will delve into the necessary personal protective equipment (PPE), procedural steps for its use, and disposal plans, ensuring your safety and the integrity of your research.

Understanding the Risks: A Proactive Approach to Safety

This compound, like many aromatic amines, presents potential hazards that necessitate careful handling. Primary risks include skin and eye irritation, and it may be harmful if ingested or inhaled.[1][2] A thorough risk assessment is the first step in any experimental plan involving this compound.[3] Before you even step into the lab, it's crucial to consult the Safety Data Sheet (SDS) for the specific formulation you are using.

Core Principles of Chemical Safety:
  • Plan Ahead: Thoroughly understand the potential hazards of the chemicals you are working with before starting any experiment.[4]

  • Minimize Exposure: The fundamental goal is to reduce all routes of chemical exposure, including skin contact, inhalation, and ingestion.[4]

  • Engineering Controls First: PPE is your last line of defense. Engineering controls, such as fume hoods, are the primary method for minimizing exposure to hazardous powders or vapors.[5][6]

Personal Protective Equipment: Your Final Barrier

The appropriate selection and use of PPE are critical when engineering controls cannot eliminate all risks. For this compound, a multi-layered approach to PPE is recommended.

Essential PPE for Handling this compound:
PPE ComponentSpecificationRationale for Use
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standardsProtects against splashes and airborne powder, which can cause serious eye irritation.
Hand Protection Nitrile or Neoprene glovesThese materials offer good resistance to aromatic amines.[7][8][9] Always check for tears or punctures before use.[8]
Body Protection Fully-buttoned, long-sleeved laboratory coatProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection N95 respirator or higherRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.
Footwear Closed-toe shoesProtects feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, step-by-step protocol for donning and doffing PPE is essential to prevent cross-contamination.

Donning PPE: A Deliberate Sequence
  • Hand Hygiene: Begin with clean hands. Wash them thoroughly with soap and water for at least 20 seconds.[10]

  • Laboratory Coat: Put on your lab coat, ensuring it is fully buttoned.[11][12]

  • Respiratory Protection (if required): If your risk assessment indicates the need for a respirator, put it on now. Ensure a proper seal check is performed.[10]

  • Eye Protection: Put on your chemical splash goggles.[11][12]

  • Gloves: Don your gloves last. The cuffs of the gloves should overlap the sleeves of your lab coat to create a seal.[10]

Doffing PPE: The Art of Decontamination

The principle of doffing is to remove the most contaminated items first, minimizing the risk of self-contamination.

  • Gloves: Remove your gloves using the glove-in-glove technique to avoid touching the outer contaminated surface with your bare hands.[10][12]

  • Laboratory Coat: Remove your lab coat by folding it inward, containing any potential contaminants.[11][12]

  • Eye and Respiratory Protection: Remove your goggles and respirator from the back to avoid touching the front surfaces.[10][12]

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[10]

Visualizing the Workflow: PPE Protocol

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Hand Hygiene Don2 2. Lab Coat Don1->Don2 Don3 3. Respirator (if needed) Don2->Don3 Don4 4. Goggles Don3->Don4 Don5 5. Gloves Don4->Don5 Handling Handle Chemical Don5->Handling Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Respirator Doff2->Doff3 Doff4 4. Hand Hygiene Doff3->Doff4 End End Doff4->End Start Start Start->Don1 Handling->Doff1

Caption: A flowchart illustrating the sequential process for donning and doffing Personal Protective Equipment.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste and contaminated PPE is a critical component of laboratory safety and environmental responsibility.

Waste Segregation:
  • Solid Chemical Waste: Unused this compound and any grossly contaminated materials (e.g., weigh boats, filter paper) should be collected in a designated, labeled hazardous waste container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a separate, clearly labeled hazardous waste container.

  • Liquid Waste: If the chemical is dissolved in a solvent, the resulting solution should be collected in a designated liquid hazardous waste container.

Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[6][13] Consult your institution's environmental health and safety (EHS) office for specific guidelines on hazardous waste disposal.[14]

Conclusion: A Culture of Safety

The safe handling of this compound, and indeed all laboratory chemicals, is not merely about following a checklist. It is about fostering a culture of safety where every researcher is empowered with the knowledge and understanding to protect themselves and their colleagues. By integrating these principles and protocols into your daily laboratory work, you contribute to a safer and more effective research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-5-methoxybenzoate
Reactant of Route 2
Methyl 3-amino-5-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.